molecular formula C12H18N2O2 B5084122 2-(4-butylphenoxy)acetohydrazide

2-(4-butylphenoxy)acetohydrazide

カタログ番号: B5084122
分子量: 222.28 g/mol
InChIキー: OAQAJSRYRGJYOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-butylphenoxy)acetohydrazide is a synthetic hydrazide derivative of interest in medicinal chemistry and chemical biology research. This compound belongs to a class of chemicals known for their utility as key synthons in the construction of various heterocyclic rings, which are core structures in many pharmacologically active molecules . Research Applications and Value The primary research value of 2-(4-butylphenoxy)acetohydrazide lies in its role as a versatile chemical building block. Its molecular structure, featuring a hydrazide group linked to a phenoxyacetate backbone, makes it a suitable precursor for the synthesis of diverse compound libraries. Researchers can utilize it to develop new heterocyclic compounds for screening against various biological targets. Hydrazide derivatives, in general, have been reported to possess a broad spectrum of biological activities in scientific literature, making this compound a valuable starting point for structure-activity relationship (SAR) studies in drug discovery . Suggested Mechanism and Properties While the specific mechanism of action for 2-(4-butylphenoxy)acetohydrazide is compound and target-dependent, the hydrazide functional group is known to facilitate interactions with various enzymes and receptors. The 4-butylphenoxy moiety may contribute to lipid solubility, potentially influencing the compound's bioavailability and interaction with cellular membranes. The compound can be synthesized via hydrazinolysis of the corresponding ethyl(4-butylphenoxy)acetate ester with hydrazine hydrate . Handling and Usage This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment. The specific hazards of this compound are not fully characterized; thus, standard handling procedures for laboratory chemicals of unknown toxicity should be followed.

特性

IUPAC Name

2-(4-butylphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-3-4-10-5-7-11(8-6-10)16-9-12(15)14-13/h5-8H,2-4,9,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQAJSRYRGJYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(4-butylphenoxy)acetohydrazide CAS number and chemical properties

[1]

Executive Summary

2-(4-Butylphenoxy)acetohydrazide is a pivotal pharmacophore and synthetic intermediate in medicinal chemistry. Belonging to the class of phenoxyacetohydrazides, it serves as a critical linker in the design of heterocycles such as 1,3,4-oxadiazoles , pyrazoles , and Schiff base hydrazones . These derivatives are extensively researched for their antimicrobial, anti-inflammatory (COX inhibition), and anticancer properties.

This guide provides a comprehensive technical analysis of the compound, focusing on the n-butyl isomer while referencing the commercially prominent tert-butyl analog (CAS 75843-50-4) where comparative data is essential. It details synthesis protocols, structural characterization, and downstream applications in drug development.[1]

Part 1: Chemical Identity & Properties[3]

Nomenclature and Identification

The term "butyl" in the chemical name strictly refers to the linear n-butyl chain. However, in commercial catalogs, the tert-butyl isomer is more frequently indexed. Researchers must verify the alkyl chain structure using CAS or SMILES data before procurement.

Propertyn-Butyl Isomer (Primary Target)tert-Butyl Isomer (Commercial Reference)
IUPAC Name 2-(4-butylphenoxy)acetohydrazide2-(4-tert-butylphenoxy)acetohydrazide
CAS Number Not widely indexed (See derivatives e.g., 302909-16-6)75843-50-4
Molecular Formula C₁₂H₁₈N₂O₂C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol 222.28 g/mol
SMILES CCCCc1ccc(OCC(=O)NN)cc1CC(C)(C)c1ccc(OCC(=O)NN)cc1
Physical State Crystalline SolidCrystalline Solid
Melting Point ~98–104 °C (Predicted)~108–112 °C (Experimental)
Solubility DMSO, DMF, Ethanol (Hot)DMSO, DMF, Methanol
Structural Significance

The molecule consists of three distinct functional domains:

  • Lipophilic Tail (4-Butyl group): Enhances membrane permeability and hydrophobic interactions with receptor pockets (e.g., COX enzyme active sites).

  • Linker (Phenoxyacetyl): Provides flexibility and hydrogen-bonding capability via the ether oxygen and carbonyl group.

  • Reactive Head (Hydrazide -CONHNH₂): A nucleophilic center essential for cyclization and condensation reactions.

Part 2: Synthesis & Production Protocols

Synthetic Pathway

The synthesis follows a classic two-step protocol: Williamson Ether Synthesis followed by Hydrazinolysis .

Step 1: Esterification

Reaction: 4-Butylphenol + Ethyl Chloroacetate

  • Reagents: Anhydrous Potassium Carbonate (

    
    ), Acetone or Acetonitrile (Solvent).
    
  • Conditions: Reflux for 6–8 hours.

  • Mechanism:

    
     nucleophilic attack of the phenoxide ion on the 
    
    
    -carbon of ethyl chloroacetate.
Step 2: Hydrazinolysis

Reaction: Ethyl 2-(4-butylphenoxy)acetate + Hydrazine Hydrate

  • Reagents: Hydrazine Hydrate (80% or 99%), Absolute Ethanol.

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: Nucleophilic acyl substitution where hydrazine displaces the ethoxy group.

Detailed Experimental Protocol

Note: This protocol is scalable from gram to kilogram quantities.

  • Preparation of the Ester:

    • Dissolve 0.1 mol of 4-butylphenol in 100 mL of dry acetone.

    • Add 0.15 mol of anhydrous

      
      . Stir for 30 minutes at room temperature to form the phenoxide.
      
    • Dropwise add 0.12 mol of ethyl chloroacetate .

    • Reflux the mixture at 60°C for 8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Filter off inorganic salts (

      
      , unreacted carbonate) while hot.
      
    • Evaporate the solvent. The residue (ester) is usually an oil or low-melting solid.

  • Conversion to Hydrazide:

    • Dissolve the crude ester (0.1 mol) in 50 mL of absolute ethanol.

    • Add hydrazine hydrate (0.2 mol) slowly to the stirring solution.

    • Reflux at 80°C for 5 hours. A white precipitate often forms upon cooling.

    • Work-up: Pour the reaction mixture into ice-cold water (200 mL). Stir for 30 minutes.

    • Filter the solid precipitate. Wash with cold water (3x) and cold ethanol (1x).

    • Purification: Recrystallize from ethanol/water (9:1) to obtain needle-like crystals.

Part 3: Reaction Pathways & Visualization

The hydrazide group is a "chemical chameleon," capable of transforming into various bioactive heterocycles.

SynthesisPathwaysPhenol4-Butylphenol(Starting Material)EsterEthyl 2-(4-butylphenoxy)acetate(Intermediate)Phenol->Ester+ ClCH2COOEtK2CO3, RefluxHydrazide2-(4-Butylphenoxy)acetohydrazide(Core Scaffold)Ester->Hydrazide+ NH2NH2·H2OEtOH, RefluxSchiffSchiff Bases(Hydrazones)AntimicrobialHydrazide->Schiff+ Aryl Aldehyde(Acid Cat.)Oxadiazole1,3,4-OxadiazolesAnticancer/Anti-inflammatoryHydrazide->Oxadiazole+ POCl3 or SOCl2CyclizationThiadiazole1,3,4-ThiadiazolesAntifungalHydrazide->Thiadiazole+ CS2 / KOHCyclizationTriazole1,2,4-TriazolesAnalgesicHydrazide->Triazole+ CS2 / N2H4Cyclization

Figure 1: Divergent synthesis pathways from the 2-(4-butylphenoxy)acetohydrazide scaffold.

Part 4: Biological Applications & SAR

Antimicrobial Activity

Derivatives of 2-(4-butylphenoxy)acetohydrazide, particularly hydrazones (Schiff bases) formed with benzaldehydes, exhibit significant antibacterial activity against S. aureus and E. coli.

  • Mechanism: The azomethine (-N=CH-) linkage facilitates binding to bacterial DNA gyrase or cell wall synthesis enzymes.

  • SAR Insight: The 4-butyl chain increases lipophilicity (LogP), allowing better penetration through the lipid bilayer of Gram-negative bacteria compared to the methyl or ethyl analogs.

Anti-inflammatory (COX Inhibition)

The structural similarity to NSAIDs (like ibuprofen or naproxen) suggests potential COX-1/COX-2 inhibition.

  • Pharmacophore: The phenoxyacetic acid moiety mimics the arachidonic acid binding site.

  • Cyclization: Converting the hydrazide to a 1,3,4-oxadiazole-2-thione often retains anti-inflammatory activity while reducing the gastric ulceration side effects associated with acidic NSAIDs.

Anticancer Potential

Recent studies on phenoxyacetohydrazide-derived 1,3,4-oxadiazoles have shown cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). The butyl group aids in cellular uptake, while the heterocycle disrupts microtubule formation or inhibits specific kinases.

Part 5: Analytical Characterization

To validate the synthesis of 2-(4-butylphenoxy)acetohydrazide, the following spectral data is expected:

  • IR Spectroscopy (

    
    ): 
    
    • 
      : NH/NH₂ stretching (doublet or broad band).
      
    • 
      : C=O stretching (Amide I).
      
    • 
      : C-O-C asymmetric stretching (Ether linkage).
      
    • 
      : Aliphatic C-H stretching (Butyl chain).
      
  • ¹H NMR (DMSO-

    
    , 
    
    
    ppm):
    • 
       (s, 1H, -CONH-).
      
    • 
       (d, 2H, Ar-H, ortho to alkyl).
      
    • 
       (d, 2H, Ar-H, ortho to ether).
      
    • 
       (s, 2H, -OCH₂-).
      
    • 
       (br s, 2H, -NH₂).
      
    • 
       (t, 2H, Ar-CH₂-).
      
    • 
       (m, 4H, -CH₂CH₂-).
      
    • 
       (t, 3H, -CH₃).
      

References

  • ChemScene. (n.d.). 2-(4-(Sec-butyl)phenoxy)acetohydrazide Product Information. Retrieved from

  • CymitQuimica. (n.d.). 2-(4-tert-Butylphenoxy)acetohydrazide CAS 75843-50-4. Retrieved from

  • BenchChem. (2025). The Versatile Intermediate: A Technical Guide to 2-(4-Ethylphenoxy)acetohydrazide. Retrieved from

  • ChemDiv. (n.d.). Compound 2-(4-butylphenoxy)-N'-{[2-(hexyloxy)phenyl]methylidene}acetohydrazide. Retrieved from

  • Der Pharma Chemica. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl) acetohydrazide derivatives. Retrieved from

Structural and Pharmacological Divergence in Phenoxyacetohydrazide Derivatives: A Comparative Analysis of 4-n-Butyl vs. 4-tert-Butyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyacetohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial effects[1][2]. The pharmacological profile of these derivatives is highly sensitive to the nature and positional arrangement of substituents on the phenoxy ring[2]. This technical whitepaper provides an in-depth comparative analysis of two specific structural isomers: 2-(4-butylphenoxy)acetohydrazide and 2-(4-tert-butylphenoxy)acetohydrazide . By examining the causality between steric hindrance, lipophilicity, and target binding affinity, this guide equips drug development professionals with the mechanistic insights required for rational drug design.

Structural and Physicochemical Profiling

While both isomers share the identical molecular formula (C₁₂H₁₈N₂O₂) and molecular weight (222.28 g/mol ), their three-dimensional conformations dictate vastly different physicochemical behaviors. The acetohydrazide group itself is nearly planar, facilitating intermolecular hydrogen bonding (C—H⋯O, N—H⋯O, and N—H⋯N) which is critical for target engagement[3].

The divergence lies at the para-position (4-position) of the phenoxy ring:

  • 4-n-Butyl Substitution: Features a linear, flexible aliphatic chain. This flexibility allows the molecule to adopt multiple conformations, minimizing steric clashes when entering narrow hydrophobic pockets of target enzymes (e.g., COX-1/COX-2 or β-glucuronidase)[4][5].

  • 4-tert-Butyl Substitution (CAS: 75843-50-4): Features a bulky, rigid 1,1-dimethylethyl group[6]. In medicinal chemistry, the tert-butyl group is known to maintain a rigid conformation (often equatorial in cyclic systems) that significantly increases local steric hindrance[7]. While it enhances metabolic stability by blocking para-hydroxylation and slightly increases lipophilicity (LogP), it can restrict the molecule's ability to bind to sterically constrained active sites[7][8].

Table 1: Comparative Physicochemical Data
Property2-(4-butylphenoxy)acetohydrazide2-(4-tert-butylphenoxy)acetohydrazide
CAS Number N/A (General Class)75843-50-4[6]
Molecular Formula C₁₂H₁₈N₂O₂C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol 222.28 g/mol
Substituent Geometry Linear (-CH₂CH₂CH₂CH₃)Branched (-C(CH₃)₃)
Steric Profile Flexible, highly adaptableRigid, high steric bulk[7]
Pharmacokinetic Impact Susceptible to terminal oxidationResistant to para-metabolism

Structure-Activity Relationship (SAR) & Mechanistic Pathways

The biological activity of phenoxyacetohydrazide derivatives—such as their ability to inhibit cyclooxygenases (COX) or vascular endothelial growth factor (VEGF)—is heavily modulated by the para-substituent[5].

The introduction of a linear n-butyl group generally preserves the molecule's ability to navigate into the deep, narrow hydrophobic channels of enzymes like COX-1. Conversely, the tert-butyl group introduces a "steric shield." While this bulkiness can improve the overall lipophilicity (LogP) and cellular membrane penetration of the compound, it often results in a steric clash within narrow binding pockets, thereby reducing the inhibitory efficacy or shifting the selectivity profile toward targets with wider active sites[7][8].

SAR_Pathway A Phenoxyacetohydrazide Scaffold B 4-n-Butyl Substitution (Linear, Flexible) A->B C 4-tert-Butyl Substitution (Bulky, Rigid) A->C D Optimal Fit in Narrow Binding Pockets B->D E Steric Clash in Narrow Pockets High Lipophilicity (LogP) C->E F High Enzymatic Inhibitory Efficacy D->F G Reduced Efficacy / Altered Target Profile E->G

Caption: SAR logic: Impact of linear vs. bulky para-substituents on target binding.

Experimental Protocols: Synthesis and Validation

To investigate these isomers, rigorous and self-validating synthetic protocols are required. The synthesis of phenoxyacetohydrazide derivatives is typically achieved via a two-step nucleophilic substitution and hydrazinolysis workflow[3][5].

Protocol 1: Two-Step Synthesis of Phenoxyacetohydrazides

Causality & Rationale: The reaction utilizes potassium carbonate (


) as a base to deprotonate the phenol, significantly enhancing its nucleophilicity for the 

attack on ethyl chloroacetate. The subsequent hydrazinolysis utilizes ethanol as a protic solvent to stabilize the transition state, allowing hydrazine hydrate to efficiently displace the ethoxy leaving group[3][5].

Step-by-Step Methodology:

  • Esterification: Dissolve 0.05 mol of the substituted phenol (either 4-butylphenol or 4-tert-butylphenol) and 0.075 mol of ethyl chloroacetate in 40 mL of dry acetone.

  • Catalysis: Add 0.075 mol of anhydrous

    
     to the mixture[5].
    
  • Reflux: Reflux the reaction mixture at 80°C for 8–10 hours. Monitor completion via Thin Layer Chromatography (TLC) to ensure self-validation of the esterification step[3][5].

  • Extraction: Cool the mixture, distill off the acetone, and pour the residue into ice-cold water. Extract the resulting phenoxy ethyl acetate intermediate using diethyl ether (3 × 30 mL) and evaporate the ether[3][5].

  • Hydrazinolysis: Dissolve 0.03 mol of the synthesized ester in 20 mL of absolute ethanol. Add 0.045 mol of hydrazine hydrate[5].

  • Second Reflux: Stir and reflux the mixture at room temperature to 100°C for 7–10 hours. Monitor via TLC (hexane:ethyl acetate 2:1)[3][5].

  • Crystallization: Allow the mixture to stand overnight. Filter the resulting white precipitates, wash, and recrystallize from ethanol to yield the pure acetohydrazide derivative[5].

Synth_Workflow Step1 1. Esterification Phenol + Ethyl Chloroacetate Step2 2. Reflux in Acetone (K2CO3 Catalyst, 8-10h) Step1->Step2 Step3 3. Hydrazinolysis Ester + Hydrazine Hydrate Step2->Step3 Step4 4. Reflux in Ethanol (7-10h) Step3->Step4 Step5 5. Crystallization (Yields target hydrazide) Step4->Step5

Caption: Two-step synthetic workflow for phenoxyacetohydrazide derivatives.

Protocol 2: In Vitro Biological Evaluation (MIC Determination)

Causality & Rationale: To evaluate the antimicrobial or biological inhibitory effects of the synthesized isomers, a Minimum Inhibitory Concentration (MIC) assay is employed. The inclusion of resazurin acts as a self-validating viability indicator; because highly lipophilic compounds (like the tert-butyl isomer) can precipitate and mimic cellular turbidity, a redox dye ensures that only true metabolic inhibition is recorded[1].

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial dilutions of the synthesized 2-(4-butylphenoxy)acetohydrazide and 2-(4-tert-butylphenoxy)acetohydrazide in a 96-well microplate using DMSO (ensuring final DMSO concentration remains <1% to prevent solvent toxicity)[1].

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterial strain or cancer cell line.

  • Inoculation: Add the biological suspension to each well containing the test compounds[1].

  • Incubation: Incubate the microplates at 37°C for 18–24 hours[1].

  • Viability Indication: Add resazurin (or MTT for cell lines) to each well and incubate for an additional 2-4 hours.

  • MIC Determination: Identify the lowest concentration of the compound that completely inhibits visible growth (indicated by the failure of the dye to change color from blue to pink)[1].

Conclusion

The structural divergence between 2-(4-butylphenoxy)acetohydrazide and 2-(4-tert-butylphenoxy)acetohydrazide perfectly illustrates the delicate balance required in medicinal chemistry. While the tert-butyl isomer offers enhanced metabolic stability and lipophilicity, its rigid steric bulk can hinder optimal engagement with narrow enzymatic pockets. Conversely, the linear n-butyl isomer retains the conformational flexibility necessary for deep pocket binding, often resulting in superior inhibitory profiles against targets like COX and β-glucuronidase. Understanding these nuanced SAR dynamics is critical for the rational optimization of the phenoxyacetohydrazide scaffold.

References

  • An In-depth Technical Guide to Phenoxyacetohydrazide Derivatives: Core Data, Protocols, and Biological Significance - Benchchem. Available at: 1

  • A Comparative Guide to the Structure-Activity Relationships of Phenoxyacetohydrazide Derivatives - Benchchem. Available at: 2

  • 2-(4-tert-Butylphenoxy)acetohydrazide - CymitQuimica. Available at: 6

  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors - PMC - NIH. Available at: 4

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PLOS One. Available at: 5

  • 2-Phenoxyacetohydrazide - PMC - NIH. Available at: 3

  • Medicinal Chemistry: Basic Principles of Drug Design - UMA. Available at: 7

  • European Journal of Medicinal Chemistry - Uniba. Available at:8

Sources

Phenoxyacetohydrazide Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

[label="Hydrazine

Introduction & Pharmacological Significance

The phenoxyacetohydrazide scaffold has emerged as a highly versatile and privileged structure in modern medicinal chemistry. Characterized by a phenoxy ring linked to a hydrazide moiety via an acyl chain, this pharmacophore offers multiple points of functionalization. This structural plasticity allows medicinal chemists to fine-tune its physicochemical properties, leading to a broad spectrum of biological activities, including anti-inflammatory, anti-angiogenic, antimicrobial, and anticancer effects [1.1].

By acting as a modular building block, phenoxyacetohydrazides can be converted into Schiff bases, morpholine-conjugates, or heterocyclic derivatives, enabling multi-target engagement. This guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic pathways, and standardized experimental protocols essential for developing novel1[1].

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of phenoxyacetohydrazide derivatives is dictated by the electronic and steric effects of substituents on both the phenoxy ring and the terminal nitrogen of the hydrazide group[1].

  • Phenoxy Ring Substitution: Halogenation plays a critical role in target affinity. For instance, bromo- or chloro-substitutions at the para-position of the phenoxy ring significantly enhance the molecule's lipophilicity, improving cell membrane penetration and binding affinity to hydrophobic pockets in target enzymes[1]. The 2,4-dichlorophenoxy moiety is particularly favorable for potent enzyme inhibition[2].

  • Hydrazide Modification (Schiff Bases): Condensation of the hydrazide with aromatic aldehydes yields hydrazone Schiff bases. The presence of electron-withdrawing groups (e.g., nitro or chloro) or hydroxyl groups on the benzylidene ring dramatically increases the potency of these compounds against targets like β-glucuronidase[2].

  • Morpholine Conjugation: Incorporating a morpholine ring into the scaffold improves the pharmacokinetic profile (e.g., aqueous solubility) and enhances binding affinity to cyclooxygenase (COX) enzymes and vascular endothelial growth factor (VEGF), yielding potent dual anti-inflammatory and anti-angiogenic agents[3].

Quantitative SAR Data Summary
Compound IDSubstitution / ModificationPrimary Target / AssayIC₅₀ ValueRef
Compound 1 2-(4-Chloro-2-methylphenoxy)-N'-[(3-(2-methoxyphenyl)-2-propenylidene]acetohydrazideβ-Glucuronidase Inhibition9.20 µM[2]
Compound 5 2-(4-Chloro-2-methylphenoxy)-N'-[(3-nitrophenyl)methylidene]acetohydrazideβ-Glucuronidase Inhibition9.47 µM[2]
Compound 6e 4-(4-Fluoro-phenoxy)-butyric acid hydrazide (Morpholine-linked)HRBC Membrane Stabilization155 µg/mL[1]
Compound 6d 2,6-Dimethylphenoxy derivative (Morpholine-linked)HRBC Membrane Stabilization199 µg/mL[1]

Mechanistic Pathways & Target Interactions

Phenoxyacetohydrazide derivatives exert their pharmacological effects through multi-target engagement. Morpholine-substituted derivatives demonstrate dual anti-inflammatory and anti-angiogenic properties by competitively binding to the active sites of COX-1/COX-2 and blocking VEGF receptors[3]. Conversely, Schiff base derivatives act as potent inhibitors of β-glucuronidase, an enzyme overexpressed in the tumor microenvironment, thereby preventing the degradation of glucuronide-drug conjugates and altering tumor progression[2].

MOA Compound Phenoxyacetohydrazide Derivative COX COX-1 & COX-2 Inhibition Compound->COX Binds Active Site VEGF VEGF Inhibition Compound->VEGF Receptor Blockade BGluc β-Glucuronidase Inhibition Compound->BGluc Enzyme Inhibition Prostaglandins Decreased Prostaglandins COX->Prostaglandins Suppresses Angiogenesis Reduced Angiogenesis VEGF->Angiogenesis Suppresses TumorMicro Modulated Tumor Microenvironment BGluc->TumorMicro Alters

Multi-target pharmacological pathways of phenoxyacetohydrazide derivatives.

Synthetic Methodologies

The synthesis of phenoxyacetohydrazide derivatives relies on a robust, self-validating two-step protocol: O-alkylation (esterification) followed by hydrazinolysis. This pathway ensures high yields and allows for rigorous intermediate validation[4].

Step 1: O-Alkylation (Esterification)

Causality: Anhydrous potassium carbonate (K₂CO₃) acts as a mild base to deprotonate the substituted phenol. This increases the nucleophilicity of the phenoxide ion, driving a rapid Sₙ2 attack on the α-carbon of the alkyl chloroacetate[5].

  • Reaction Setup: Combine 0.05 mol of the substituted phenol (e.g., 4-chlorophenol) with 0.075 mol of ethyl chloroacetate in 40 mL of dry acetone[4].

  • Base Addition: Add 0.075 mol of anhydrous K₂CO₃ to the mixture[4].

  • Reflux: Reflux the suspension for 8–10 hours. Validation: Monitor reaction progression via Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting phenol[5].

  • Solvent Removal: Cool the mixture to room temperature and remove the acetone solvent via rotary evaporation[5].

  • Purification: Triturate the residue with cold water to dissolve inorganic salts (K₂CO₃ and KCl). Extract the aqueous layer with diethyl ether (3 × 30 mL)[5]. Wash the combined ether extracts with a 10% NaOH solution (to remove any unreacted phenol) and brine, then dry over anhydrous sodium sulfate[4].

  • Isolation: Evaporate the ether to yield the intermediate ethyl phenoxyacetate[4].

Step 2: Hydrazinolysis

Causality: Hydrazine hydrate acts as a potent nucleophile. In a protic solvent (ethanol), it attacks the ester carbonyl to form a tetrahedral intermediate, which collapses to expel the ethoxide leaving group, yielding the stable hydrazide[4].

  • Reaction Setup: Dissolve 0.03 mol of the synthesized ethyl phenoxyacetate in 20 mL of absolute ethanol[4].

  • Nucleophilic Addition: Add 0.045 mol of hydrazine hydrate dropwise to the solution[4].

  • Stirring: Stir the reaction mixture at room temperature for 7 hours. Validation: Confirm reaction completion via TLC using a Hexane:Ethyl Acetate (2:1) mobile phase[5].

  • Crystallization: Allow the mixture to stand overnight to facilitate the precipitation of the product[5].

  • Isolation: Filter the resulting white solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure phenoxyacetohydrazide derivative[4].

Synthesis Phenol Substituted Phenol + Ethyl Chloroacetate Reflux Reflux (8-10h) K2CO3, Dry Acetone Phenol->Reflux Ester Ethyl Phenoxyacetate (Intermediate) Reflux->Ester SN2 O-Alkylation Hydrazine Hydrazine Hydrate Ethanol, RT (7h) Ester->Hydrazine Product Phenoxyacetohydrazide (Final Product) Hydrazine->Product Nucleophilic Acyl Substitution

Two-step synthetic workflow for phenoxyacetohydrazide derivatives.

Biological Evaluation Protocols

To ensure scientific integrity, the biological activities of synthesized compounds must be evaluated using standardized, self-validating assays that include proper positive and negative controls.

Protocol A: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Causality: The erythrocyte membrane is structurally analogous to the lysosomal membrane. Compounds that stabilize the HRBC membrane against hypotonic stress prevent the lysis and subsequent release of inflammatory mediators, serving as a highly reliable in vitro proxy for anti-inflammatory activity[1].

  • Blood Preparation: Collect fresh human blood and mix with an equal volume of Alsever's solution (dextrose, sodium citrate, citric acid, and sodium chloride) to prevent coagulation.

  • Washing: Centrifuge the mixture at 3000 rpm for 10 minutes. Discard the supernatant and wash the packed red blood cells three times with isosaline (0.85% NaCl).

  • Suspension: Prepare a 10% v/v suspension of the washed RBCs in isosaline.

  • Treatment: In test tubes, mix 1 mL of phosphate buffer (pH 7.4), 2 mL of hypotonic saline (0.36% NaCl), 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound (at varying concentrations, e.g., 50-250 µg/mL)[3].

  • Incubation & Measurement: Incubate the mixture at 37°C for 30 minutes. Centrifuge at 3000 rpm for 10 minutes, and measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

  • Validation: Utilize diclofenac sodium as a positive control. Calculate the percentage of membrane stabilization to determine the exact IC₅₀ value[1].

Protocol B: In Vitro β-Glucuronidase Inhibition Assay

Causality: Inhibiting β-glucuronidase is a targeted anticancer strategy. This assay utilizes p-nitrophenyl-β-D-glucuronide as a substrate, which the enzyme cleaves to release a quantifiable chromophore (p-nitrophenol)[2].

  • Enzyme Preparation: Prepare a standardized solution of β-glucuronidase (e.g., sourced from bovine liver) in acetate buffer (pH 5.0).

  • Incubation: Incubate the enzyme solution with the test compound (dissolved in DMSO) at 37°C for 30 minutes to allow for target binding.

  • Substrate Addition: Add p-nitrophenyl-β-D-glucuronide to initiate the enzymatic cleavage reaction.

  • Measurement: Measure the continuous release of p-nitrophenol by monitoring the absorbance at 405 nm using a microplate reader.

  • Validation: Use D-saccharic acid-1,4-lactone as a standard positive control inhibitor. Calculate the IC₅₀ from the generated dose-response curve[2].

References

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One.[Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC - NIH.[Link]

  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. MDPI.[Link]

Sources

The Biological Versatility of the 2-(4-butylphenoxy)acetohydrazide Scaffold: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The 2-(phenoxy)acetohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, antifungal, and anticancer properties. This guide focuses on the 2-(4-butylphenoxy)acetohydrazide core, exploring its synthetic pathways, the rationale behind its derivatization, and the key biological activities exhibited by its analogs. We provide a comprehensive overview of the structure-activity relationships that govern efficacy, detailed protocols for essential in vitro screening assays, and insights into the molecular mechanisms that underpin its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their research endeavors.

The 2-(4-butylphenoxy)acetohydrazide Scaffold: A Structural Overview

The core structure of 2-(4-butylphenoxy)acetohydrazide combines two key pharmacophoric features: a phenoxyacetic acid moiety and a hydrazide functional group.

  • The Phenoxy Moiety: The substituted phenoxy ring, specifically with a butyl group at the para-position, imparts significant lipophilicity to the molecule. This characteristic is crucial for influencing pharmacokinetic properties such as membrane permeability and can play a direct role in interactions with hydrophobic pockets of biological targets.

  • The Acetohydrazide Group (-C(O)NHNH₂): This functional group is the cornerstone of the scaffold's versatility. It is a reactive handle that can be readily converted into a wide array of derivatives, most notably hydrazones (Schiff bases), by condensation with various aldehydes and ketones.[1][2] This derivatization is a key strategy for modulating the compound's biological activity profile.[3] The hydrazide-hydrazone core contains an azomethine group (-NH–N=CH–) which is often implicated in the biological activity of these compounds.[1]

Synthetic Strategy: From Phenol to Bioactive Derivatives

The synthesis of 2-(4-butylphenoxy)acetohydrazide derivatives is typically a straightforward and high-yielding multi-step process. Understanding the causality behind each step is key to optimizing the synthesis and planning for diversification.

Core Synthesis Pathway

The foundational synthesis involves two primary steps: etherification followed by hydrazinolysis.

  • Step 1: Williamson Ether Synthesis (Esterification). 4-butylphenol is reacted with an ethyl haloacetate (commonly ethyl chloroacetate or bromoacetate) in the presence of a weak base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone or acetonitrile. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion which then displaces the halide on the ethyl haloacetate to form the intermediate ester, ethyl 2-(4-butylphenoxy)acetate. Refluxing is typically required to drive the reaction to completion.

  • Step 2: Hydrazinolysis. The resulting ester is then reacted with hydrazine hydrate (N₂H₄·H₂O), often in an alcoholic solvent like ethanol.[4] The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired 2-(4-butylphenoxy)acetohydrazide. This product is often a stable crystalline solid that can be easily purified.

Derivatization to Hydrazones (Schiff Bases)

The true biological potential is often unlocked by converting the parent hydrazide into hydrazones. This is achieved through a condensation reaction with a selected aldehyde or ketone, typically catalyzed by a few drops of acid (e.g., glacial acetic acid) in a solvent like ethanol.[5] This reaction appends a diverse range of substituted aryl or heteroaryl moieties, which is the primary method for fine-tuning the steric, electronic, and pharmacokinetic properties of the final compounds.

G cluster_0 Core Synthesis cluster_1 Derivatization A 4-Butylphenol B Ethyl 2-(4-butylphenoxy)acetate (Ester Intermediate) A->B  Williamson Ether Synthesis  (Ethyl Chloroacetate, K2CO3) C 2-(4-Butylphenoxy)acetohydrazide (Parent Compound) B->C  Hydrazinolysis  (Hydrazine Hydrate) E Bioactive Hydrazone Derivative (Schiff Base) C->E  Condensation Reaction  (Acid Catalyst) D Substituted Aldehyde / Ketone D->E

Caption: General synthetic workflow for 2-(4-butylphenoxy)acetohydrazide derivatives.

Antimicrobial and Antifungal Activity

Hydrazide-hydrazone derivatives are widely recognized for their potential as antimicrobial agents.[1] The mechanism is often attributed to the azomethine linkage, which can interfere with microbial cellular processes. The lipophilic nature of the 4-butylphenoxy group can further enhance activity by facilitating passage through the lipid-rich cell membranes of bacteria and fungi.

Structure-Activity Relationship (SAR) Insights

While specific data for 2-(4-butylphenoxy)acetohydrazide is limited, studies on analogous structures provide valuable insights:

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring introduced via the aldehyde (to form the hydrazone) are critical determinants of antimicrobial potency.[3] Electron-withdrawing groups, such as nitro or halogen groups, on this appended ring often enhance antibacterial activity.[6]

  • Heterocyclic Moieties: Incorporation of heterocyclic rings (e.g., furan, thiophene, pyridine) can significantly boost antimicrobial effects, potentially by introducing additional sites for hydrogen bonding or metal chelation.[7][8]

Quantitative Antimicrobial Data for Analogous Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related hydrazone compounds, illustrating the impact of structural modifications.

Compound ClassModificationTest OrganismMIC (µg/mL)Reference
Hydrazide-Hydrazones5-Nitrofuryl derivativeS. aureus0.48 - 15.62[8]
Hydrazide-Hydrazones4-Fluorobenzylidene deriv.Gram-positive bacteria0.002 - 0.98[8]
Hydrazide-HydrazonesNicotinic acid deriv.P. aeruginosa0.19 - 0.22[1]
Phenoxy DerivativesDialkylamino-2-propanolS. aureus0.78 - 3.75[9]
Phenoxy DerivativesDialkylamino-2-propanolC. albicans1.56 - 20.0[9]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the foundational assays for evaluating antimicrobial efficacy.[10]

Objective: To determine the lowest concentration of a compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC).

Materials:

  • Test compounds (dissolved in DMSO to a stock concentration, e.g., 10 mg/mL)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • Inoculum Preparation:

    • Inoculate a single colony of the microorganism from a fresh agar plate into the appropriate broth.

    • Incubate at 37°C (for bacteria) or 35°C (for fungi) until the culture reaches the exponential growth phase, matching the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in fresh broth to achieve a final working concentration of approximately 5 x 10⁵ CFU/mL for the assay.[10]

  • Serial Dilution (MIC Assay):

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (prepared in broth) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum only, no compound). Well 12 serves as the sterility control (broth only).

    • Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation:

    • Incubate the plate at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

  • MBC Determination:

    • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Spot-plate this aliquot onto a sterile MHA plate.

    • Incubate the MHA plate at the appropriate temperature for 18-24 hours.

    • The MBC is the lowest concentration that results in no colony formation, indicating a ≥99.9% kill rate.[10]

G A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Plate with Microbial Suspension (Final ~5x10^5 CFU/mL) A->C B Prepare 2-fold Serial Dilutions of Compound in 96-Well Plate B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Read MIC Value (Lowest concentration with no visible growth) D->E F Subculture from Clear Wells onto Agar Plates E->F G Incubate Agar Plates F->G H Read MBC Value (Lowest concentration with no colony growth) G->H

Caption: Workflow for in vitro MIC and MBC determination.

Anticancer Activity

The phenoxy acetohydrazide scaffold and its hydrazone derivatives have emerged as promising templates for anticancer drug design.[3][11] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.[12]

Proposed Mechanisms of Anticancer Action
  • Enzyme Inhibition (e.g., Kinases): Many hydrazide-containing compounds are designed as enzyme inhibitors. A critical target in oncology is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that is a key regulator of angiogenesis—the formation of new blood vessels essential for tumor growth.[12] By blocking the ATP-binding site of VEGFR-2, these compounds can disrupt downstream signaling cascades, thereby inhibiting tumor angiogenesis.[13]

  • Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Hydrazone derivatives have been shown to trigger apoptosis by increasing the production of reactive oxygen species (ROS), which leads to cellular oxidative stress.[12] This can activate the intrinsic apoptotic pathway, characterized by changes in the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from replicating their DNA and dividing.[11][12]

G cluster_0 Cellular Effects cluster_1 Downstream Consequences Compound 2-(4-butylphenoxy) acetohydrazide derivative Kinase Inhibition of Tyrosine Kinases (e.g., VEGFR-2) Compound->Kinase ROS Increased Intracellular Reactive Oxygen Species (ROS) Compound->ROS Cycle Cell Cycle Arrest (G1/S or G2/M) Compound->Cycle Angio Inhibition of Angiogenesis Kinase->Angio Apoptosis Induction of Apoptosis ROS->Apoptosis Prolif Inhibition of Cell Proliferation Cycle->Prolif

Caption: Proposed anticancer mechanisms of action for hydrazide derivatives.

Quantitative Cytotoxicity Data for Analogous Compounds

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's cytotoxic potency.

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
Coumarin-acetohydrazidesMCF-7Breast0.73[13]
Coumarin-acetohydrazidesPanc-1Pancreatic0.84[13]
Quinoline HydrazidesSH-SY5YNeuroblastomaMicromolar potency[11]
Thiophene HydrazidesMCF-7Breast0.6[5]
Benzoxazinone-TriazolesA549Lung7.59[14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for cytotoxicity.[15][16] It measures the metabolic activity of mitochondria, where viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549) and a non-malignant control line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

  • Multichannel pipette and plate reader (570 nm).

Protocol:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the plate and add 100 µL of the medium containing the various compound concentrations (and a vehicle control, e.g., 0.1% DMSO) to the respective wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[17]

  • MTT Addition:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-(4-butylphenoxy)acetohydrazide scaffold represents a highly promising and synthetically accessible platform for the discovery of new therapeutic agents. By leveraging the reactive hydrazide handle for derivatization into hydrazones and other heterocyclic systems, a vast chemical space can be explored. The evidence from analogous structures strongly suggests that derivatives of this scaffold are likely to possess significant antimicrobial and anticancer activities.

Future research should focus on the systematic synthesis and screening of a focused library of 2-(4-butylphenoxy)acetohydrazide derivatives. Key areas for exploration include:

  • Systematic SAR Studies: Modifying the substituent on the appended aromatic ring of the hydrazone to probe the effects of electronic and steric properties on activity.

  • Mechanism of Action Studies: For lead compounds, elucidating the precise molecular targets (e.g., specific bacterial enzymes or human kinases) is crucial.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By employing the robust synthetic and screening methodologies outlined in this guide, researchers can effectively unlock the therapeutic potential of this versatile and potent chemical class.

References

  • Unraveling the Structure-Activity Relationship of 2-(4-chlorophenoxy) Acetohydrazide Derivatives: A Comparative Guide. Benchchem.
  • Coumarin-acetohydrazide derivatives as novel antiproliferative agents via VEGFR-2/AKT axis inhibition and apoptosis triggering. New Journal of Chemistry (RSC Publishing).
  • Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. Der Pharma Chemica.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC.
  • Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. ResearchGate.
  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC.
  • Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. MDPI.
  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. PMC.
  • Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. ResearchGate.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate.
  • 2-(4-(Sec-butyl)phenoxy)acetohydrazide. ChemScene.
  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC.
  • 2-(4-butylphenoxy)-n'-(4-hydroxybenzylidene)acetohydrazide. MilliporeSigma.
  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (Unknown Source).
  • Application Notes and Protocols for In Vitro Antibacterial Testing of Hydrazide Derivatives. Benchchem.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (Unknown Source).
  • Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. (Unknown Source).
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][17]oxazin-3(4H). Frontiers. Available at:

  • The Core Mechanism of 2-(2-Chlorophenyl)acetohydrazide Derivatives: A Technical Guide for Researchers. Benchchem.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Synthesis, Reactions and Antimicrobial Activity of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide Derivative. Cairo University.
  • Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. (Unknown Source).
  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals.
  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Semantic Scholar.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar.
  • Preparation, Characterization and anti-cancer activity of a new Bis[(Z)-N-(naphthalene-1-yl methylene) aceto hydrazide] Mn(II) Complex. (Unknown Source).
  • Evaluation of Hydrazide-hydrazone and 4-thiazolidinone Derivatives of Etodolac as Potential Anticancer Agents in Leukemia Cells. Bentham Science Publishers.
  • Synthesis of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives (3a-5i).. ResearchGate.
  • Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2 - PMC. PMC.
  • Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. ijpbs.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. Benchchem.

Sources

2-(4-butylphenoxy)acetohydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-(4-Butylphenoxy)acetohydrazide

Executive Summary

2-(4-Butylphenoxy)acetohydrazide is a pivotal synthetic intermediate belonging to the class of phenoxyacetohydrazides. It serves as a "privileged scaffold" in medicinal chemistry, primarily utilized as a precursor for hydrazones (Schiff bases) and heterocyclic compounds such as 1,3,4-oxadiazoles and triazoles. Its structural core combines a lipophilic 4-butylphenyl tail with a reactive hydrazide headgroup, making it an ideal candidate for developing antimicrobial, anti-inflammatory, and anticancer agents where lipophilicity facilitates membrane permeability.

This guide provides the definitive physicochemical profile, a validated synthesis workflow, and divergent application pathways for researchers in drug discovery and materials science.

Physicochemical Profile

The following data constitutes the core identity of the molecule. These values are calculated based on the standard n-butyl isomer.

PropertyValueNotes
IUPAC Name 2-(4-butylphenoxy)acetohydrazideAlso known as 4-butylphenoxyacetic acid hydrazide
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.29 g/mol Monoisotopic Mass: 222.1368
CAS Registry Not widely listedAnalogous to 4-tert-butyl derivatives (CAS 3972-65-4)
Physical State Solid (Crystalline)Typically white to off-white needles
Solubility DMSO, DMF, Hot EthanolPoor solubility in water and cold hexane
LogP (Predicted) ~2.5 - 2.8Lipophilic tail (

) increases membrane penetration

Structural SMILES: CCCCc1ccc(OCC(=O)NN)cc1

Synthetic Pathway & Methodology

The synthesis of 2-(4-butylphenoxy)acetohydrazide follows a classic two-step protocol: Williamson ether synthesis followed by hydrazinolysis. This pathway is preferred for its high yield and operational simplicity.

Mechanism of Action (Synthesis)
  • Nucleophilic Substitution (

    
    ):  The phenoxide ion (generated from 4-butylphenol) attacks the 
    
    
    
    -carbon of ethyl bromoacetate, displacing the bromide.
  • Nucleophilic Acyl Substitution: Hydrazine acts as a nucleophile, attacking the carbonyl carbon of the ester intermediate to release ethanol and form the hydrazide.

Visual Synthesis Workflow

Synthesis Phenol 4-Butylphenol (Starting Material) Ester Intermediate: Ethyl 2-(4-butylphenoxy)acetate Phenol->Ester + Ethyl bromoacetate Base K2CO3 / Acetone (Reflux 8-12h) Base->Ester Product Target: 2-(4-Butylphenoxy)acetohydrazide Ester->Product Hydrazinolysis Hydrazine NH2NH2·H2O (Ethanol Reflux 4-6h) Hydrazine->Product

Figure 1: Two-step synthetic pathway from 4-butylphenol to the target hydrazide.

Experimental Protocol

Safety Warning: Hydrazine hydrate is toxic and a potential carcinogen. Work in a fume hood. Ethyl bromoacetate is a lachrymator.

Step 1: Synthesis of Ethyl 2-(4-butylphenoxy)acetate
  • Reagents: 4-Butylphenol (0.01 mol), Ethyl bromoacetate (0.012 mol), Anhydrous

    
     (0.02 mol), Dry Acetone (30 mL).
    
  • Procedure:

    • Dissolve 4-butylphenol in dry acetone. Add anhydrous

      
      .
      
    • Stir the mixture at room temperature for 30 minutes to facilitate phenoxide formation.

    • Add ethyl bromoacetate dropwise.

    • Reflux the mixture for 8–12 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2).

    • Workup: Filter off the inorganic salts (

      
      , excess 
      
      
      
      ). Evaporate the solvent under reduced pressure.
    • Result: A pale yellow oil or low-melting solid (Ester Intermediate).

Step 2: Hydrazinolysis to Target Hydrazide
  • Reagents: Ester intermediate (from Step 1), Hydrazine hydrate 80% or 99% (0.05 mol), Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol.

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux for 4–6 hours. A white solid typically precipitates upon cooling or during the reaction.

    • Workup: Cool the mixture to

      
      . Filter the solid precipitate.[1]
      
    • Purification: Recrystallize from ethanol to obtain pure white needles.

    • Validation: Check Melting Point (Expected range: 80–120°C, varies by crystal packing).

Functional Applications & Divergent Synthesis

The hydrazide group ($ -CONHNH_2 $) is a versatile chemical handle. This molecule is rarely the end-product; it is a gateway to complex heterocycles.

Divergent Pathways

Applications Core 2-(4-Butylphenoxy)acetohydrazide Schiff Hydrazones (Schiff Bases) (Antimicrobial/Anticancer) Core->Schiff + Aromatic Aldehydes (Cat. Acid) Oxadiazole 1,3,4-Oxadiazoles (Anti-inflammatory) Core->Oxadiazole + POCl3 or SOCl2 (Cyclodehydration) Thiadiazole 1,3,4-Thiadiazoles (Antifungal) Core->Thiadiazole + CS2 / KOH (Cyclization) Triazole 1,2,4-Triazoles (Antiviral) Core->Triazole + CS2 / N2H4 (Ring expansion)

Figure 2: Divergent synthesis pathways utilizing the hydrazide core.

  • Schiff Base Formation: Reaction with aromatic aldehydes (e.g., benzaldehyde, nitrobenzaldehyde) yields hydrazones. These derivatives often exhibit enhanced biological activity due to the azomethine (

    
    ) linkage.
    
  • Heterocyclization:

    • Oxadiazoles: Refluxing with phosphorus oxychloride (

      
      ) creates a 1,3,4-oxadiazole ring, a pharmacophore found in drugs like Raltegravir.
      
    • Thiadiazoles: Reaction with carbon disulfide (

      
      ) and alkali yields 1,3,4-thiadiazoles.
      

References

  • General Synthesis of Phenoxyacetohydrazides

    • Title: Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer and antioxidant agents.[2]

    • Source: ResearchGate / Organic Communic
    • Context: Describes the standard protocol: (i) Ethyl bromoacetate, NaH/Base; (ii)
    • URL:[Link]

  • Hydrazide Reactivity & Applications

    • Title: Synthesis and Biological Evaluation of Some New 2-(4-Substituted phenoxy)
    • Source: Chemical and Pharmaceutical Bulletin.
    • Context: Validates the biological relevance of the phenoxyacetohydrazide scaffold.
    • URL:[Link]

  • Title: 4-tert-Butylphenylhydrazine Synthesis (Analogous Chemistry).

Sources

Technical Guide: 2-(4-Butylphenoxy)acetohydrazide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Lipophilic Scaffold for N-Acylhydrazone Library Generation[1][2]

Executive Summary

2-(4-butylphenoxy)acetohydrazide represents a critical scaffold in medicinal chemistry, primarily utilized as a precursor for generating


-acylhydrazone  libraries.[1][2] Belonging to the privileged class of phenoxyacetohydrazides, this molecule distinguishes itself through the para-butyl substituent, which imparts specific lipophilic properties (LogP modulation) essential for membrane permeability and hydrophobic pocket binding.[1][2]

Its primary utility in modern drug discovery spans three therapeutic verticals:

  • Urease Inhibition: Targeting Helicobacter pylori and agricultural nitrogen loss.[1][2]

  • Antimicrobial Chemotherapy: Acting as a metal-chelating pharmacophore against resistant bacterial strains.[1][2]

  • Anticancer Research: Serving as a backbone for cytotoxic agents targeting apoptotic pathways.[1][2]

Part 1: Chemical Architecture & Pharmacophore Analysis[1][2][3]

The molecule functions as a "bicephalic" scaffold, linking a hydrophobic tail to a polar, reactive head group.[2]

ComponentStructural MoietyFunction in Drug Design
Lipophilic Tail 4-Butylphenyl groupIncreases partition coefficient (LogP), facilitating transport across bacterial cell walls and mammalian cell membranes.[1] Provides Van der Waals contacts in enzyme active sites.[1][2]
Linker Oxyacetyl spacer (

)
Provides rotational freedom, allowing the active head group to orient correctly within a binding pocket.[1][2]
Reactive Head Hydrazide (

)
1. Chelation: Bidentate ligand for metal ions (e.g.,

in urease).2.[2] Derivatization: Condenses with aldehydes to form Schiff bases (hydrazones), the bioactive species in most applications.[2]
Part 2: Synthesis Protocol (Self-Validating System)

The synthesis of 2-(4-butylphenoxy)acetohydrazide is a two-step sequence starting from 4-butylphenol.[1] This protocol is designed for high yield and purity without chromatographic purification.[1]

Step 1: Esterification (Williamson Ether Synthesis)

Reaction: 4-Butylphenol + Ethyl bromoacetate


 Ethyl 2-(4-butylphenoxy)acetate[1][2]
  • Reagents: 4-Butylphenol (10 mmol), Ethyl bromoacetate (12 mmol), Anhydrous

    
     (15 mmol).[1][2]
    
  • Solvent: Dry Acetone (30 mL).

  • Procedure:

    • Dissolve 4-butylphenol in dry acetone in a round-bottom flask.

    • Add anhydrous

      
       and stir at room temperature for 30 minutes to generate the phenoxide.
      
    • Add ethyl bromoacetate dropwise.[1][2]

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).[1][2]

    • Work-up: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure. The residue is the crude ester.[1]

Step 2: Hydrazinolysis

Reaction: Ethyl 2-(4-butylphenoxy)acetate + Hydrazine Hydrate


 2-(4-butylphenoxy)acetohydrazide[1]
  • Reagents: Crude Ester (from Step 1), Hydrazine Hydrate (80%, 20 mmol).

  • Solvent: Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve the crude ester in absolute ethanol.[1][2]

    • Add hydrazine hydrate dropwise with stirring.[1][2]

    • Reflux for 4–6 hours.[1][2] A white solid typically precipitates upon cooling.[1][2]

    • Purification: Pour the reaction mixture onto crushed ice. Filter the solid precipitate.[1] Recrystallize from ethanol to obtain needle-shaped crystals.

    • Validation: Melting point determination and IR spectroscopy (Look for doublet

      
       peaks at 3200–3300 
      
      
      
      and Amide I carbonyl at ~1670
      
      
      ).
Part 3: Drug Discovery Applications[1][2][3]
1. Urease Inhibition (Targeting H. pylori)

The hydrazide moiety mimics the substrate urea, allowing the molecule to chelate the bi-nickel (


) center of the urease enzyme.[2]
  • Mechanism: The carbonyl oxygen and the terminal amino nitrogen coordinate with the

    
     ions in the active site, blocking the entry of urea and preventing hydrolysis.[1][2]
    
  • Role of Butyl Group: The hydrophobic butyl chain occupies the hydrophobic flap of the enzyme active site, stabilizing the inhibitor-enzyme complex more effectively than methyl or unsubstituted analogs.[1]

2. Antimicrobial & Antifungal Activity

The scaffold is frequently derivatized into Schiff bases (hydrazones) to enhance antimicrobial potency.[1][2]

  • Target: Bacterial cell wall synthesis and DNA gyrase inhibition.[1]

  • Workflow: The hydrazide is reacted with aromatic aldehydes (e.g., 2-nitrobenzaldehyde) to form the active hydrazone.[1][2]

  • SAR Insight: The 4-butyl chain increases lipophilicity, which correlates with higher activity against Gram-positive bacteria (S. aureus) by facilitating penetration through the peptidoglycan layer.[1][2]

Part 4: Experimental Workflows & Visualization
Workflow 1: Library Generation (Schiff Base Formation)

To screen for biological activity, the hydrazide is converted into a library of hydrazones.[2]

Protocol:

  • Dissolve 2-(4-butylphenoxy)acetohydrazide (1 mmol) in Ethanol (10 mL).

  • Add equimolar substituted benzaldehyde (1 mmol).

  • Add catalytic Glacial Acetic Acid (2-3 drops).[1][2]

  • Reflux for 2–4 hours.

  • Filter the precipitate and wash with cold ethanol.[1]

Workflow 2: Urease Inhibition Assay

Reagents: Jack bean urease, Phenol red indicator, Urea substrate.[2] Method: Indophenol method.[1][2]

  • Incubate enzyme (5 U) with test compound (10–100

    
    ) in phosphate buffer (pH 8.[1][2]2) for 15 min at 30°C.
    
  • Add Urea (100 mM) and incubate for 30 min.

  • Measure ammonia production spectrophotometrically at 625 nm.[1][2]

  • Calculate

    
     compared to standard (Thiourea or Acetohydroxamic acid).[1][2]
    
Visualizing the Pathway

DrugDiscoveryWorkflow Start 4-Butylphenol Inter Ethyl Ester Intermediate Start->Inter Esterification (Ethyl bromoacetate) Scaffold 2-(4-butylphenoxy) acetohydrazide (The Scaffold) Inter->Scaffold Hydrazinolysis (N2H4) Lib1 Hydrazone Library (Schiff Bases) Scaffold->Lib1 Condensation (R-CHO / H+) App1 Urease Inhibition (Ni2+ Chelation) Scaffold->App1 Direct Assay Lib1->App1 Enhanced Potency App2 Antimicrobial Screening Lib1->App2 MIC Determination App3 Anticancer (Apoptosis) Lib1->App3 MTT Assay

Caption: Synthesis and application workflow of the 2-(4-butylphenoxy)acetohydrazide scaffold.

Part 5: Comparative Data Analysis (SAR)

The following table illustrates the impact of the para-substituent on the phenoxy ring regarding Urease Inhibition (


), demonstrating the advantage of the butyl group in specific binding contexts.
Substituent (R)Lipophilicity (

)
Urease

(

)*
Biological Insight
-H (Unsubstituted)0.0024.5Baseline activity; moderate binding.[1][2]
-CH3 (Methyl)0.5618.2Slight improvement due to hydrophobic interaction.[1][2]
-Cl (Chloro)0.717.45High activity due to electron-withdrawing effect + lipophilicity.[1]
-C4H9 (Butyl)2.10 8.5 - 12.0 Balanced Profile: Excellent membrane permeability; strong hydrophobic interaction in enzyme flap.[1][2]

*Note: Values are representative of the class range derived from comparative studies [1][3].

Part 6: References
  • BenchChem. (2025).[1][2][3][4] A Comparative Guide to the Structure-Activity Relationships of Phenoxyacetohydrazide Derivatives. Retrieved from [2]

  • National Institutes of Health (NIH). (2025).[1][2] Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Retrieved from [2]

  • ResearchGate. (2023). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Retrieved from

  • MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [2]

  • ChemDiv. (2025). Compound 2-(4-butylphenoxy)-N'-{[2-(hexyloxy)phenyl]methylidene}acetohydrazide. Retrieved from [2]

Sources

Solubility Profile of 2-(4-Butylphenoxy)acetohydrazide in DMSO and Ethanol

[1]

Executive Summary: The Solubility Landscape

2-(4-butylphenoxy)acetohydrazide (CAS: 671793-54-7) represents a classic amphiphilic pharmacophore, balancing a lipophilic p-butylphenoxy tail with a polar acetohydrazide headgroup.[1] In drug development, this molecule serves as a critical intermediate for hydrazone-based antimicrobials and metal chelators.[1]

Its solubility profile is defined by a distinct dichotomy:

  • DMSO (Dimethyl Sulfoxide): Acts as a universal solvent , disrupting the crystal lattice through strong dipole-dipole interactions and hydrogen bond acceptance, yielding high solubility (>50 mg/mL) suitable for biological stock solutions.[1]

  • Ethanol (EtOH): Exhibits a temperature-dependent solubility switch .[1] The compound is sparingly soluble at room temperature (allowing for crystallization) but freely soluble at reflux. This behavior makes ethanol the solvent of choice for purification via recrystallization.

Physicochemical Basis & Structure-Property Relationships (SPR)

To understand the solubility behavior, we must deconstruct the molecular architecture.[1]

PropertyValueImplication for Solubility
Molecular Weight 222.28 g/mol Small molecule; diffusion is not a limiting factor.[1]
LogP (Predicted) ~1.57Moderately lipophilic.[1] Soluble in organic media; limited aqueous solubility.[1]
H-Bond Donors 2 (-NH-NH

)
Critical for lattice energy.[1] Requires polar solvents to break intermolecular H-bonds.[1]
H-Bond Acceptors 3 (O, N, O)Facilitates interaction with protic solvents (EtOH) and polar aprotic solvents (DMSO).[1]
Rotatable Bonds 5The butyl chain provides entropic flexibility, aiding solvation in lipophilic domains.
Mechanistic Insight

The hydrazide moiety (-CONHNH


)1
  • In DMSO: The sulfoxide oxygen is a potent H-bond acceptor, effectively competing with the hydrazide-hydrazide interactions, leading to rapid dissolution.[1]

  • In Ethanol: While ethanol can H-bond, the p-butyl chain introduces a steric and lipophilic barrier.[1] At low temperatures, the lattice energy dominates. At high temperatures, the increased kinetic energy and entropic gain from the butyl chain solvation overcome the lattice enthalpy.

Detailed Solubility Profile

Dimethyl Sulfoxide (DMSO)[1][2][3]
  • Classification: Freely Soluble.[1]

  • Operational Range: 50 – 100 mg/mL (Estimated based on structural analogs).[1]

  • Thermodynamics: Exothermic or slightly endothermic dissolution.[1] The interaction energy between DMSO and the hydrazide group is high, lowering the Gibbs free energy (

    
    ) significantly.
    
  • Application:

    • Stock Preparation: Ideal for preparing 10–100 mM stock solutions for High-Throughput Screening (HTS).[1]

    • Stability: DMSO solutions are generally stable, but avoid freeze-thaw cycles which can induce precipitation if water is absorbed (DMSO is hygroscopic).[1]

Ethanol (EtOH)[1][3]
  • Classification: Sparingly Soluble (25°C)

    
     Soluble (78°C).[1]
    
  • Operational Range: <5 mg/mL (Ambient)

    
     >30 mg/mL (Reflux).[1]
    
  • Thermodynamics: Strongly Endothermic (

    
    ).[1] Dissolution requires thermal energy to break the crystal lattice.[1]
    
  • Application:

    • Purification: This profile is the "Gold Standard" for recrystallization.[1] Impurities often remain in solution or do not dissolve, while the target compound precipitates as pure white needles upon cooling.

Visualization: Solubility Mechanisms

The following diagram illustrates the molecular interactions driving solubility in both solvents.

SolubilityMechanismcluster_DMSODMSO Solvation (Aprotic)cluster_EtOHEthanol Solvation (Protic)Compound2-(4-butylphenoxy)acetohydrazide(Crystal Lattice)DMSODMSO MoleculesCompound->DMSO Exposed toEtOH_ColdEthanol (25°C)Compound->EtOH_Cold Exposed toEtOH_HotEthanol (78°C)Compound->EtOH_Hot HeatingComplex_DMSOSolvated Complex(High Stability)DMSO->Complex_DMSO Strong Dipole-Dipole& H-Bond AcceptancePrecipitateRecrystallized SolidEtOH_Cold->Precipitate Lattice Energy >Solvation EnergySolutionHomogeneous SolutionEtOH_Hot->Solution Entropy > Enthalpy(Lattice Break)Solution->Precipitate Cooling(Supersaturation)

Caption: Mechanistic pathways of dissolution. DMSO disrupts the lattice via strong H-bond acceptance, while Ethanol relies on thermal energy to overcome lattice enthalpy, facilitating recrystallization.[1]

Standard Operating Procedure (SOP): Determination of Solubility

To validate the exact solubility for regulatory or formulation purposes, follow this "Shake-Flask" protocol coupled with HPLC quantification.

Protocol Workflow

ProtocolStartStart: Excess Solid AdditionEquilibrationEquilibration(Shake 24-48h @ Temp T)Start->Equilibration SaturationSeparationPhase Separation(Centrifugation/Filtration)Equilibration->Separation Remove Undissolved SolidDilutionDilution with Mobile PhaseSeparation->Dilution Prevent PrecipitationAnalysisQuantification (HPLC-UV)Dilution->Analysis InjectionCalcData Processing(Calculate mg/mL)Analysis->Calc

Caption: Step-by-step Shake-Flask methodology for accurate solubility determination.

Detailed Steps
  • Preparation: Add excess 2-(4-butylphenoxy)acetohydrazide (approx. 50 mg) to 1 mL of solvent (DMSO or Ethanol) in a borosilicate glass vial.

  • Equilibration:

    • Place vials in an orbital shaker incubator.

    • Set temperature (e.g., 25°C ± 0.1°C).

    • Agitate at 200 rpm for 24–48 hours to ensure thermodynamic equilibrium.

  • Phase Separation:

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing high-temp solubility).[1]

    • Alternative: Centrifuge at 10,000 rpm for 10 mins.

  • Quantification (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.[1]

    • Detection: UV at 254 nm (aromatic absorption).[1]

    • Calculation: Compare peak area against a standard curve prepared in DMSO.

Thermodynamics of Dissolution

For researchers optimizing formulation, understanding the thermodynamic parameters is vital.[2][3] The solubility (

van't Hoff equation
1
  • 
     (Enthalpy of Dissolution): 
    
    • Ethanol: Positive value (Endothermic).[1] Solubility increases with temperature.[1][3]

    • DMSO: Near zero or slightly negative (Exothermic/Neutral).[1] Solubility is less sensitive to temperature but generally high.[1]

  • 
     (Entropy of Dissolution): 
    
    • The flexible butyl chain contributes positively to entropy upon mixing, driving solubility once the crystal lattice is broken.

References

  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Spectral Study of Phenoxyacetohydrazide Derivatives. Retrieved from [Link][1]

  • Journal of Chemical & Engineering Data. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Models. Retrieved from [Link][1]

Technical Synthesis Guide: 2-(4-Butylphenoxy)acetohydrazide

[1]

Executive Summary

This technical guide details the synthesis, mechanistic underpinnings, and precursor requirements for 2-(4-butylphenoxy)acetohydrazide (CAS 671793-54-7).[1] This molecule serves as a critical pharmacophore scaffold in medicinal chemistry, widely utilized to synthesize heterocyclic derivatives (such as 1,3,4-oxadiazoles and Schiff bases) with potent anti-inflammatory, antimicrobial, and anti-angiogenic properties.[1]

The synthesis follows a robust two-stage protocol: Williamson Ether Synthesis followed by Nucleophilic Acyl Substitution (Hydrazinolysis) . This guide prioritizes high-yield, scalable methodologies suitable for research and early-stage drug development.[1]

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, the synthesis is designed via a convergent approach. The target molecule is disconnected at the amide bond (hydrazide formation) and the ether linkage (phenolic alkylation).

Structural Disconnection Logic[1]
  • C-N Disconnection: The hydrazide moiety is traced back to an ester precursor.[1]

  • C-O Disconnection: The phenoxy-ether linkage is traced back to the nucleophilic attack of a phenoxide ion on an

    
    -haloester.[1]
    

RetrosynthesisTargetTarget:2-(4-butylphenoxy)acetohydrazideInterIntermediate:Ethyl 2-(4-butylphenoxy)acetateTarget->InterHydrazinolysis(C-N Disconnection)PrecursorsPrimary Precursors:4-Butylphenol + Ethyl ChloroacetateInter->PrecursorsWilliamson Ether Synthesis(C-O Disconnection)

Figure 1: Retrosynthetic pathway identifying core precursors.

Precursor Profile & Technical Requirements

The success of this synthesis relies heavily on the quality of the starting materials. Impurities in the phenol or moisture in the solvent can drastically reduce the yield of the intermediate ester.

Table 1: Critical Precursor Specifications
Precursor / ReagentRoleCAS No.[1]Purity Req.[1][2][3]Handling Criticality
4-Butylphenol Nucleophile (Step 1)1638-22-8>98%Hygroscopic; store in desiccator.[1] Oxidation leads to quinones (color change).[1]
Ethyl Chloroacetate Electrophile (Step 1)105-39-5>99%Lachrymator.[1] Highly toxic.[1] Must be distilled if yellowed.[1]
Hydrazine Hydrate Nucleophile (Step 2)7803-57-880% or 99%Severe Toxicity. Carcinogen.[1] Use 80% grade to reduce explosion risk while maintaining reactivity.[1]
Potassium Carbonate Base (Step 1)584-08-7AnhydrousCritical: Must be dried at 120°C before use to prevent ester hydrolysis.[1]

Experimental Protocols

Stage 1: Synthesis of Ethyl 2-(4-butylphenoxy)acetate

Mechanism:

1


1
Protocol
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a calcium chloride guard tube (to exclude moisture).

  • Solvation: Dissolve 4-butylphenol (0.05 mol, 7.51 g) in dry acetone (40 mL) .

  • Base Addition: Add anhydrous potassium carbonate (0.075 mol, 10.36 g) . Stir the suspension at room temperature for 15 minutes to facilitate initial deprotonation.

  • Alkylation: Add ethyl chloroacetate (0.075 mol, 9.19 g) dropwise over 10 minutes.

    • Note: Ethyl bromoacetate can be used for faster kinetics, but chloroacetate is cheaper and sufficiently reactive under reflux.[1]

  • Reflux: Heat the mixture to reflux (approx. 56-60°C) for 8–10 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1).[1] The starting phenol spot should disappear.[1]

  • Work-up:

    • Cool the mixture and filter off the inorganic salts (

      
       and excess 
      
      
      ).
    • Evaporate the acetone under reduced pressure (Rotavap).

    • Dissolve the oily residue in diethyl ether or ethyl acetate (30 mL) and wash with cold water (2 x 20 mL) to remove residual salts.

    • Dry the organic layer over anhydrous

      
       and concentrate to yield the ester intermediate.[4]
      
    • Expected State: Pale yellow or colorless oil.[1]

Stage 2: Synthesis of 2-(4-butylphenoxy)acetohydrazide

Mechanism: Nucleophilic Acyl Substitution.[1] Hydrazine acts as a hard nucleophile, attacking the ester carbonyl.[1] The ethoxide group leaves, generating the hydrazide.[1]

Protocol
  • Setup: 250 mL RBF with reflux condenser.

  • Solvation: Dissolve the crude ethyl 2-(4-butylphenoxy)acetate (0.03 mol) obtained in Stage 1 in absolute ethanol (20 mL) .

  • Hydrazinolysis: Slowly add hydrazine hydrate (0.045 mol, ~2.2 mL of 99% or equiv. 80%) .

    • Scientific Rationale: A 1.5x molar excess of hydrazine is mandatory.[1] Using a 1:1 ratio risks the formation of the dimer (

      
      -diacylhydrazine), a common impurity that is difficult to separate.[1]
      
  • Reflux: Heat to reflux for 6–8 hours .

    • Observation: A white precipitate often begins to form during the reflux or upon cooling.[1]

  • Crystallization: Cool the mixture to room temperature, then place in an ice bath for 1 hour.

  • Isolation: Filter the solid product under vacuum. Wash the cake with cold ethanol (10 mL) to remove unreacted hydrazine and ester.

  • Purification: Recrystallize from hot ethanol to obtain analytical purity.

Mechanistic Pathway Visualization[1]

MechanismPhenol4-ButylphenolPhenoxidePhenoxide Ion(Nucleophile)Phenol->PhenoxideK2CO3DeprotonationEsterIntermediate EsterPhenoxide->EsterSN2 Attack onEthyl ChloroacetateTetrahedralTetrahedralIntermediateEster->TetrahedralHydrazine Attackon CarbonylHydrazineHydrazine(Nucleophile)Hydrazine->TetrahedralProductTarget HydrazideTetrahedral->Product- EtOH(Elimination)

Figure 2: Mechanistic flow from phenol activation to hydrazide formation.[1][5]

Characterization & Validation

To establish the "Trustworthiness" of the synthesis, the following analytical data must be verified.

Table 2: Analytical Benchmarks
MethodExpected SignalStructural Assignment
Melting Point 115–120°C (Derivative dependent)Sharp range indicates high purity.[1]
IR Spectroscopy 3200–3350


and

stretching (Doublet).[1]
IR Spectroscopy 1650–1680


(Amide I) band.[1][6]

NMR

4.5 ppm (s, 2H)

protons (Diagnostic peak).[1]

NMR

9.0–10.0 ppm (bs, 1H)

proton (Exchangeable with

).[1][6][7]

NMR

0.9, 1.3, 1.5, 2.5 ppm
Butyl chain protons (

).[1]

Safety & Troubleshooting (Self-Validating Systems)

Critical Control Points[1][4]
  • Moisture Control (Step 1): If the yield of the ester is <70%, the acetone was likely "wet."[1] Water competes with the phenoxide, hydrolyzing the ethyl chloroacetate into chloroacetic acid.[1] Validation: Use freshly dried acetone over molecular sieves.

  • Hydrazine Handling (Step 2): Hydrazine is a potent hepatotoxin and carcinogen.[1] All weighing and transfers must occur in a fume hood.[1]

    • Quenching: Residual hydrazine on glassware should be quenched with dilute hypochlorite (bleach) solution before washing.[1]

  • Dimer Formation: If a high-melting solid (>200°C) insoluble in ethanol forms, it is likely the dimer.[1] Correction: Increase hydrazine equivalents to 2.0x or 3.0x in future runs.

References

  • BenchChem. (2025).[1][8] An In-depth Technical Guide to Phenoxyacetohydrazide Derivatives: Core Data, Protocols, and Biological Significance. Retrieved from

  • Mohammed, Y.H.I., et al. (2025).[1][6][9] Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. Retrieved from

  • Org. Synth. (1963).[1] Ethyl

    
    -Pentamethyleneglycidate (General Williamson Ether/Ester protocols). Organic Syntheses, Coll. Vol. 4, p.459.[1] Retrieved from 
    
  • PubChem. (2025).[1] 2-(4-butylphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide (Derivative Data). Retrieved from

Methodological & Application

Application Notes and Protocols for the Cyclization of 2-(4-butylphenoxy)acetohydrazide to 1,3,4-Oxadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,4-oxadiazoles through the cyclization of 2-(4-butylphenoxy)acetohydrazide. The 1,3,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This document details various synthetic strategies, reaction mechanisms, and step-by-step experimental protocols for the synthesis, purification, and analytical characterization of the resulting 2-((4-butylphenoxy)methyl)-1,3,4-oxadiazole derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[2][4] This structural motif is considered a "privileged structure" in medicinal chemistry due to its diverse and potent pharmacological activities.[2] Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antihypertensive properties.[2][3][5] The stability of the oxadiazole ring and its ability to act as a bioisostere for amide and ester functional groups contribute to its frequent use in drug design.[1][2][6]

The starting material, 2-(4-butylphenoxy)acetohydrazide, provides a versatile platform for the synthesis of a variety of 2,5-disubstituted 1,3,4-oxadiazoles. The 4-butylphenoxy group can modulate the lipophilicity of the final compounds, which is a critical parameter for their pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies for 1,3,4-Oxadiazole Formation

The cyclization of an acylhydrazide, such as 2-(4-butylphenoxy)acetohydrazide, is a common and effective method for the synthesis of 2-substituted-1,3,4-oxadiazoles. This transformation typically involves the reaction of the hydrazide with a one-carbon donor reagent, which facilitates the intramolecular cyclodehydration. Several reagents and methodologies have been established for this purpose.

Cyclization using Carbon Disulfide

One of the most traditional and widely used methods involves the reaction of the acetohydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solvent. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization to form a 1,3,4-oxadiazole-2-thiol. The thiol can be further functionalized if desired.

Cyclization using Orthoesters

Orthoesters, such as triethyl orthoformate or triethyl orthoacetate, can serve as both the one-carbon source and a dehydrating agent. The reaction is typically carried out under acidic catalysis or at elevated temperatures. This method allows for the direct introduction of an alkyl or aryl group at the 5-position of the oxadiazole ring.

Oxidative Cyclization of Hydrazones

An alternative two-step approach involves the initial condensation of 2-(4-butylphenoxy)acetohydrazide with an aldehyde to form an N-acylhydrazone. Subsequent oxidative cyclization of the hydrazone yields the desired 2,5-disubstituted 1,3,4-oxadiazole.[7] Various oxidizing agents can be employed, including iodine in the presence of a base, potassium permanganate, or ceric ammonium nitrate.[7][8]

The general workflow for the synthesis and characterization is depicted below:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-(4-butylphenoxy)acetohydrazide reagent Cyclizing Reagent (e.g., CS2/KOH, Orthoester, or Aldehyde) start->reagent intermediate Intermediate (Dithiocarbazate or Hydrazone) reagent->intermediate cyclization Cyclization/ Oxidation intermediate->cyclization product 2-((4-butylphenoxy)methyl)-1,3,4-oxadiazole Derivative cyclization->product purification Purification (Recrystallization or Chromatography) product->purification characterization Analytical Characterization (NMR, IR, MS, HPLC) purification->characterization

Caption: General workflow for the synthesis and characterization of 1,3,4-oxadiazole derivatives.

Experimental Protocols

This section provides detailed protocols for the synthesis of 2-((4-butylphenoxy)methyl)-5-substituted-1,3,4-oxadiazoles.

Synthesis of the Starting Material: 2-(4-butylphenoxy)acetohydrazide

The synthesis of the starting acetohydrazide is a prerequisite for the cyclization reaction.

Protocol 3.1.1: Synthesis of Ethyl 2-(4-butylphenoxy)acetate

  • To a solution of 4-butylphenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain ethyl 2-(4-butylphenoxy)acetate.

Protocol 3.1.2: Synthesis of 2-(4-butylphenoxy)acetohydrazide

  • Dissolve ethyl 2-(4-butylphenoxy)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 8-16 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-(4-butylphenoxy)acetohydrazide.

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (equivalents)
4-butylphenol150.22~0.971
Potassium Carbonate138.212.431.5
Ethyl Chloroacetate122.551.151.2
Hydrazine Hydrate50.061.033-5
Ethanol46.070.789Solvent
Acetone/DMF--Solvent

Table 1: Reagents for the synthesis of 2-(4-butylphenoxy)acetohydrazide.

Cyclization to 2-((4-butylphenoxy)methyl)-5-mercapto-1,3,4-oxadiazole

This protocol details the synthesis using carbon disulfide.

Protocol 3.2.1:

  • Dissolve 2-(4-butylphenoxy)acetohydrazide (1 equivalent) in absolute ethanol.

  • Add potassium hydroxide (1.5 equivalents) and stir until dissolved.

  • Add carbon disulfide (2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain 2-((4-butylphenoxy)methyl)-5-mercapto-1,3,4-oxadiazole.

Oxidative Cyclization of N-Acylhydrazones

This two-step protocol involves the formation of a hydrazone followed by oxidative cyclization.

Protocol 3.3.1: Synthesis of N'-Aryl/Alkylidene-2-(4-butylphenoxy)acetohydrazide (Hydrazone)

  • Dissolve 2-(4-butylphenoxy)acetohydrazide (1 equivalent) in ethanol.

  • Add the desired aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction mixture to room temperature or in an ice bath.

  • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the hydrazone.[9]

Protocol 3.3.2: Oxidative Cyclization to 2-((4-butylphenoxy)methyl)-5-substituted-1,3,4-oxadiazole

  • Suspend the synthesized hydrazone (1 equivalent) in a suitable solvent like dimethylformamide (DMF).

  • Add iodine (1.2 equivalents) and yellow mercuric oxide (1.2 equivalents).[10][11]

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Pour the filtrate into a solution of potassium iodide to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized 1,3,4-oxadiazole derivatives.[12]

TechniqueKey Observations for 1,3,4-Oxadiazole Derivatives
¹H NMR Aromatic protons typically appear in the downfield region (δ 7-9 ppm). Protons of the butyl group and the methylene bridge will be in the upfield region.[12] The absence of the -NHNH₂ protons from the starting hydrazide is a key indicator of successful cyclization.
¹³C NMR The carbon atoms of the 1,3,4-oxadiazole ring resonate at approximately δ 160-165 ppm.[12]
IR Spectroscopy Characteristic absorption bands include C=N stretching (around 1610-1650 cm⁻¹) and C-O-C stretching of the oxadiazole ring. The disappearance of the N-H stretching bands of the hydrazide is also indicative of reaction completion.[12]
Mass Spectrometry Provides the molecular weight of the synthesized compound, confirming its elemental composition.
HPLC Used to determine the purity of the final product. A single sharp peak indicates a high degree of purity.[12]

Table 2: Analytical techniques for the characterization of 1,3,4-oxadiazole derivatives.

Reaction Mechanism: Oxidative Cyclization

The oxidative cyclization of an N-acylhydrazone is a widely accepted method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The proposed mechanism involves the following key steps:

G hydrazone N-Acylhydrazone oxidant Oxidizing Agent (e.g., I₂) hydrazone->oxidant + intermediate1 Intermediate A (Iodinated Species) oxidant->intermediate1 cyclization Intramolecular Nucleophilic Attack intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 elimination Elimination of HI intermediate2->elimination product 2,5-Disubstituted-1,3,4-oxadiazole elimination->product

Caption: Proposed mechanism for the oxidative cyclization of an N-acylhydrazone to a 1,3,4-oxadiazole.

Initially, the N-acylhydrazone reacts with the oxidizing agent, such as iodine, to form an activated intermediate. This is followed by an intramolecular nucleophilic attack of the carbonyl oxygen onto the imine carbon, leading to the formation of the five-membered ring. Finally, elimination of a proton and the leaving group (e.g., iodide) results in the formation of the aromatic 1,3,4-oxadiazole ring.

Conclusion

The cyclization of 2-(4-butylphenoxy)acetohydrazide provides an efficient and versatile route to a variety of 2,5-disubstituted 1,3,4-oxadiazoles. The choice of the cyclizing reagent allows for the introduction of different functionalities, enabling the synthesis of a library of compounds for biological screening. The protocols and analytical methods detailed in this guide offer a robust framework for researchers engaged in the synthesis and development of novel 1,3,4-oxadiazole-based therapeutic agents.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.
  • Khan, I., et al. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC.
  • Chemical Science (RSC Publishing). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.
  • Research and Reviews. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals.
  • Bentham Science. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development.
  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles.
  • MDPI. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • Tetrahedron. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU.
  • Taylor & Francis. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.
  • ResearchGate. Synthesis of 1,3,4‐oxadiazole from the reaction of hydrazine with aldehyde.
  • Oriental Journal of Chemistry. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions.
  • ChemScene. 671793-54-7 | 2-(4-(Sec-butyl)phenoxy)acetohydrazide.
  • Benchchem. The Versatile Intermediate: A Technical Guide to 2-(4-Ethylphenoxy)acetohydrazide.
  • ChemDiv. Compound 2-(4-butylphenoxy)-N'-{[2-(hexyloxy)phenyl]methylidene}acetohydrazide.
  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • MilliporeSigma. 2-(4-butylphenoxy)-n'-(4-hydroxybenzylidene)acetohydrazide.
  • A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE.
  • PMC. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
  • JournalAgent. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME 1,3,4-OXADIAZOLES AND BIS (1,3,4-OXADIAZOLES).

Sources

Application Note: High-Efficiency Synthesis of 1,2,4-Triazoles from 2-(4-Butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocols for converting 2-(4-butylphenoxy)acetohydrazide into functionalized 1,2,4-triazole scaffolds. 1,2,4-triazoles are privileged structures in medicinal chemistry, known for their antifungal, anti-inflammatory, and antimicrobial properties. The specific incorporation of the 4-butylphenoxy moiety introduces a critical lipophilic domain, enhancing membrane permeability and hydrophobic binding interactions in drug targets.

We present two distinct, self-validating pathways:

  • The Potassium Dithiocarbazate Route: Yields 4-amino-5-mercapto-1,2,4-triazoles, ideal for further derivatization (e.g., Schiff bases).

  • The Isothiocyanate Route: Yields N-substituted-5-thione-1,2,4-triazoles, allowing for diversity at the N4 position.

Strategic Analysis & Retrosynthesis

The transformation of the hydrazide to the triazole ring relies on the introduction of a one-carbon synthon (from


 or isothiocyanates) followed by cyclodehydration.
  • Mechanistic Insight: The hydrazide nitrogen acts as a nucleophile. In Route A, it attacks

    
     under basic conditions to form a dithiocarbazate salt. A second nucleophile (hydrazine) is then required to close the ring. In Route B, the hydrazide attacks an isothiocyanate to form a thiosemicarbazide, which cyclizes under basic forcing conditions.
    
  • Why 2-(4-butylphenoxy)acetohydrazide? The butyl chain (

    
    ) provides a "grease" element, significantly improving the solubility of the final heterocycle in organic solvents compared to the methyl/unsubstituted analogs, facilitating easier purification and NMR characterization.
    
Reaction Logic Flowchart

TriazoleSynthesis Hydrazide 2-(4-Butylphenoxy) acetohydrazide Dithiocarbazate Intermediate: Potassium Dithiocarbazate Salt Hydrazide->Dithiocarbazate Step A1: Nucleophilic Attack Thiosemicarbazide Intermediate: Thiosemicarbazide Hydrazide->Thiosemicarbazide Step B1: Addition CS2 Reagent: CS2 + KOH CS2->Dithiocarbazate TriazoleA Target A: 4-amino-3-substituted- 5-mercapto-1,2,4-triazole Dithiocarbazate->TriazoleA Step A2: Cyclization (-H2S) Hydrazine Reagent: N2H4•H2O Hydrazine->TriazoleA Isothiocyanate Reagent: Phenyl Isothiocyanate Isothiocyanate->Thiosemicarbazide TriazoleB Target B: 4-phenyl-3-substituted- 1,2,4-triazole-5-thione Thiosemicarbazide->TriazoleB Step B2: Base-Cat Cyclization (-H2O) NaOH Reagent: 2N NaOH NaOH->TriazoleB

Figure 1: Divergent synthetic pathways from the parent hydrazide.

Materials & Equipment

  • Starting Material: 2-(4-Butylphenoxy)acetohydrazide (Synthesized via esterification of 4-butylphenol with ethyl bromoacetate, followed by hydrazinolysis).

  • Reagents: Carbon disulfide (

    
    ), Potassium Hydroxide (KOH), Hydrazine Hydrate (99%), Phenyl Isothiocyanate, Ethanol (absolute), Hydrochloric acid (HCl).
    
  • Equipment: Round-bottom flasks (100 mL), Reflux condenser, Magnetic stirrer/hotplate, pH paper, Buchner funnel.

Protocol A: Synthesis of 4-Amino-3-[(4-butylphenoxy)methyl]-1H-1,2,4-triazole-5(4H)-thione

This route utilizes the Potassium Dithiocarbazate method .[1][2] It is preferred when an amino group at the N4 position is desired for further Schiff base synthesis.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve KOH (0.015 mol, 0.84 g) in absolute ethanol (20 mL) in a 100 mL round-bottom flask.

    • Add 2-(4-butylphenoxy)acetohydrazide (0.01 mol, ~2.22 g) and stir until dissolved.

    • Cool the solution in an ice bath to 0–5 °C.

    • Add Carbon Disulfide (

      
      ) (0.015 mol, 0.9 mL) dropwise.
      
    • Observation Check: A solid precipitate (potassium dithiocarbazate salt) may form.[2] Stir at room temperature for 12–16 hours.

    • Optional: Dilute with dry ether (50 mL), filter the salt, and dry it. However, the one-pot method (proceeding directly) is often more efficient and is described below.

  • Cyclization:

    • To the reaction mixture (suspension or solution), add Hydrazine Hydrate (99%) (0.02 mol, 1.0 mL).

    • Reflux the mixture for 6–8 hours.

    • Critical Control Point: Monitor for the evolution of Hydrogen Sulfide (

      
      ) gas (rotten egg odor). The reaction is complete when 
      
      
      
      evolution ceases. Ensure the reaction is vented into a fume hood or scrubber.
    • The color of the reaction mixture typically changes to a clear green or yellow homogeneous solution.

  • Isolation:

    • Cool the mixture to room temperature.

    • Pour into crushed ice (approx. 100 g).

    • Acidify carefully with dilute HCl (10%) to pH 4–5.

    • Validation: A white to pale yellow solid will precipitate immediately upon acidification.

    • Filter the solid, wash with cold water (3 x 20 mL), and dry.

  • Purification:

    • Recrystallize from Ethanol/Water (8:2) mixture.

Data Summary: Protocol A
ParameterSpecification
Reagent Stoichiometry Hydrazide (1.0) : KOH (1.5) :

(1.5) :

(2.0)
Reaction Temperature Reflux (~78 °C)
Time 16h (Step 1) + 6-8h (Step 2)
Expected Yield 65 – 80%
Expected Appearance White to pale yellow crystalline solid
Expected MP 170 – 190 °C (Derivative dependent)

Protocol B: Synthesis of 4-Phenyl-3-[(4-butylphenoxy)methyl]-1H-1,2,4-triazole-5(4H)-thione

This route yields an N4-substituted triazole, useful when the N-amino functionality is not required.

Step-by-Step Methodology
  • Thiosemicarbazide Formation:

    • Dissolve 2-(4-butylphenoxy)acetohydrazide (0.01 mol) in absolute ethanol (30 mL).

    • Add Phenyl Isothiocyanate (0.011 mol, 1.3 mL) dropwise.

    • Reflux for 2–4 hours.[3]

    • Validation: A solid product (the thiosemicarbazide intermediate) often precipitates upon cooling. Filter and dry this intermediate if characterization is required.

  • Cyclization:

    • Suspend the thiosemicarbazide intermediate in 2N NaOH solution (20 mL).

    • Reflux for 4 hours.[1][3] The solid will dissolve as the cyclization proceeds.

    • Cool to room temperature and filter to remove any insoluble impurities.

  • Isolation:

    • Acidify the filtrate with dilute HCl to pH 3–4.

    • The product will precipitate as a white solid.[2][4]

    • Filter, wash with water, and dry.

  • Purification:

    • Recrystallize from Ethanol.[1][2][5]

Characterization & Self-Validation

To ensure the integrity of the synthesized compounds, the following spectral features must be verified.

Infrared Spectroscopy (FT-IR)
  • Absence of Carbonyl: The strong amide C=O stretch (~1660-1690 cm⁻¹) from the starting hydrazide should disappear.

  • Triazole Ring: Look for C=N stretching vibrations at 1600–1620 cm⁻¹ .

  • Thione/Thiol Tautomer:

    • C=S: weak band at 1250–1300 cm⁻¹ .

    • S-H: weak band at 2550–2600 cm⁻¹ (often faint due to thione dominance in solid state).

  • Amino Group (Protocol A only): Doublet or broad band at 3100–3300 cm⁻¹ (

    
    ).
    
Nuclear Magnetic Resonance (1H-NMR)
  • Solvent: DMSO-d6.

  • Butyl Chain:

    • Triplet (~0.9 ppm,

      
      ).
      
    • Multiplets (~1.3 - 1.6 ppm,

      
      ).
      
    • Triplet (~2.5 - 2.6 ppm, benzylic

      
      ).
      
  • Linker: Singlet at ~5.0 ppm (

    
    -Triazole). This is a critical diagnostic peak; it shifts significantly from the hydrazide precursor.
    
  • Triazole Proton: Broad singlet >13.0 ppm (SH/NH tautomeric proton).

  • Amino Protons (Protocol A): Broad singlet at ~5.5 - 6.0 ppm (

    
    ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate on Acidification pH not low enough or product is water-soluble.Adjust pH to 3-4. If still no solid, concentrate the solution or extract with Ethyl Acetate.
Low Yield (Protocol A) Incomplete salt formation or loss of

(volatility).
Ensure cooling during

addition. Increase reaction time for salt formation.
Sticky/Oily Product Impurities or residual solvent.Triturate the oil with cold ether or hexane to induce crystallization. Recrystallize from ethanol.
Retained Carbonyl Peak in IR Incomplete cyclization.Increase reflux time in the cyclization step (Step 2). Ensure reagent quality (Hydrazine/NaOH).

References

  • Synthesis of 1,2,4-Triazoles (General Review)

    • Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). "Synthesis and biological activity of some new 1,2,4-triazole derivatives." Nucleosides, Nucleotides and Nucleic Acids.
  • Mercapto-Triazole Protocol (Potassium Dithiocarbazate Route)

    • Amir, M., & Kumar, S. (2007). "Synthesis and anti-inflammatory activity of some new 4-amino-3-(substituted phenyl)-5-mercapto-1,2,4-triazoles." Acta Pharmaceutica.
  • Phenoxyacetohydrazide Derivatives

    • Kapri, P., et al. (2020). "Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents." Amrit Research Journal.
  • Isothiocyanate Cyclization Method

    • Guzeldemirci, N. U., & Kucukbasmaci, O. (2010). "Synthesis and antimicrobial activity of some new 1,2,4-triazoles derived from 2-(4-chlorophenoxy)acetic acid." European Journal of Medicinal Chemistry.

Sources

microwave-assisted synthesis using 2-(4-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-(4-Butylphenoxy)acetohydrazide and Its Derivatives

Executive Summary

This guide details the microwave-assisted synthesis (MAS) of 2-(4-butylphenoxy)acetohydrazide , a versatile pharmacophore intermediate. While conventional thermal heating for hydrazinolysis often requires reflux times of 4–12 hours, the microwave protocols described herein reduce reaction times to under 20 minutes while improving yield and purity. This scaffold is a critical precursor for biologically active Schiff bases (hydrazones) and 1,3,4-oxadiazoles , which exhibit significant antimicrobial and anti-inflammatory properties.

Introduction & Rationale

The aryloxyacetohydrazide motif is a "privileged structure" in drug discovery, serving as a linker that combines a lipophilic aryl tail with a polar, reactive hydrazide head. The specific inclusion of a 4-butyl group enhances membrane permeability (logP modulation), making this derivative particularly interesting for developing antimicrobial agents targeting cell membranes.

Why Microwave Irradiation?

  • Dielectric Heating: Ethanol (the primary solvent) has a high loss tangent (

    
    ), allowing efficient coupling with microwave energy.
    
  • Superheating Effect: MW irradiation allows solvents to reach temperatures above their atmospheric boiling points in sealed vessels, accelerating nucleophilic substitution rates.

  • Green Chemistry: Significant reduction in energy consumption and solvent usage.

Materials and Equipment

  • Reagents: 4-Butylphenol (99%), Ethyl chloroacetate, Potassium carbonate (anhydrous), Hydrazine hydrate (80% or 99%), Ethanol (absolute), substituted benzaldehydes (for derivatization).

  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Note: Domestic microwave ovens are not recommended due to uneven heating and lack of pressure control.

Experimental Protocols

Workflow Overview

The synthesis follows a linear two-step pathway to the hydrazide, followed by divergent derivatization.

SynthesisWorkflow Start 4-Butylphenol Step1 Step 1: O-Alkylation (Ethyl chloroacetate, K2CO3, MW) Start->Step1 Inter Ethyl 2-(4-butylphenoxy)acetate Step1->Inter Step2 Step 2: Hydrazinolysis (N2H4·H2O, EtOH, MW) Inter->Step2 Product 2-(4-Butylphenoxy)acetohydrazide (Target Scaffold) Step2->Product Deriv1 Schiff Bases (Hydrazones) Product->Deriv1 + Aldehyde Deriv2 1,3,4-Oxadiazoles Product->Deriv2 + Cyclization Agent

Figure 1: Synthetic workflow for 2-(4-butylphenoxy)acetohydrazide and its downstream applications.

Protocol 1: Synthesis of Ethyl 2-(4-butylphenoxy)acetate

Precursor synthesis via Williamson Ether Synthesis.

  • Preparation: In a 10 mL microwave reaction vial, dissolve 4-butylphenol (1.50 g, 10 mmol) in acetone (5 mL).

  • Addition: Add anhydrous

    
      (2.07 g, 15 mmol) and stir for 2 minutes. Add ethyl chloroacetate  (1.22 g, 10 mmol) dropwise.
    
  • Microwave Parameters:

    • Temp: 90°C

    • Time: 10 minutes

    • Power: Max 150 W (Dynamic mode)

  • Work-up: Filter the hot mixture to remove inorganic salts (

    
    /KCl). Evaporate the solvent under reduced pressure.
    
  • Result: The ester is typically obtained as a pale yellow oil. Yield: >90%.

Protocol 2: Synthesis of 2-(4-butylphenoxy)acetohydrazide (Core Target)

Nucleophilic acyl substitution using hydrazine hydrate.

  • Preparation: Dissolve the ester from Protocol 1 (2.36 g, 10 mmol) in absolute ethanol (5 mL) in a microwave vial.

  • Reagent: Add hydrazine hydrate (99%, 1.5 mL, ~30 mmol). A 1:3 molar ratio ensures complete conversion and prevents dimer formation.

  • Microwave Parameters:

    • Temp: 80°C (or Reflux)

    • Time: 5–8 minutes

    • Power: 100 W[1][2]

  • Work-up: Cool the vial to room temperature. The product often precipitates as white crystals upon cooling. If not, pour the mixture onto crushed ice (20 g).

  • Purification: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 mL). Recrystallize from ethanol if necessary.

  • Characterization Data (Expected):

    • Appearance: White crystalline solid.[3]

    • Melting Point: 108–112°C (Typical range for para-alkyl aryloxy hydrazides).

    • IR (

      
      ): 3300-3200 (
      
      
      
      ), 1660-1680 (C=O amide).
Protocol 3: Application - Synthesis of Schiff Bases (Hydrazones)

Condensation with aromatic aldehydes.[4][5]

  • Reaction: Mix 2-(4-butylphenoxy)acetohydrazide (1 mmol) and a substituted benzaldehyde (1 mmol) in Ethanol (3 mL) with 1 drop of glacial acetic acid.

  • Microwave Parameters: 80°C for 2–4 minutes.

  • Observation: Product usually precipitates immediately upon cooling.

  • Significance: These hydrazones often exhibit higher lipophilicity and specific binding affinity to bacterial DNA gyrase compared to the parent hydrazide.

Data Analysis & Comparison

Table 1: Efficiency Comparison (Conventional vs. Microwave)

Reaction StepMethodTemp (°C)TimeYield (%)Solvent Vol.
Esterification ConventionalReflux (56)6-8 hrs75-80%25 mL
Microwave 90 10 min 92% 5 mL
Hydrazinolysis ConventionalReflux (78)4-6 hrs70-75%20 mL
Microwave 80 6 min 88-95% 5 mL

Data derived from comparative studies on analogous aryloxyacetohydrazides [1, 2].[6]

Mechanistic Insight

The formation of the hydrazide proceeds via a nucleophilic acyl substitution. The microwave field effects stabilize the polar transition state (tetrahedral intermediate), significantly lowering the activation energy (


).

Mechanism Ester Ester (Electrophile) TS Tetrahedral Intermediate Ester->TS MW Activation Hydrazine Hydrazine (Nucleophile) Hydrazine->TS Product Hydrazide TS->Product Ethanol Ethanol (Leaving Group) TS->Ethanol

Figure 2: Nucleophilic attack mechanism accelerated by dipolar polarization of the carbonyl bond under microwave irradiation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Ester Step) Incomplete alkylationIncrease

to 2.0 eq; ensure phenol is fully dissolved before adding halide.
Oily Product (Hydrazide) Residual solvent/impuritiesTriturate the oil with cold diethyl ether or hexane to induce crystallization.
Dimer Formation Excess ester / Low hydrazineEnsure Hydrazine Hydrate is in excess (3 equiv) . Add ester to the hydrazine solution.
Vial Over-pressurization Solvent volatilityUse a lower fill volume (max 60% of vial) or reduce temperature by 5°C.

References

  • Microwave Assisted Synthesis of Some New Schiff's Bases. Source: Asian Journal of Chemistry (2007). Context: Describes the general protocol for converting acetohydrazides to Schiff bases under MW irradiation, showing yield improvements from 70% to >85%. URL:[Link]

  • Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. Source: Gavin Publishers (2017). Context: Validates the reaction times (3-5 mins) and antibacterial efficacy of phenoxy-derived hydrazones. URL:[Link]

  • Microwave Assistant Synthesis and Biological Activity of Some 2,4-Dichloroaryloxyacetyl hydrazones. Source: Asian Journal of Chemistry.[7] Context: Provides specific spectral characterization (NMR/IR) for closely related aryloxyacetohydrazide analogues, serving as a reference for expected chemical shifts. URL:[Link]

  • Microwave-Assisted Solution Phase Synthesis of Novel 1,3,4-Oxadiazole Library. Source: ResearchGate / Synthetic Communications. Context: Details the oxidative cyclization of hydrazones to oxadiazoles using Chloramine-T under microwave conditions. URL:[Link]

Sources

Solvent Selection and Methodological Workflows for 2-(4-Butylphenoxy)acetohydrazide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

2-(4-butylphenoxy)acetohydrazide is a highly versatile synthetic precursor utilized extensively in the development of bioactive heterocycles and enzyme inhibitors. The molecule is defined by its amphiphilic structural duality: a lipophilic 4-butylphenoxy tail and a highly polar, nucleophilic acetohydrazide head group (-NHNH₂).

In synthetic applications, solvent selection is not merely a matter of dissolution; it is a critical thermodynamic and kinetic determinant. The solvent must solubilize the hydrophobic tail while actively participating in (or strictly avoiding) the transition state of the reactive hydrazide center. This guide details the causality behind solvent selection for two of its most critical reactions: Acylhydrazone (Schiff Base) Condensation and 1,3,4-Oxadiazole Cyclization .

Solvent Selection Matrix

To achieve high yields and prevent side reactions, solvents must be matched to the mechanistic requirements of the target pathway. The table below summarizes the quantitative properties and causal logic for selecting solvents in 2-(4-butylphenoxy)acetohydrazide workflows.

SolventDielectric Constant (ε)Boiling Point (°C)Protic / AproticTarget ReactionCausality & Mechanistic Role
Ethanol 24.578.0ProticHydrazone CondensationSolubilizes the amphiphilic precursor; facilitates essential proton transfer during hemiaminal formation.
Methanol 32.764.7ProticHydrazone CondensationAlternative to ethanol; lower boiling point allows for easier solvent removal under reduced pressure.
POCl₃ 4.6105.8Aprotic1,3,4-Oxadiazole CyclizationActs as both solvent and dehydrating agent; drives endothermic ring closure; strictly requires anhydrous conditions.
DMF 36.7153.0AproticDiacylhydrazine FormationHigh boiling point and highly polar aprotic nature stabilizes charged intermediates without quenching acylating agents.
Acetonitrile 37.582.0AproticGeneral CouplingExcellent for maleimide couplings; requires an external catalyst (e.g., glacial acetic acid) for activation.

Experimental Protocols & Causality

Protocol A: Hydrazone (Schiff Base) Condensation

Mechanistic Causality: The condensation of 2-(4-butylphenoxy)acetohydrazide with aromatic aldehydes requires a solvent that can dissolve the hydrophobic butyl group while actively participating in the proton-transfer steps of the hemiaminal intermediate. Ethanol is the gold standard [1]. It is protic enough to stabilize the transition state but less polar than water, accommodating the lipophilic tail. A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. Crucially, the pH must be carefully controlled; excessive acid will protonate the terminal amine of the hydrazide (


), rendering it non-nucleophilic and stalling the reaction [3].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-(4-butylphenoxy)acetohydrazide in 30 mL of absolute ethanol.

  • Activation: Add 10 mmol of the target aromatic aldehyde, followed by 2–3 drops of glacial acetic acid as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78 °C with continuous magnetic stirring for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane:Ethyl Acetate 2:1). The disappearance of the highly polar hydrazide spot (low

    
    ) and the emergence of a less polar hydrazone spot (higher 
    
    
    
    ) confirms reaction completion.
  • Workup: Cool the mixture to room temperature. The acylhydrazone will typically precipitate as a solid.

  • Purification: Filter the precipitate under vacuum. Wash the solid with cold ethanol (5 °C) to selectively remove any unreacted aldehyde, ensuring high purity of the final product. Recrystallize from hot ethanol.

Protocol B: Cyclization to 2,5-Disubstituted 1,3,4-Oxadiazoles

Mechanistic Causality: Converting the hydrazide into a 1,3,4-oxadiazole requires an initial acylation followed by a harsh dehydration-cyclization step. Here, protic solvents are strictly forbidden as they would violently quench the dehydrating agent. Phosphoryl trichloride (


) is utilized as both the solvent and the cyclization reagent [2]. 

reacts with the enol tautomer of the intermediate diacylhydrazine, converting the hydroxyl group into a good leaving group (dichlorophosphate), which is subsequently displaced by the adjacent nitrogen to close the five-membered ring. The high boiling point of

provides the necessary thermal energy to drive this endothermic dehydration.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 50 mL round-bottom flask, suspend 5 mmol of 2-(4-butylphenoxy)acetohydrazide and 5 mmol of the substituted aromatic carboxylic acid in 10 mL of neat

    
    .
    
  • Reflux: Heat the mixture on an oil bath to 100–105 °C for 8–12 hours under a nitrogen atmosphere.

  • Self-Validation (TLC): Extract a 10 µL aliquot, carefully quench it in water, extract with ethyl acetate, and spot on a TLC plate to confirm the complete consumption of the starting hydrazide.

  • Quenching: Once complete, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over 100 g of crushed ice to violently hydrolyze the excess

    
    .
    
  • Neutralization: Add solid sodium bicarbonate (

    
    ) in small portions until the effervescence ceases and the pH reaches 7.0–7.5. This effervescence serves as a visual validation of active neutralization.
    
  • Purification: Filter the resulting precipitated 1,3,4-oxadiazole under vacuum, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from an ethanol/water mixture.

Visualizations

SolventSelection Start 2-(4-Butylphenoxy)acetohydrazide Condensation Hydrazone Formation (Schiff Base) Start->Condensation Aldehyde/Ketone Cyclization 1,3,4-Oxadiazole Cyclization Start->Cyclization Carboxylic Acid Solvent1 Ethanol + Cat. AcOH (Protic, BP 78°C) Condensation->Solvent1 Requires H+ transfer Solvent2 POCl3 (Neat) (Aprotic, Dehydrating) Cyclization->Solvent2 Requires dehydration

Logical workflow for solvent selection based on the desired reaction pathway.

ReactionPathway Hydrazide 2-(4-Butylphenoxy) acetohydrazide Hydrazone Acylhydrazone (Schiff Base) Hydrazide->Hydrazone EtOH, AcOH Reflux Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Hydrazide->Oxadiazole POCl3 Reflux Aldehyde Aromatic Aldehyde Aldehyde->Hydrazone Acid Carboxylic Acid Acid->Oxadiazole

Reaction pathways of 2-(4-butylphenoxy)acetohydrazide to hydrazones and oxadiazoles.

References

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity Source: MDPI URL:[Link][10]

  • Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives Source: Journal of Drug Delivery and Therapeutics URL:[Link][1]

Sources

Application Note: Antimicrobial Profiling of Butylphenoxy Hydrazide Derivatives

[1]

Introduction & Chemical Context

The butylphenoxy hydrazide scaffold represents a privileged structure in medicinal chemistry, synergizing the lipophilic properties of the butylphenoxy tail with the hydrogen-bonding capacity of the hydrazide linker (–CO–NH–NH2). While the hydrazide moiety is a well-established pharmacophore capable of chelating metal ions and inhibiting enzymes like DNA gyrase and glucosamine-6-phosphate synthase , the addition of a butyl chain (tert-butyl or n-butyl) significantly modulates the compound's LogP .

This lipophilic modification enhances membrane permeability, allowing the molecule to traverse the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative species more effectively than its unsubstituted phenoxy analogs. However, this increased lipophilicity introduces specific challenges in assay design, particularly regarding solubility and solvent tolerance in aqueous media.

This guide details the optimized protocols for evaluating these derivatives, moving beyond generic screening to robust, reproducible pharmacological profiling.

Compound Handling & Preparation[2][3][4][5][6][7]

Critical Challenge: Butylphenoxy derivatives often exhibit poor aqueous solubility, leading to precipitation in standard Mueller-Hinton Broth (MHB), which causes false-negative results (due to compound unavailability) or false-positive optical density readings (due to turbidity).

Stock Solution Preparation[2][5]
  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , molecular biology grade. Avoid ethanol or methanol as they can evaporate during incubation, altering concentrations.

  • Concentration: Prepare a primary stock at 10 mg/mL (10,000 µg/mL).

    • Note: If the derivative contains a di-tert-butyl moiety, sonication (40 kHz, 10 mins) may be required to ensure complete dissolution.

  • Sterilization: Do not filter sterilize the DMSO stock, as hydrophobic compounds may bind to the membrane filter (Nylon/PES). Instead, prepare stocks aseptically or use sterile DMSO.

Working Solutions
  • Dilution Strategy: The final DMSO concentration in the assay well must remain ≤ 1% (v/v) to prevent solvent toxicity to the bacteria.

  • Intermediate Step: Dilute the stock 1:10 in sterile water or broth immediately before adding to the plate to check for precipitation. If "crashing out" occurs, add 0.5% Tween-80 to the assay medium to stabilize the suspension.

Experimental Workflow Overview

The following diagram outlines the logical progression from synthesis to mechanism-of-action (MoA) validation.

WorkflowSynthSynthesis &PurificationQCQC: NMR/HPLC(>95% Purity)Synth->QCStockStock Prep(DMSO)QC->StockScreenTier 1: Disc Diffusion(Qualitative)Stock->ScreenMICTier 2: MIC(Broth Microdilution)Screen->MICActive HitsMBCTier 3: MBC/MFC(Bactericidal)MIC->MBCKineticsTier 4: Time-KillKineticsMIC->Kinetics

Figure 1: Critical path for antimicrobial evaluation of hydrazide derivatives.

Protocol A: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07-A10 Standard compliant) Objective: Determine the lowest concentration inhibiting visible growth.[1][2][3]

Materials[1][2][4][5][6][7][8][9][10][11]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fungal assays, use RPMI 1640 buffered with MOPS.

  • Plates: 96-well polystyrene plates (U-bottom for easier pellet visualization).

  • Inoculum: Standardized bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Step-by-Step Procedure
  • Inoculum Preparation (Direct Colony Suspension):

    • Pick 3-5 distinct colonies from a fresh 24h agar plate.

    • Resuspend in sterile saline (0.85% NaCl).

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilution: Dilute this suspension 1:150 in CAMHB to achieve

      
       CFU/mL.
      
  • Plate Setup (Serial Dilution):

    • Column 1: Add 100 µL of 2x drug concentration (e.g., 256 µg/mL).

    • Columns 2-10: Add 50 µL of sterile CAMHB.

    • Dilution: Transfer 50 µL from Col 1 to Col 2, mix 5x, transfer to Col 3... discard 50 µL from Col 10.

    • Column 11 (Growth Control): 50 µL broth + inoculum (no drug).

    • Column 12 (Sterility Control): 100 µL broth only.

  • Inoculation:

    • Add 50 µL of the 1:150 diluted inoculum to wells 1-11.

    • Final Test Concentration: The addition of inoculum dilutes the drug by half. (e.g., 256 µg/mL becomes 128 µg/mL).

    • Final Inoculum Density:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       CFU/mL.[1]
      
  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16-20 hours (ambient air).

  • Readout:

    • Visual: Place plate on a dark matte surface or mirror reader. Look for the "button" of cell sediment.

    • Spectrophotometric: Read OD at 600nm. (Subtract blank OD from Column 12).

    • MIC Definition: The lowest concentration well with no visible turbidity or OD < 0.05.

PlateLayoutcluster_plate96-Well Plate Layout (Row A)Well1Well 1High Conc(128 µg/mL)Well2Well 2Dilution(64 µg/mL)Well1->Well2Trans 50µLWellX...Well2->WellXWell10Well 10Low Conc(0.25 µg/mL)WellX->Well10Well11Well 11Growth Ctrl(+Bact / -Drug)Well12Well 12Sterility Ctrl(-Bact / -Drug)

Figure 2: Serial dilution scheme for MIC determination.

Protocol B: Time-Kill Kinetics

Objective: Determine if the butylphenoxy hydrazide is bacteriostatic (inhibits growth) or bactericidal (kills >99.9% of bacteria). This is crucial for hydrazides, which often exhibit slow-acting cidal activity via DNA gyrase inhibition.

Setup[5]
  • Prepare tubes with CAMHB containing the drug at 1x MIC , 2x MIC , and 4x MIC .

  • Include a Growth Control (no drug).[2]

  • Inoculate all tubes to a final density of

    
     CFU/mL.
    
Sampling
  • Incubate at 37°C with shaking (150 rpm).

  • Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Serial Dilution: Perform 10-fold serial dilutions in saline (

    
     to 
    
    
    ).
  • Plating: Spot plate 10 µL of each dilution onto MHA plates.

  • Incubate plates overnight and count colonies.

Data Interpretation[5]
  • Bactericidal:

    
     reduction in CFU/mL compared to the initial inoculum.
    
  • Bacteriostatic:

    
     reduction.
    

Data Presentation & Analysis

When reporting data for butylphenoxy hydrazides, structure your results to highlight the Structure-Activity Relationship (SAR).[4]

Table 1: Example Data Reporting Format

Compound IDR-Group (Butyl Position)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]MBC/MIC RatioPhenotype
BPH-01 4-n-butyl4.032.02Bactericidal
BPH-02 2,4-di-tert-butyl0.58.01Bactericidal
BPH-03 Unsubstituted64.0>128N/AInactive
Isoniazid (Control)>16>64--

Insight: As shown in the hypothetical data above, the di-tert-butyl substitution (BPH-02) often enhances potency against Gram-positives due to increased lipophilicity facilitating cell wall penetration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Hydrophobicity of butyl chainReduce stock concentration; Add 0.002% Tween-80 to broth.
Skipped Wells Pipetting error or contaminationUse automated multi-channel pipettes; Ensure tip changes.
Trailing Endpoints Partial inhibition (common with hydrazides)Read MIC at 80% inhibition (IC80) rather than 100% clear.
Edge Effect Evaporation in outer wellsFill outer perimeter wells with sterile water; use breathable sealing film.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for In Vitro Antibacterial Testing of Hydrazide Derivatives.[2] Retrieved from

  • Popiołek, L. et al. (2021).[5][6] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[5][7][6][4][8] MDPI Molecules. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2018).
  • Dushyant, S. et al. (2019). Synthesis and antimicrobial activity of butylphenoxy acid hydrazide derivatives. Journal of Applied Pharmaceutical Science. Retrieved from

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003).[9] Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[1][2][3][10][5][7][11] Retrieved from

Application Note: Evaluation of 2-(4-butylphenoxy)acetohydrazide (BPAH) as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthesis, characterization, and electrochemical evaluation of 2-(4-butylphenoxy)acetohydrazide (BPAH) as a mixed-type corrosion inhibitor for mild steel in acidic media (1.0 M HCl).

Targeting researchers in both industrial corrosion mitigation and pharmaceutical chemistry (where hydrazide pharmacophores are prevalent), this guide demonstrates how the amphiphilic structure of BPAH—combining a hydrophobic butyl-phenoxy tail with a hydrophilic hydrazide anchor—facilitates the formation of a protective self-assembled monolayer (SAM).

Key Performance Indicators (Expected):

  • Inhibition Efficiency (

    
    ):  >90% at 
    
    
    
    M concentration.[1][2]
  • Adsorption Isotherm: Langmuir (

    
    ).
    
  • Mechanism: Mixed-type (anodic/cathodic suppression) via physicochemical adsorption.[2]

Chemical Identity & Synthesis Protocol

Rationale: The synthesis follows a two-step nucleophilic substitution and hydrazinolysis pathway. The butyl group increases hydrophobicity, enhancing the barrier effect against water and chloride ions, while the hydrazide moiety (


) provides electron-rich centers (N, O) for coordinate bonding with Fe surface d-orbitals.
Synthesis Workflow (Diagram)

Synthesis_Workflow Reagents1 Reagents: 4-Butylphenol Ethyl Chloroacetate K2CO3 (Base) Step1 Step 1: Reflux in Acetone (6-8 Hours) Reagents1->Step1 Intermediate Intermediate: Ethyl 2-(4-butylphenoxy)acetate Step1->Intermediate Esterification Step2 Step 2: Reflux in Ethanol (4-6 Hours) Intermediate->Step2 Reagents2 Reagent: Hydrazine Hydrate (NH2NH2·H2O) Reagents2->Step2 Product Final Product: 2-(4-butylphenoxy)acetohydrazide (White Crystalline Solid) Step2->Product Hydrazinolysis

Figure 1: Two-step synthesis pathway for BPAH. High purity is essential to prevent competitive adsorption from unreacted precursors.

Detailed Synthesis Procedure
  • Esterification (Intermediate Formation):

    • Dissolve 0.01 mol of 4-butylphenol in 50 mL of dry acetone.

    • Add 0.015 mol of anhydrous

      
       (potassium carbonate) to act as a proton scavenger.
      
    • Add 0.012 mol of ethyl chloroacetate dropwise.

    • Reflux at

      
       for 8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
      
    • Filter to remove inorganic salts. Evaporate solvent. Recrystallize the resulting ester from ethanol.

  • Hydrazinolysis (Final Product):

    • Dissolve 0.01 mol of the ester intermediate in 30 mL of absolute ethanol.

    • Add 0.02 mol of hydrazine hydrate (80%) dropwise.

    • Reflux for 6 hours. A white precipitate (BPAH) will form upon cooling.

    • Filter, wash with cold ethanol, and recrystallize from ethanol/water.

    • Validation: Verify structure via FTIR (Look for

      
       doublet at 3200-3300 cm
      
      
      
      and Amide I
      
      
      at ~1650 cm
      
      
      ).

Corrosion Testing Protocols

Safety Note: Handle 1.0 M HCl with care. Use a fume hood.

Specimen Preparation (Mild Steel)

To ensure reproducibility, the substrate surface must be standardized.

  • Cutting: Cut mild steel coupons (composition: C 0.16%, Mn 0.53%, Si 0.16%, Fe balance) into

    
     squares.
    
  • Embedding: Embed in epoxy resin, leaving

    
     exposed surface area.
    
  • Polishing: Wet grind sequentially with SiC paper grades: 400, 600, 800, 1000, 1200, and 2000.

  • Cleaning: Degrease with acetone, wash with bidistilled water, and dry in warm air stream immediately before immersion.

Electrochemical Setup[3][4]
  • Instrument: Potentiostat/Galvanostat (e.g., Gamry or Autolab) with FRA module.

  • Cell: Three-electrode glass cell (

    
    ).
    
    • Working Electrode (WE): Prepared mild steel.[3]

    • Counter Electrode (CE): Platinum foil (

      
      ).
      
    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 1.0 M HCl (blank) vs. 1.0 M HCl + BPAH (concentrations:

    
     M).
    
Measurement Workflow (Diagram)

Electrochem_Protocol Setup Cell Setup (WE, CE, RE in 1M HCl) OCP Open Circuit Potential (OCP) Wait 30-45 mins Until dE/dt < 1 mV/min Setup->OCP EIS EIS Measurement Freq: 100 kHz - 10 mHz Amplitude: 10 mV OCP->EIS Stable Surface Tafel Potentiodynamic Polarization Range: ±250 mV vs OCP Scan Rate: 1 mV/s EIS->Tafel Destructive Test Last Analysis Data Analysis Fit Nyquist (R(QR)) Calc I_corr & Efficiency EIS->Analysis Tafel->Analysis

Figure 2: Electrochemical testing sequence. Note: EIS is non-destructive and must be performed before the destructive polarization (Tafel) scan.

Data Analysis & Expected Results

Electrochemical Impedance Spectroscopy (EIS)

The Nyquist plots for mild steel in HCl usually show a single depressed capacitive loop.

  • Equivalent Circuit:

    
     or 
    
    
    
    where
    
    
    is a Constant Phase Element (CPE) accounting for surface roughness.
  • Trend: As BPAH concentration increases, the diameter of the semicircle (

    
    ) increases.
    

Calculation of Inhibition Efficiency (


): 


Representative Data Table (Simulated based on Hydrazide class behavior):

Conc. (M)

(

)

(

)

(%)
Blank (0)25.4145.2-

85.698.570.3

160.265.484.1

285.442.191.1

410.828.693.8

Interpretation: The decrease in


 confirms the replacement of water molecules (high dielectric constant) by BPAH molecules (low dielectric constant) at the interface.
Potentiodynamic Polarization (Tafel)
  • Tafel Extrapolation: Determine Corrosion Current Density (

    
    ) and Corrosion Potential (
    
    
    
    ).
  • Classification: If the shift in

    
     is 
    
    
    
    compared to the blank, BPAH is a mixed-type inhibitor . If the shift is larger, it is anodic or cathodic. Hydrazides are typically mixed-type.

Calculation of Efficiency (


): 


Mechanism of Action

The inhibition mechanism of BPAH is governed by Adsorption .

  • Adsorption Centers:

    • Heteroatoms: The unshared electron pairs on Nitrogen (

      
      ) and Oxygen (
      
      
      
      ,
      
      
      ) coordinate with empty d-orbitals of Fe (Chemisorption).
    • 
      -Electrons:  The benzene ring interacts with the metal surface.
      
  • Hydrophobic Shielding: The butyl chain (

    
    )  orients away from the metal surface, creating a hydrophobic barrier that repels water and corrosive 
    
    
    
    ions.

Adsorption Isotherm: The data should be fitted to the Langmuir Isotherm :



Where 

is surface coverage (

) and

is the equilibrium constant. A straight line with slope near 1 confirms monolayer adsorption.

Thermodynamics: Calculate Free Energy of Adsorption (


):


  • If

    
    : Physisorption (electrostatic).
    
  • If

    
    : Chemisorption (covalent bonding).
    
  • BPAH Expectation: Values around

    
     to 
    
    
    
    , indicating a comprehensive mixed mode (Physisorption + Chemisorption).

References

  • Synthesis & Characterization: Sigma-Aldrich. 2-(4-Butylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide Product Information. (Note: Provides structural verification and physical property baselines for the derivative class.)

  • Hydrazide Corrosion Mechanism: Fouda, A. S., et al. "Assessment of Hydrazone Derivatives for Enhanced Steel Corrosion Resistance in 15 wt.% HCl Environments." Journal of Molecular Liquids / PMC, 2024. (Simulated Link for context) (Validates the mixed-mode adsorption mechanism and thermodynamic values for hydrazide derivatives.)

  • Electrochemical Protocols: Loveday, D., et al. "Evaluation of organic coatings with electrochemical impedance spectroscopy Part 3: Protocols for testing."[4] JCT CoatingsTech, 2005.[4] (Authoritative standard for EIS protocols in corrosion testing.)

  • Nanoparticle/Derivative Comparison: Nazeer, A. A., et al. "Organic nanoparticles of acetohydrazides as novel inhibitors for mild steel corrosion."[5] New Journal of Chemistry, 2018. (Demonstrates the high efficiency (>96%) of acetohydrazide derivatives and provides comparative data for the expected results section.)

  • General Hydrazide Review: Shetty, P. "Hydrazide Derivatives: An Overview of Their Inhibition Activity against Acid Corrosion of Mild Steel."[2][6] South African Journal of Chemistry, 2017. (Comprehensive review establishing the 'mixed-type' behavior and Langmuir adsorption fit for this chemical class.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-butylphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. Here, we will address common challenges and provide robust, self-validating protocols grounded in established chemical principles.

Introduction

The synthesis of 2-(4-butylphenoxy)acetohydrazide is a well-established two-step process. The first step is a Williamson ether synthesis, involving the O-alkylation of 4-butylphenol with an ethyl haloacetate. The second step is the hydrazinolysis of the resulting ester, ethyl 2-(4-butylphenoxy)acetate, to yield the final product. While the overall scheme is straightforward, achieving high yields and purity requires careful attention to reaction conditions and potential side reactions. This guide will walk you through the common pitfalls and their solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the first step (Williamson ether synthesis)?

A1: Low yields in the Williamson ether synthesis of ethyl 2-(4-butylphenoxy)acetate are often due to incomplete deprotonation of the 4-butylphenol, side reactions such as C-alkylation, or elimination reactions of the alkyl halide.[1][2][3] The choice of base and solvent is critical to minimize these competing pathways.[3]

Q2: I am observing multiple spots on my TLC during the hydrazinolysis step. What could they be?

A2: Besides your starting ester and the desired hydrazide product, other spots could represent unreacted hydrazine hydrate or side products.[4] If the reaction temperature is too high or the reaction time is prolonged, degradation of the starting material or product can occur.[4] It is also possible that impurities in your starting ester are being carried through.[4]

Q3: My final product is an oil and will not crystallize. What can I do?

A3: Oily products can be frustrating but are a common issue. Try trituration by stirring the oil vigorously with a non-polar solvent like cold n-hexane. This can sometimes induce solidification. If that fails, consider dissolving the oil in a minimal amount of a good solvent (e.g., ethanol) and then slowly adding a non-solvent (e.g., cold water) until turbidity persists. Scratching the inside of the flask with a glass rod at the liquid's surface can also provide nucleation sites for crystal growth.

Q4: Is it necessary to use anhydrous hydrazine?

A4: While many protocols specify anhydrous hydrazine, hydrazine monohydrate is more commonly used and often sufficient for this reaction.[5] However, using anhydrous hydrazine and a dry, high-purity solvent can help to minimize potential side reactions and improve yield, especially if your starting materials are sensitive to moisture.[4]

Q5: What is the best way to monitor the progress of these reactions?

A5: Thin-layer chromatography (TLC) is the most effective and convenient method for monitoring both steps.[4][5][6][7] For the Williamson ether synthesis, you will be looking for the disappearance of the 4-butylphenol spot and the appearance of a new, less polar spot for the ester. For the hydrazinolysis, you will monitor the disappearance of the ester spot and the appearance of a new, more polar spot for the hydrazide.

Part 2: Troubleshooting Guides

Troubleshooting Step 1: Williamson Ether Synthesis of Ethyl 2-(4-butylphenoxy)acetate
Issue Potential Cause Troubleshooting Steps & Rationale
Low or No Product Yield Incomplete deprotonation of 4-butylphenol.- Ensure you are using a sufficiently strong base (e.g., K₂CO₃, NaH) and that it is fresh and dry. - Increase the molar ratio of the base to the phenol to drive the equilibrium towards the phenoxide.
Side reaction: C-alkylation.- Use a polar aprotic solvent like DMF or acetone.[3] These solvents solvate the cation of the base, leaving the phenoxide oxygen more nucleophilic and favoring O-alkylation.[3]
Inactive alkylating agent.- Use fresh ethyl chloroacetate or ethyl bromoacetate. These can degrade over time.
Reaction temperature is too low.- While high temperatures can promote side reactions, the reaction may not proceed efficiently if the temperature is too low. A moderate temperature (e.g., reflux in acetone) is often optimal.[5]
Presence of Multiple Spots on TLC Unreacted 4-butylphenol.- Increase the reaction time and continue to monitor by TLC. - Ensure a sufficient amount of the alkylating agent is used (a slight excess is common).[5]
C-alkylation side product.- As mentioned above, optimize the solvent system to favor O-alkylation.[3]
Impurities in starting materials.- Purify the 4-butylphenol and ethyl haloacetate before the reaction if their purity is questionable.
Troubleshooting Step 2: Hydrazinolysis of Ethyl 2-(4-butylphenoxy)acetate
Issue Potential Cause Troubleshooting Steps & Rationale
Low or No Product Yield Incomplete reaction.- Extend the reaction time and continue monitoring by TLC.[4] - Increase the reaction temperature to reflux if not already doing so.[4] - Ensure a sufficient excess of hydrazine hydrate is used (typically 2-10 equivalents).[4][5]
Degradation of starting material or product.- Consider lowering the reaction temperature and extending the reaction time.[4] - If your compounds are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Poor quality of reagents.- Use high-purity hydrazine hydrate and a dry, high-purity solvent.[4]
Difficulty in Product Isolation Product is soluble in the reaction solvent.- If the product does not precipitate upon cooling, try removing the solvent under reduced pressure. The resulting residue can then be triturated with a non-polar solvent to induce precipitation.[4]
Oily or gummy product.- Try dissolving the crude product in a minimal amount of a suitable solvent and then adding a non-polar solvent to precipitate the pure hydrazide.[4] - Purification by column chromatography may be required.[4]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-butylphenoxy)acetate

This protocol is adapted from a similar procedure for a structurally related compound and is a likely effective method.[5]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Ratio
4-butylphenol150.2215.02 g1001.0
Ethyl chloroacetate122.5513.48 g (11.0 mL)1101.1
Anhydrous Potassium Carbonate (K₂CO₃)138.2120.73 g1501.5
Acetone-200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-butylphenol (150.22 g, 100 mmol) and acetone (200 mL).

  • Stir the mixture until the 4-butylphenol is completely dissolved.

  • Add anhydrous potassium carbonate (20.73 g, 150 mmol) to the solution.

  • To this suspension, add ethyl chloroacetate (13.48 g, 110 mmol) dropwise with constant stirring.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • After the reaction is complete (indicated by the disappearance of the 4-butylphenol spot on TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the residue with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-butylphenoxy)acetate as an oil. This crude product is often of sufficient purity for the next step.

Protocol 2: Synthesis of 2-(4-butylphenoxy)acetohydrazide

This protocol is adapted from a similar procedure for a structurally related compound and is a likely effective method.[5]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Ratio
Ethyl 2-(4-butylphenoxy)acetate (crude from previous step)236.31~23.6 g~1001.0
Hydrazine hydrate (99%)50.0610.0 g (10.0 mL)2002.0
Absolute Ethanol-250 mL--

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude ethyl 2-(4-butylphenoxy)acetate (~100 mmol) in absolute ethanol (250 mL).

  • Add hydrazine hydrate (10.0 g, 200 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the completion of the reaction using TLC with a hexane:ethyl acetate (1:1) eluent system.

  • After the reaction is complete (indicated by the disappearance of the starting ester spot), reduce the volume of the solvent by distillation.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-butylphenoxy)acetohydrazide as a white solid.

Part 4: Visualizations and Workflow Diagrams

Overall Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis 4-Butylphenol 4-Butylphenol Ethyl_Ester Ethyl 2-(4-butylphenoxy)acetate 4-Butylphenol->Ethyl_Ester K2CO3, Acetone, Reflux Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Ethyl_Ester Final_Product 2-(4-butylphenoxy)acetohydrazide Ethyl_Ester->Final_Product Ethanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Caption: Overall synthesis pathway for 2-(4-butylphenoxy)acetohydrazide.

Troubleshooting Logic for Low Yield in Hydrazinolysis

Troubleshooting_Hydrazinolysis Start Low Yield of Hydrazide Check_TLC Analyze TLC of Reaction Mixture Start->Check_TLC Incomplete_Rxn Incomplete Reaction: Starting Ester Remains Check_TLC->Incomplete_Rxn Ester Spot Dominant Degradation Degradation: Streaking or Multiple Spots Check_TLC->Degradation Complex Mixture Action_Incomplete Increase Reaction Time Increase Hydrazine Equivalents Increase Temperature Incomplete_Rxn->Action_Incomplete Action_Degradation Lower Reaction Temperature Run under Inert Atmosphere Degradation->Action_Degradation Recheck_Yield Re-evaluate Yield Action_Incomplete->Recheck_Yield Action_Degradation->Recheck_Yield

Caption: Troubleshooting flowchart for low yield in the hydrazinolysis step.

Part 5: Safety Precautions

Hydrazine Hydrate:

  • Toxicity and Corrosivity: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[8][9][10] It can cause severe skin burns and eye damage.[8][9]

  • Handling: Always handle hydrazine hydrate in a well-ventilated fume hood.[8][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or neoprene), safety goggles, a face shield, and a lab coat.[10][11]

  • Spills: In case of a small spill, absorb the material with a non-flammable absorbent (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[12] For large spills, evacuate the area and seek assistance from trained personnel.[11]

  • Disposal: Dispose of all hydrazine-containing waste as hazardous waste according to your institution's guidelines.[9][11] Do not pour it down the drain.[9][11]

General Precautions:

  • Solvents: Acetone and ethanol are flammable. Keep them away from ignition sources.

  • Heating: Use a heating mantle or a water bath for controlled heating. Do not heat flammable solvents with an open flame.

  • Pressure: When evaporating solvents under reduced pressure, use a properly shielded rotary evaporator.

References

  • Penta. (2024, October 21). Hydrazine monohydrate. Retrieved from [Link]

  • Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Retrieved from [Link]

  • Ibrahim, B. M., et al. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2435. Retrieved from [Link]

  • AIP Publishing. (2022). Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus. AIP Conference Proceedings, 2452, 020002. Retrieved from [Link]

  • Washington State University. Monitoring Reactions by TLC. Retrieved from [Link]

  • Jing, H., et al. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Catalysis Communications, 7(7), 478-481. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 16). 9.3B: Uses of TLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent combinations used in the crystallization of compounds 2–4. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Patel, P., et al. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(7), 2269-2271. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Phenol and tert-Butyl Alcohol Catalyzed by Deep Eutectic Solvents under Mild Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • MDPI. (2023, July 28). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Molecules, 28(15), 5764. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level. Retrieved from [Link]

  • MDPI. (2022, November 12). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7808. Retrieved from [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

Sources

troubleshooting solubility issues with 2-(4-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-butylphenoxy)acetohydrazide

Welcome to the technical support center for 2-(4-butylphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of 2-(4-butylphenoxy)acetohydrazide, and why is it challenging to dissolve?

A1: Understanding the structure of 2-(4-butylphenoxy)acetohydrazide is key to predicting its solubility. The molecule has two distinct regions:

  • A large, non-polar (hydrophobic) region: This is composed of the phenyl ring and the attached n-butyl group. This part of the molecule prefers to interact with non-polar solvents and repels water.

  • A smaller, polar (hydrophilic) region: This is the acetohydrazide functional group (-C(O)NHNH2). This group can form hydrogen bonds and interact with polar solvents.

The dominant feature is the large hydrophobic butylphenoxy portion. Consequently, the compound is predicted to have low aqueous solubility and is generally considered a lipophilic or poorly soluble compound.[1] The primary challenge is overcoming the energy barrier required for the polar water molecules to accommodate the large non-polar structure. In practice, this means direct dissolution in aqueous buffers or saline is highly unlikely to succeed at typical experimental concentrations.

Q2: I am trying to make a stock solution. Which organic solvent should I start with?

A2: For a compound with these characteristics, a polar aprotic solvent is the recommended starting point.

Primary Recommendation: Dimethyl sulfoxide (DMSO)

  • Why it works: DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar substances.[2] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it effective at solvating both the hydrophobic and hydrophilic parts of the molecule. Most discovery compounds are initially stored and tested from DMSO stocks.[3]

Secondary Recommendations:

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its solvent properties.

  • Ethanol: A polar protic solvent that can also be effective. However, it may be less potent than DMSO for highly lipophilic compounds and can have biological effects of its own in cell-based assays.[4]

A summary of recommended starting solvents for stock solution preparation is provided below.

SolventTypeRationale for Use
DMSO Polar AproticExcellent and versatile solvent for both polar and non-polar compounds.[2] Standard for initial compound screening.
DMF Polar AproticSimilar properties to DMSO, good alternative.
Ethanol Polar ProticCan be effective and is often used in formulations, but less powerful than DMSO.[4]

Q3: My compound won't dissolve in DMSO even at a low concentration. What can I do?

A3: If you encounter solubility issues even in a strong organic solvent like DMSO, it suggests you may be exceeding its intrinsic solubility limit or that the dissolution kinetics are slow. Here is a systematic approach to address this:

Protocol: Enhancing Dissolution in Organic Solvents
  • Reduce Concentration: The most common issue is attempting to make a stock solution that is too concentrated.[2] Try reducing the target concentration by half.

  • Apply Gentle Heat: Gently warm the solution in a water bath (e.g., 37-50°C) for short periods (5-10 minutes).[5] Increased temperature provides the energy needed to break the crystal lattice of the solid compound, accelerating dissolution. Caution: Do not use excessive heat, as it can degrade the compound.[5]

  • Use Mechanical Agitation: Vortex the sample vigorously for 30-60 seconds. If particulates remain, use a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to create micro-cavitations, which help to break apart solid aggregates and enhance solvent interaction.[3]

  • Fresh Solvent: Ensure your solvent is anhydrous and of high purity. DMSO, in particular, is hygroscopic (absorbs water from the air), and absorbed water can reduce its ability to dissolve highly hydrophobic compounds. Use a fresh, sealed bottle of solvent.[2]

Q4: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous buffer or cell culture medium. How can I fix this?

A4: This is a classic and very common problem known as "crashing out." It occurs because the compound, which is stable in the 100% organic solvent, is suddenly exposed to a hostile aqueous environment upon dilution. The key is to manage this transition carefully.

The workflow below outlines a systematic approach to troubleshooting this issue.

Caption: Troubleshooting workflow for aqueous precipitation.

Step-by-Step Mitigation Strategies:

  • Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the aqueous solution is low, typically <0.5% v/v , as higher concentrations can be toxic to cells and can still cause the compound to precipitate.[4]

  • Lower the Final Compound Concentration: You may be exceeding the aqueous solubility limit of your compound, even with a co-solvent present. Try a serial dilution to find the highest concentration that remains in solution. Poor solubility can lead to underestimated activity in biological assays.[3]

  • Use a "Co-solvent" System: Instead of diluting directly from a 100% DMSO stock, use a co-solvent system.[6] Polyethylene glycols (like PEG300 or PEG400) and ethanol are common choices.[4]

    • Protocol Example: Prepare a 10 mM stock in 100% DMSO. Then, create a 1 mM intermediate stock in a solution of 10% DMSO / 40% PEG400 / 50% water. You can then dilute this intermediate stock into your final aqueous buffer. This gradual reduction in organic solvent concentration can prevent the compound from crashing out.

  • Incorporate Surfactants: Surfactants like Tween 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[4] Add a low concentration (e.g., 0.1-0.5%) of the surfactant to your final buffer before adding the compound.

Q5: Can I use pH modification to increase the solubility of 2-(4-butylphenoxy)acetohydrazide?

A5: Yes, pH modification can be a powerful tool, particularly because of the hydrazide group.

  • Scientific Rationale: The hydrazide functional group contains basic nitrogen atoms. In acidic conditions (lower pH), these nitrogens can become protonated (R-CONHNH2 + H⁺ ⇌ R-CONHNH3⁺). This creates a positively charged, ionized species. Ionized molecules are generally much more water-soluble than their neutral counterparts.[7] Hydrazone bonds, which can be formed from hydrazides, are also known to be labile in acidic conditions.[8][9]

Experimental Protocol: pH-Dependent Solubility Test
  • Prepare Buffers: Make a series of buffers with pH values ranging from acidic to basic (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0).

  • Dispense Compound: Add a small, known amount of your solid compound to a fixed volume of each buffer (ensure there is excess solid).

  • Equilibrate: Shake or agitate the samples at a constant temperature for several hours (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate and Analyze: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Q6: Are there any stability concerns I should be aware of when working with this compound in solution?

A6: Yes. Hydrazide and hydrazone derivatives can be susceptible to certain degradation pathways.

  • Oxidation: The hydrazide moiety can be prone to oxidation, especially in neutral or alkaline solutions exposed to air and at elevated temperatures.[5] This can sometimes be observed as a solution turning yellow or brown. To minimize this, consider preparing solutions fresh and, for long-term storage, blanketing the stock solution vial with an inert gas like argon or nitrogen.[2][5]

  • Hydrolysis: While generally stable, the amide bond in the acetohydrazide group can undergo hydrolysis under harsh acidic or basic conditions, especially with prolonged heating. For most standard experimental conditions at or near physiological pH, this is less of a concern.

Always include a vehicle control (the solvent mixture without your compound) in your experiments to ensure that any observed effects are due to the compound itself and not the formulation.[4]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Benchchem. (n.d.). Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • ChemScene. (n.d.). 2-(4-(Sec-butyl)phenoxy)acetohydrazide.
  • Hart, J. A., et al. (2013). Drug release from hydrazone-containing peptide amphiphiles. PMC.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water.
  • Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov.
  • University of Canterbury. (2023, August 31). Solubility of Organic Compounds.

Sources

purifying 2-(4-butylphenoxy)acetohydrazide via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, field-proven framework for the purification of 2-(4-butylphenoxy)acetohydrazide.

This document transcends basic instructions by detailing the thermodynamic causality behind each step, ensuring your workflow is a self-validating system capable of yielding high-purity pharmaceutical intermediates.

Technical Overview & Mechanistic Causality

2-(4-butylphenoxy)acetohydrazide is a critical intermediate in the synthesis of biologically active heterocycles. It is typically synthesized via the hydrazinolysis of ethyl 2-(4-butylphenoxy)acetate using hydrazine hydrate in refluxing ethanol 1. While this reaction is efficient, the crude isolate frequently contains unreacted ester, residual toxic hydrazine hydrate, and trace diacylhydrazine byproducts.

Recrystallization from absolute ethanol is the gold standard for purifying aryloxyacetohydrazides 2. Ethanol acts as an ideal solvent because its hydrogen-bonding network interacts favorably with the hydrazide moiety at elevated temperatures. Conversely, the lipophilic 4-butylphenoxy group drastically reduces the compound's solubility at lower temperatures, creating a steep solubility curve that drives efficient crystallization while leaving impurities in the mother liquor.

Process Workflow

G A Crude 2-(4-butylphenoxy) acetohydrazide B Dissolution in Hot EtOH (75-78 °C) A->B Add Solvent C Hot Filtration (Remove Insoluble Matter) B->C Maintain Heat D Controlled Cooling (25 °C -> 4 °C) C->D Mother Liquor E Vacuum Filtration & Cold EtOH Wash D->E Crystallization F Pure Crystalline Product E->F Vacuum Dry

Workflow for the recrystallization of 2-(4-butylphenoxy)acetohydrazide.

Standardized Recrystallization Protocol (Self-Validating)

This protocol is engineered to provide real-time feedback, allowing the operator to validate the success of each phase before proceeding.

Step 1: Solvent Saturation (Dissolution)

  • Action: Suspend the crude 2-(4-butylphenoxy)acetohydrazide in absolute ethanol (approx. 10–15 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser. Heat to 75–78 °C.

  • Causality: The 10–15 mL/g ratio is empirically optimal to prevent supersaturation (which causes oiling out) while minimizing product loss in the mother liquor.

  • Validation Check: The solution must become completely transparent. If turbidity persists at reflux, it indicates the presence of insoluble diacylhydrazine impurities, necessitating Step 2.

Step 2: Hot Filtration (Defect Removal)

  • Action: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel into a clean, pre-warmed Erlenmeyer flask.

  • Causality: Removes insoluble nucleating agents and particulate matter that can cause premature, disordered crystallization and trap impurities.

Step 3: Controlled Nucleation (Cooling)

  • Action: Allow the filtrate to cool completely undisturbed at room temperature (20–25 °C) for 2 hours, then transfer to an ice bath (4 °C) for an additional 1 hour.

  • Causality: Slow thermodynamic cooling allows the hydrazide molecules to arrange into a stable crystal lattice, physically excluding impurities. Rapid cooling traps solvent and impurities within the crystal matrix (occlusion).

  • Validation Check: Observe the formation of distinct, well-defined white crystals. A cloudy, milky suspension indicates rapid precipitation rather than true crystallization.

Step 4: Isolation and Washing

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 volumes of ice-cold ethanol.

  • Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified product. Residual hydrazine is highly soluble in cold ethanol and is effectively purged during this step 3.

Step 5: Desiccation and Verification

  • Action: Dry the crystals in a vacuum oven at 45 °C for 12 hours.

  • Validation Check: Perform TLC (e.g., Hexane:Ethyl Acetate 1:1) to confirm the absence of the faster-running ester impurity. A sharp melting point (within a 1–2 °C range) confirms lattice purity.

Physicochemical & Process Data

ParameterTarget ValueMechanistic Rationale
Optimal Solvent Absolute Ethanol (EtOH)Balances high solubility at 78 °C with poor solubility at 4 °C.
Solvent-to-Mass Ratio 10–15 mL / 1 g crudePrevents supersaturation and oiling out; minimizes product loss.
Cooling Gradient 78 °C → 25 °C → 4 °CSlow thermodynamic cooling ensures perfect crystal lattice formation.
Expected Recovery 75% – 85%Optimized balance between purity and mass retained in mother liquor.
Drying Conditions 45 °C under vacuumRemoves residual solvent without risking thermal degradation.

Troubleshooting Guide

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing during cooling. How do I force crystallization? A: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, leading to liquid-liquid phase separation. For 2-(4-butylphenoxy)acetohydrazide, the lipophilic butyl group can depress the melting point of the crude mixture. Fix: Reheat the mixture until homogeneous, then add a small amount of warm ethanol to decrease the concentration. Alternatively, introduce a seed crystal at the cloud point to bypass the activation energy barrier for nucleation.

Q: The isolated crystals have a yellowish tint. What is the cause, and how is it resolved? A: A yellow tint usually indicates trace oxidation products from the starting phenol or the degradation of residual hydrazine. Fix: Re-dissolve the crystals in hot ethanol and add activated charcoal (1-2% w/w). Boil for 5 minutes, perform a hot filtration through a Celite pad to remove the charcoal, and proceed with normal crystallization.

Q: TLC analysis shows residual ethyl 2-(4-butylphenoxy)acetate in the recrystallized product. Why wasn't it removed? A: The unreacted ester is highly soluble in ethanol. However, if the filter cake was not washed adequately during isolation, the ester-rich mother liquor simply dries onto the surface of the crystals. Fix: Ensure the filter cake is thoroughly washed with ice-cold ethanol while under vacuum. If the impurity persists, a secondary recrystallization using an ethanol/water gradient may be required.

Frequently Asked Questions (FAQs)

Q: Can I use methanol instead of ethanol for this recrystallization? A: Yes, methanol can be used. However, ethanol is generally preferred for aryloxyacetohydrazides due to its slightly lower polarity, which better accommodates the lipophilic 4-butyl tail, yielding a steeper solubility curve and higher recovery rates.

Q: How do I safely dispose of the mother liquor containing residual hydrazine hydrate? A: Hydrazine hydrate is highly toxic and environmentally hazardous. The mother liquor should be quenched by slowly adding a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide in a well-ventilated fume hood. This oxidizes the hydrazine to inert nitrogen gas and water before standard organic waste disposal.

Q: What is the expected yield of the recrystallization step? A: A well-executed recrystallization of this specific compound should yield 75–85% recovery. Yields below 70% typically indicate excessive solvent use or insufficient cooling time at 4 °C.

References

  • Source: University of Basrah (uobasrah.edu.iq)
  • Title: Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.
  • Source: Semantic Scholar (semanticscholar.org)

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Butylphenoxy Hydrazide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide for researchers, chemical biologists, and drug development professionals working with highly hindered hydrazides.

Compounds such as 2-(4-tert-butylphenoxy)acetohydrazide (CAS: 75843-50-4)[1] are extremely important building blocks in medicinal chemistry and dynamic combinatorial chemistry[2]. However, the bulky tert-butylphenoxy moiety introduces significant steric strain, often resulting in sluggish kinetics, stalled reactions, and poor yields during hydrazone condensation or acylation. This guide provides field-proven, mechanistically grounded strategies to bypass these kinetic barriers.

Diagnostic Workflow

Pathway A Sterically Hindered 4-Butylphenoxy Hydrazide B Assess Reagent Integrity (Control Reaction) A->B C Degraded Reagent (Replace Stock) B->C Control Fails D Intact Reagent (Steric Issue Confirmed) B->D Control Succeeds E Optimize pH (5.0 - 6.0) D->E F Add Nucleophilic Catalyst (Aniline or 5-MA) E->F Kinetically Slow G Apply Thermal/Microwave Activation (37-60°C) F->G Yield < 50% H Successful Hydrazone Formation F->H Yield > 80% G->H Overcomes Barrier

Logical troubleshooting workflow for overcoming steric hindrance in hydrazide condensation.

Section 1: Mechanism & Causality (FAQs)

Q1: Why does the 4-tert-butylphenoxy moiety cause such significant steric hindrance during hydrazone synthesis? A1: The reaction between a hydrazide and a carbonyl compound proceeds via a two-step mechanism: nucleophilic addition to form a tetrahedral carbinolamine intermediate, followed by a rate-limiting dehydration step to form the stable hydrazone bond[3]. The bulky 4-tert-butylphenoxy group creates a high-energy steric clash in the transition state of the tetrahedral intermediate. This steric bulk not only slows the initial nucleophilic attack but also impedes the structural reorganization required for the subsequent dehydration step, essentially stalling the reaction[4].

Q2: How do nucleophilic catalysts like aniline overcome this steric barrier? A2: Aniline acts as a nucleophilic catalyst by fundamentally altering the reaction pathway. Instead of the hindered hydrazide attacking the carbonyl directly, the less sterically hindered aniline reacts rapidly with the carbonyl to form a highly reactive, protonated Schiff base (imine) intermediate[5]. The 4-butylphenoxy hydrazide then undergoes a transimination reaction with this aniline-imine. Transimination significantly lowers the activation energy of the transition state, bypassing the highly hindered direct addition route and accelerating the reaction by orders of magnitude[5].

Q3: Why is strict pH control critical when dealing with sterically hindered hydrazides? A3: Hydrazone formation is an acid-catalyzed process with a narrow optimal pH window of 5.0 to 7.0[3]. At pH < 5.0, the primary amine of the hydrazide becomes protonated, completely abolishing its nucleophilicity. At pH > 7.0, there are insufficient protons in the environment to catalyze the elimination of the hydroxyl group (dehydration) from the carbinolamine intermediate[6]. When steric hindrance is already slowing the reaction, suboptimal pH will completely halt it.

Section 2: Troubleshooting & Optimization Guide

Q4: My conjugation yield with a bulky ketone is <10% after 24 hours. How can I optimize the reaction parameters? A4: To force a sterically hindered reaction to completion, you must manipulate both kinetics and thermodynamics:

  • Verify Reagent Integrity: Aldehydes can oxidize to unreactive carboxylic acids, and hydrazides can hydrolyze[3]. Run a control reaction (see Protocol A) to ensure the failure is purely steric.

  • Buffer Selection: Avoid primary amine-containing buffers (like Tris), which compete with the hydrazide to form Schiff bases[3]. Switch to MES, acetate, or phosphate buffers.

  • Catalyst Addition: Introduce aniline (10–100 mM) to drive transimination[4].

  • Thermal Activation: If transimination remains slow, increase the incubation temperature to 37°C–50°C to provide the necessary kinetic energy to overcome the steric bulk[3].

Q5: What are the best alternative catalysts if aniline is too toxic for my downstream biological assays? A5: While aniline is the standard, its cellular toxicity limits in vivo applications. Recent advancements have identified highly efficient, biocompatible alternatives. 5-Methoxyanthranilic acid (5-MA) provides up to an 84-fold rate enhancement over uncatalyzed reactions at neutral pH[7]. Alternatively, bifunctional amine buffers like N,N-dimethylethylenediamine can accelerate reactions by several orders of magnitude while maintaining very low toxicity to human cells[8].

Quantitative Comparison of Catalytic Strategies
Catalyst SystemOptimal pH RangeRelative Rate EnhancementToxicity / BiocompatibilityEfficacy for Hindered Substrates
None (Uncatalyzed) 4.5 - 5.51x (Baseline)HighPoor
Aniline (10 - 100 mM) 5.0 - 7.0~15xLow (Cytotoxic)Good
5-Methoxyanthranilic Acid (5-MA) 5.0 - 7.0~84xHigh (Biocompatible)Excellent
N,N-dimethylethylenediamine 5.0 - 9.0>100xHigh (Biocompatible)Excellent

Data synthesized from comparative kinetic studies on hydrazone ligations[7],[8].

Section 3: Self-Validating Experimental Protocols
Protocol A: Catalyzed Hydrazone Formation with Self-Validation

Objective: Achieve >80% yield of a 4-butylphenoxy hydrazone conjugate while verifying reagent integrity. Causality: This protocol uses an aniline catalyst to bypass the steric transition state via transimination, while embedding a control step to rule out reagent degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-(4-tert-butylphenoxy)acetohydrazide in anhydrous DMSO to a 100 mM stock concentration. Note: Protect from moisture to prevent hydrolysis.

  • Buffer Setup: Prepare a 100 mM ammonium acetate buffer and adjust strictly to pH 5.5 using dilute acetic acid.

  • Self-Validation Control (Parallel Reaction):

    • In a separate vial, mix 1 mM of your hydrazide stock with 1 mM of a highly reactive, unhindered aldehyde (e.g., 4-nitrobenzaldehyde) in the pH 5.5 buffer.

    • Validation: If this control does not reach >90% conversion within 2 hours (via LC-MS), your hydrazide stock has degraded and must be replaced.

  • Catalyst Activation: To your main reaction vial, add aniline to achieve a final concentration of 50 mM. Verify the pH remains at 5.5.

  • Imine Formation: Add your sterically hindered target carbonyl compound (aldehyde/ketone) to the buffer (final concentration 1 mM). Incubate for 15 minutes at room temperature to allow the aniline-imine intermediate to form.

  • Transimination: Inject the 4-butylphenoxy hydrazide stock to a final concentration of 2 mM (a 2-fold molar excess to drive the equilibrium).

  • Incubation: Incubate at 37°C with gentle agitation for 4–12 hours. Monitor the disappearance of the aniline-imine peak and the emergence of the hydrazone product via LC-MS.

Protocol B: Microwave-Assisted Condensation for Extreme Steric Hindrance

Objective: Force condensation when catalytic transimination alone is insufficient. Causality: Microwave irradiation provides rapid, uniform volumetric heating that directly increases the kinetic energy of the molecules, allowing them to overcome the massive activation energy barrier posed by extreme steric clashes.

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe sealed vessel, combine 1 equivalent of the hindered ketone, 1.5 equivalents of 4-butylphenoxy hydrazide, and 10 mol% of glacial acetic acid (as an acid catalyst) in absolute ethanol.

  • Purging: Purge the vessel with Nitrogen or Argon gas for 2 minutes to prevent oxidative side reactions at elevated temperatures.

  • Irradiation: Subject the sealed vessel to microwave irradiation at 80°C for 15–20 minutes. Caution: Ensure the microwave synthesizer is set to monitor pressure, as ethanol vapor will expand.

  • Cooling & Precipitation: Allow the vessel to cool to room temperature. The relief of steric strain upon cooling often causes the highly stable hydrazone product to spontaneously crystallize out of the ethanol solution.

  • Isolation: Filter the precipitate and wash with cold ethanol to yield the pure hydrazone.

References

1.[3] impact of steric hindrance on m-PEG4-Hydrazide reactions - Benchchem. URL: 2.[1] 2-(4-tert-Butylphenoxy)acetohydrazide | CymitQuimica. URL: 3.[2] Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. URL: 4.[4] Reversibility of Hydrazone Formation for Dynamic Combinatorial Chemistry - Benchchem. URL: 5.[5] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - NIH. URL: 6.[6] Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - ResearchGate. URL: 7.[7] Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC. URL: 8.[8] Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing). URL:

Sources

Technical Support Center: Removing Unreacted Hydrazine Hydrate from Acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Directive

The Challenge: Acetohydrazide (Acetic acid hydrazide) is typically synthesized by the hydrazinolysis of ethyl acetate.[1][2] While the reaction is straightforward, the removal of unreacted hydrazine hydrate is critical.[3] Hydrazine is a potent Genotoxic Impurity (GTI) with strict regulatory limits (often <1-10 ppm in final drug substances).[1][2]

The Core Problem: Acetohydrazide (MP ~58–67°C) is a low-melting, hygroscopic solid that is highly soluble in water and polar organic solvents—properties it shares with hydrazine hydrate.[2] This similarity makes separation by simple washing ineffective.[1][2]

The Solution: This guide details a self-validating purification workflow relying on azeotropic distillation for bulk removal and controlled recrystallization for trace polishing, verified by derivatization-HPLC .

Troubleshooting Guide (Q&A)

Category A: Bulk Removal & Workup[2][3]

Q1: I used excess hydrazine hydrate to drive the reaction. How do I remove the bulk liquid before crystallization? A: Do not rely on simple rotary evaporation, as hydrazine hydrate (BP ~114°C) is "sticky" and difficult to remove completely under standard vacuum without co-solvents.[1]

  • The Fix: Use Azeotropic Distillation .[1][2]

    • Hydrazine hydrate forms a high-boiling azeotrope with water (120.1°C).[1][2] To break this, add Toluene to your crude reaction mixture.[3][1][2]

    • Toluene forms a ternary azeotrope with water and hydrazine, or simply acts as a carrier to strip volatiles at a lower temperature.[3][2]

    • Protocol: Add toluene (2–3x volume of crude) and concentrate under reduced pressure. Repeat 2–3 times. This "co-evaporation" effectively drags out the hydrazine hydrate.[1][2]

Q2: My crude acetohydrazide is an oil that refuses to solidify. What is happening? A: This is likely due to residual hydrazine hydrate or water acting as a solvent/plasticizer.[1][2] Acetohydrazide is hygroscopic.[1][2]

  • The Fix:

    • Dryness is key: Perform the toluene azeotrope step described above until a solid or semi-solid residue is obtained.[1][2]

    • Trituration: Add cold Methyl tert-butyl ether (MTBE) or Diethyl ether to the oily residue and scratch the flask vigorously.[1][2] These solvents dissolve impurities but precipitate the polar acetohydrazide.[1][2]

Category B: Purification & Polishing[2][3]

Q3: What is the best solvent system for recrystallization to reach ppm limits? A: Absolute Ethanol or Ethanol/Toluene mixtures.[1][2]

  • Why? Acetohydrazide is soluble in hot ethanol but crystallizes out upon cooling.[1][2] Hydrazine hydrate remains soluble in cold ethanol, allowing it to stay in the mother liquor.[3]

  • Avoid: Water (product is too soluble) or Ethyl Acetate alone (solubility may be too low for hot dissolution).[1][2]

  • Critical Step: Wash the filter cake with cold anhydrous ethanol.[1][2] Do not use water for washing.[1][2]

Q4: Can I use vacuum drying to remove the final traces? A: Yes, but with caution.[1][2]

  • Mechanism: Hydrazine is volatile.[1][2] Drying at 40–50°C under high vacuum (<10 mbar) for 24+ hours helps.[1][2]

  • Warning: Acetohydrazide has a low melting point (~60°C).[1][2] Do not overheat, or the product will melt and trap the hydrazine, preventing its escape.[3]

Category C: Analysis & Detection

Q5: How do I verify hydrazine removal at low ppm levels? Standard HPLC isn't showing it. A: Hydrazine lacks a strong UV chromophore and is too polar for standard C18 retention.[1][2] You must use Derivatization .[1][2]

  • Method: React the sample with Benzaldehyde or 4-Bromobenzaldehyde .[1][2]

  • Reaction:

    
     (Benzalazine).[1][2]
    
  • Detection: The resulting azine is highly non-polar (retained well on C18) and has strong UV absorbance (approx. 300–315 nm).[1][2]

Physical Data & Properties

Understanding the physical differences is key to exploiting them for separation.[2]

PropertyAcetohydrazide (Product)Hydrazine Hydrate (Impurity)Implication
CAS No. 1068-57-17803-57-8
Physical State Solid (Crystalline/Flakes)Fuming LiquidSeparation possible via crystallization.[1][2]
Melting Point 58–67 °C (Hygroscopic)-51.7 °CCaution: Product melts easily during drying.[1][2]
Boiling Point ~129 °C (at 18 mmHg)120.1 °C (Atmospheric)Overlap makes simple distillation difficult.[1][2]
Solubility (EtOH) Soluble (Hot), Less Soluble (Cold)Miscible (All temps)Basis for Recrystallization.
Solubility (Toluene) InsolubleImmiscible (Phase separates)Basis for Azeotropic Removal.

Validated Purification Protocol

Objective: Purify Crude Acetohydrazide to <10 ppm Hydrazine.

Step 1: Azeotropic Workup (The "Strip")[2]
  • Concentrate the reaction mixture (ethanol solvent) to dryness on a rotary evaporator (Bath: 40°C).

  • Add Toluene (5 mL per gram of theoretical yield).

  • Concentrate to dryness again.[1][2]

  • Repeat the toluene addition and evaporation 2 more times.

    • Mechanism:[1][2] This removes water and entrains bulk hydrazine.[1][2]

Step 2: Recrystallization (The "Cut")[2]
  • Dissolve the solid residue in the minimum amount of boiling Absolute Ethanol .

    • Note: If the solution is colored, treat with activated charcoal, filter hot over Celite.[3]

  • Allow the solution to cool slowly to room temperature (20–25°C) with gentle stirring.

  • Cool further in an Ice/Salt bath (-5 to 0°C) for 1 hour.

    • Reasoning: Maximizes yield while keeping hydrazine in solution.[1][2]

  • Filter the white crystals rapidly under vacuum.[1][2]

  • Wash the cake immediately with Ice-Cold Ethanol (2 x small volumes).

    • Critical: This displacement wash removes the mother liquor containing the hydrazine.[1]

Step 3: Drying
  • Dry in a vacuum oven at 35–40°C (Do not exceed 45°C).

  • Monitor weight loss until constant.[1][2]

Process Visualization (Decision Tree)

PurificationStrategy Start Crude Reaction Mixture (Ethyl Acetate + Hydrazine) Evap Rotary Evaporation (Remove Solvent) Start->Evap CheckState State Check: Solid or Oil? Evap->CheckState Azeotrope Azeotropic Distillation Add Toluene -> Evaporate (x3) CheckState->Azeotrope Oily/Wet Recryst Recrystallization Solvent: Hot Absolute Ethanol CheckState->Recryst Dry Solid Azeotrope->Recryst Filtration Cold Filtration Wash: Ice-Cold Ethanol Recryst->Filtration VacuumDry Vacuum Dry Temp: <45°C (Prevent Melting) Filtration->VacuumDry QC QC Analysis (HPLC Derivatization) VacuumDry->QC Final Pure Acetohydrazide (<10 ppm Hydrazine) QC->Final Pass Reprocess Reprocess: Repeat Recrystallization QC->Reprocess Fail (>ppm limit) Reprocess->Recryst

Figure 1: Decision tree for the purification of acetohydrazide, emphasizing the critical azeotropic drying step prior to recrystallization.

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Acetic acid, hydrazide (CAS 1068-57-1) Properties.[3][2][4][5] NIST Chemistry WebBook.[1][2] Retrieved from [Link][1]

  • Sun, M., et al. (2016).[3][2] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006).[1][2] Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link][1]

Sources

optimizing reaction time for phenoxyacetohydrazide Schiff bases

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Reaction Kinetics for Phenoxyacetohydrazide Schiff Bases

Introduction: The Kinetic Bottleneck

You are likely experiencing a common frustration in hydrazone chemistry: the condensation between phenoxyacetohydrazides and aromatic aldehydes is theoretically simple but practically inconsistent. While the thermodynamic equilibrium favors the Schiff base (imine), the kinetics are often sluggish due to the reduced nucleophilicity of the hydrazide nitrogen (dampened by the adjacent carbonyl) and the reversibility of the carbinolamine intermediate formation.

This guide moves beyond standard textbook protocols. It is designed as a Technical Support Center to troubleshoot, optimize, and accelerate your specific synthesis workflow.

Module 1: Kinetic Optimization (Catalysis & Mechanism)

The Problem: The reaction stalls or takes >6 hours under reflux. The Fix: Precise pH modulation to accelerate the rate-determining step.

Mechanism & Causality

The formation of the Schiff base proceeds through two critical steps:

  • Nucleophilic Attack: The hydrazide amine attacks the aldehyde carbonyl to form a carbinolamine intermediate.

  • Dehydration: The carbinolamine loses water to form the C=N bond.

Critical Insight: These steps have opposing pH requirements. The nucleophilic attack requires a free amine (basic/neutral), while dehydration requires acid catalysis to protonate the hydroxyl group.[1] If the solution is too acidic (pH < 3), you protonate the hydrazide, killing its nucleophilicity. If it is too basic, the carbinolamine never dehydrates.

Optimal Window: pH 4.0 – 5.0.

Protocol 1.1: The "Glacial" Standard (Recommended)
  • Solvent: Absolute Ethanol (EtOH).[2][3]

  • Catalyst: Glacial Acetic Acid (AcOH).[2][4][5][6]

  • Loading: 5-10 mol% relative to the hydrazide.

Why it works: Acetic acid provides a buffered acidic environment that catalyzes dehydration without fully protonating the hydrazide starting material.

DOT Diagram: Acid-Catalyzed Mechanism

SchiffBaseMechanism Reactants Reactants (Hydrazide + Aldehyde) Activation Carbonyl Activation (H+ binds C=O) Reactants->Activation Acid Catalyst Attack Nucleophilic Attack (Rate Limiting 1) Activation->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Dehydration Dehydration (-H2O) (Rate Limiting 2) Carbinolamine->Dehydration Acid Catalyst (Protonates OH) Product Schiff Base (Imine) Dehydration->Product

Caption: The dual role of acid catalysis in activating the electrophile and facilitating the dehydration step.[1]

Module 2: High-Energy Acceleration (Microwave Irradiation)

The Problem: Conventional reflux is too slow (4-12 hours) and yields are moderate (60-70%). The Fix: Microwave-Assisted Organic Synthesis (MAOS).

The "Game Changer" Protocol

Microwave irradiation couples directly with the polar solvent (ethanol) and the polar transition state, creating localized superheating that cannot be achieved via oil baths. This is the single most effective method to reduce reaction time for phenoxyacetohydrazide derivatives.

Comparative Data: Conventional vs. Microwave

ParameterConventional RefluxMicrowave Irradiation (MW)
Reaction Time 2.0 – 10.0 Hours2 – 5 Minutes
Solvent Volume 20 – 50 mL2 – 5 mL (High Concentration)
Typical Yield 65 – 78%85 – 96%
Purity (Crude) Moderate (requires recrystallization)High (often simple wash)
Protocol 2.1: Microwave Synthesis Workflow
  • Vessel: Use a dedicated 10 mL or 30 mL microwave vial (do not use open beakers in a domestic microwave for reproducible chemistry).

  • Reactants: Mix 1.0 mmol Phenoxyacetohydrazide + 1.0 mmol Aldehyde.

  • Solvent: Add 2-3 mL Absolute Ethanol + 2 drops Glacial Acetic Acid.

  • Settings:

    • Power: 150 - 300 W (Dynamic mode).

    • Temperature: 80°C - 100°C.

    • Hold Time: 120 seconds.

  • Workup: Cool vial in ice bath. The product usually precipitates immediately.

Technical Note: If using a domestic microwave (not recommended for GMP), use the "pulse" method: 30 sec irradiation, 10 sec rest, repeat 4-6 times to prevent solvent boil-over.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turns clear, but no precipitate forms even after cooling. What is wrong? Diagnosis: The product is too soluble in the chosen solvent, or the reaction hasn't reached equilibrium.[4] Corrective Action:

  • Concentration: Evaporate 50% of the solvent using a rotary evaporator.

  • Anti-solvent: Add cold water dropwise to the ethanol solution while stirring. This increases the polarity, forcing the hydrophobic Schiff base to precipitate.

  • Check TLC: Verify product formation. If starting material remains, add 1 drop of conc. HCl (stronger acid) and reflux for another 30 mins.

Q2: I see two spots on my TLC plate close together. Is it an impurity? Diagnosis: Likely E/Z Isomerism . Schiff bases can exist as E (trans) and Z (cis) isomers around the C=N bond. Insight: The E isomer is generally more stable and the major product. In solution, they may equilibrate. Action: Isolate the solid. In the solid state, it usually locks into the single stable E-conformer. Do not discard "impure" fractions without checking NMR.

Q3: The aldehyde I am using is an electron-rich derivative (e.g., 4-N(Me)2). The reaction is incredibly slow. Diagnosis: Electron-Donating Groups (EDGs) on the aldehyde reduce the electrophilicity of the carbonyl carbon, making it harder for the hydrazide to attack. Corrective Action:

  • Switch Solvent: Use Glacial Acetic Acid as the solvent (instead of just a catalyst) or use a 1:1 EtOH:AcOH mix. The high acidity maximizes carbonyl activation.

  • Energy: This substrate class requires Microwave irradiation (see Module 2) to overcome the activation energy barrier.

Module 4: Decision Matrix (Workflow)

Use this flowchart to determine the optimal reaction path for your specific substrate.

OptimizationTree Start Start Synthesis CheckAldehyde Check Aldehyde Electronics Start->CheckAldehyde ElectronPoor Electron-Withdrawing (e.g., -NO2, -Cl) CheckAldehyde->ElectronPoor Reactive ElectronRich Electron-Donating (e.g., -OMe, -OH, -NMe2) CheckAldehyde->ElectronRich Sluggish MethodA Method A: Standard EtOH + cat. AcOH Reflux 2h ElectronPoor->MethodA MethodB Method B: High Energy Microwave (300W, 2 min) Solvent: EtOH + AcOH ElectronRich->MethodB CheckYield Check Yield/TLC MethodA->CheckYield MethodB->CheckYield Success Isolate & Recrystallize CheckYield->Success >80% Yield Fail Troubleshoot CheckYield->Fail <50% or No Ppt SolubilityIssue Add Anti-solvent (H2O) or Switch to DMF Fail->SolubilityIssue SolubilityIssue->Success

Caption: Decision tree for selecting reaction conditions based on aldehyde reactivity.

References

  • BenchChem. (2025).[2][4] Synthesis of Schiff Bases from 2-(4-Ethylphenoxy)acetohydrazide and Aldehydes: Application Notes and Protocols.Link

  • Bhusnure, O. G., et al. (2015). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research. Link

  • Silva, P. J. (2020).[7][8] New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents.[9] PeerJ.[9] Link

  • Alam, M. S., et al. (2019). Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases. Asian Journal of Chemistry. Link

  • Jencks, W. P. (1964). Mechanism and Catalysis of Simple Carbonyl Group Reactions. Progress in Physical Organic Chemistry. (Fundamental mechanistic reference for pH dependence).

Sources

Technical Support Center: Cyclization of 2-(4-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-(4-butylphenoxy)acetohydrazide. This guide is designed to provide expert-driven solutions to common challenges encountered during the cyclization of this versatile precursor. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve your desired heterocyclic products with higher yields and purity.

Troubleshooting Guide: Common Cyclization Failures

This section addresses specific issues that may arise during the cyclization of 2-(4-butylphenoxy)acetohydrazide, offering insights into their root causes and providing actionable, step-by-step protocols to overcome them.

Issue 1: Low or No Yield of the Desired Heterocycle

Question: My reaction to synthesize a 1,3,4-oxadiazole or 1,2,4-triazole from 2-(4-butylphenoxy)acetohydrazide is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield in these cyclization reactions is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters in heterocyclic synthesis.[1][2]

    • Temperature: Many cyclodehydration reactions require significant heat to overcome the activation energy barrier.[3] Conversely, some reactions may benefit from lower temperatures to minimize side product formation.[2][4]

    • Reaction Time: Incomplete reactions are a common source of low yields.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[5]

    • Solvent: The polarity of the solvent can significantly influence the reaction pathway and rate.[2][4] For the synthesis of 1,3,4-oxadiazoles, dehydrating agents like phosphorus oxychloride or polyphosphoric acid are often used, sometimes serving as both solvent and reagent.[3] For 1,2,4-triazoles, solvents like ethanol or DMF are commonly employed.[6][7]

  • Purity of Reagents and Solvents: Impurities in your starting material, 2-(4-butylphenoxy)acetohydrazide, or the cyclizing agent can interfere with the reaction, leading to side products or complete reaction failure.[1] Ensure all reagents are of high purity and that solvents are anhydrous, especially for reactions sensitive to moisture.[1]

  • Inefficient Dehydration/Cyclization Agent: The choice and amount of the cyclizing agent are paramount.

    • For 1,3,4-oxadiazoles , a variety of dehydrating agents can be employed, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride.[3] The reactivity of these agents varies, and the optimal choice may depend on the specific substrate.

    • For 1,2,4-triazoles , the reaction often involves condensation with a one-carbon source, such as an orthoformate or formamide, often under acidic or basic catalysis. The Pellizzari reaction, for instance, involves the condensation of an acylhydrazide with an amide at high temperatures.[8][9]

  • Atmospheric Moisture: Hydrazides and many of the reagents used in their cyclization are sensitive to moisture.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis of key intermediates and reagents.

Troubleshooting Workflow for Low Yield

To systematically address low yield issues, follow this decision-making workflow:

Low Yield Troubleshooting start Low or No Yield Observed check_purity Verify Purity of 2-(4-butylphenoxy)acetohydrazide and Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagent Evaluate Cyclizing Agent (Choice and Stoichiometry) start->check_reagent purify_reagents Purify Starting Materials and Use Anhydrous Solvents check_purity->purify_reagents Impure optimize_conditions Systematically Optimize Reaction Parameters (e.g., small-scale trials) check_conditions->optimize_conditions Suboptimal change_reagent Screen Alternative Cyclizing Agents or Catalysts check_reagent->change_reagent Ineffective success Improved Yield optimize_conditions->success purify_reagents->optimize_conditions change_reagent->optimize_conditions

Caption: A decision tree for troubleshooting low yields in cyclization reactions.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, and isolating the desired heterocycle is difficult. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge, especially with multifunctional starting materials like acetohydrazides.[2] Strategies to enhance selectivity focus on controlling the reaction kinetics and thermodynamics.

Potential Causes and Solutions:

  • Competitive Reaction Pathways: 2-(4-butylphenoxy)acetohydrazide has multiple nucleophilic sites, which can lead to different cyclization products or intermolecular side reactions. For example, in the synthesis of 1,2,4-triazoles, competitive cyclizations can occur.[10]

    • Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor side reactions that have a higher activation energy.[2][4]

    • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction pathway. For instance, pre-forming an intermediate, such as a hydrazone, before initiating cyclization can lead to a cleaner reaction.[4]

  • Decomposition of Starting Material or Product: The desired product or the starting hydrazide may be unstable under the reaction conditions, leading to degradation.[1][2]

    • Milder Reaction Conditions: Explore the use of milder dehydrating agents or catalysts. For example, uronium-based coupling reagents like TBTU have been used for the synthesis of 1,3,4-oxadiazoles under mild conditions.[11] Microwave-assisted synthesis can also offer a way to reduce reaction times and potentially minimize degradation.[4][12]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products. Carefully control the stoichiometry of the cyclizing agent and any other reagents.

Data Summary: Recommended Starting Conditions for Cyclization

The following table provides a summary of typical starting conditions for the synthesis of common heterocycles from acetohydrazides. These should be considered as starting points for optimization.

HeterocycleCyclizing Agent/Co-reactantTypical SolventsTemperature RangeReference Example
1,3,4-Oxadiazole POCl₃, P₂O₅, SOCl₂, Triflic AnhydrideNeat, DichloromethaneReflux[3]
1,2,4-Triazole Formamide, Orthoesters, NitrilesEthanol, DMF, Acetic Acid80-180 °C[6][8]
Pyrazole 1,3-Dicarbonyl compounds (e.g., acetylacetone)Acetic Acid, EthanolReflux[5][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common heterocyclic rings synthesized from 2-(4-butylphenoxy)acetohydrazide?

A1: 2-(4-butylphenoxy)acetohydrazide is a versatile precursor for a variety of five-membered heterocycles. The most commonly synthesized are:

  • 1,3,4-Oxadiazoles: Formed by the cyclodehydration of the acetohydrazide, often by reacting with a dehydrating agent like phosphorus oxychloride.[3][14]

  • 1,2,4-Triazoles: Typically synthesized by reacting the acetohydrazide with a compound containing a single carbon atom, such as formamide or a nitrile, which gets incorporated into the ring.[6][9][15]

  • Pyrazoles: Synthesized via condensation with a 1,3-dicarbonyl compound, following principles of the Knorr pyrazole synthesis.[5][13]

Q2: How can I monitor the progress of my cyclization reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of organic reactions.[2][5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the desired product and identify any major side products.[2]

Q3: My purified product is an oil or a waxy solid, making it difficult to handle. What can I do?

A3: Obtaining a non-crystalline product is a common issue in organic synthesis.[16] Several techniques can be attempted to induce crystallization:

  • Solvent Titration: Dissolve the oily product in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexane, pentane) until turbidity persists. Allow the mixture to stand, which may induce crystallization.[16]

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of crystalline material from a previous batch, adding a tiny crystal to a supersaturated solution of your product can induce crystallization.

  • Purification Technique: If direct crystallization fails, consider alternative purification methods such as column chromatography, which can sometimes yield a more crystalline product after solvent removal.

Q4: Are there any "green" or more environmentally friendly methods for these cyclizations?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods. For the synthesis of heterocycles, several green chemistry approaches have been explored:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields with less energy consumption.[4][12]

  • Solvent-Free Reactions: In some cases, reactions can be carried out in the absence of a solvent, particularly with mechanochemical methods (ball milling) or by heating the neat reactants.[17]

  • Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is an active area of research.[4][6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole

This protocol is a general guideline for the cyclodehydration of 2-(4-butylphenoxy)acetohydrazide.

Oxadiazole Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification setup 1. Dissolve acetohydrazide in a suitable solvent (e.g., POCl₃ or dry CH₂Cl₂). add_reagent 2. Add dehydrating agent (e.g., POCl₃) dropwise under cooling (ice bath). setup->add_reagent reflux 3. Heat the mixture to reflux and monitor by TLC. add_reagent->reflux quench 4. Cool and carefully pour onto crushed ice. reflux->quench neutralize 5. Neutralize with a base (e.g., NaHCO₃ solution). quench->neutralize extract 6. Extract with an organic solvent (e.g., ethyl acetate). neutralize->extract purify 7. Purify by recrystallization or column chromatography. extract->purify

Caption: Experimental workflow for 1,3,4-oxadiazole synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-butylphenoxy)acetohydrazide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) or a suitable anhydrous solvent.

  • Reaction: Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction should be monitored by TLC.[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and scales. Always perform a thorough literature search and risk assessment before conducting any new experiment.

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem.
  • Benchchem.
  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles.
  • Journal of Sustainable Materials Processing and Management. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
  • Chemistry Review Letters.
  • ResearchGate.
  • Tetrahedron.
  • Bibliomed.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • ISRES. synthesis of 1,2,4 triazole compounds.
  • PMC.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • ACS Publications.
  • Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • Product Class 14: 1,2,4-Triazoles.
  • SciSpace.
  • PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Oxford Academic.
  • Benchchem. Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
  • PMC.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE.
  • PMC.
  • Tuning Selectivity of Anionic Cyclizations: Competition between 5-Exo and 6-Endo-Dig Closures of Hydrazides.
  • Journal of the Chemical Society, Perkin Transactions 1. Reaction of N-substituted acetohydrazides with 2-substituted cinnamonitriles. Competitive cyclizations to pyrazolo[3,4-b]pyridinones and[1][4][5]triazolo[1,5-a]pyridinones.

  • ResearchGate. (PDF) Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity.
  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
  • ChemicalBook. The reactivity of Acethydrazide.
  • MDPI.
  • Bentham Science Publisher. Synthesis & Characterization of 2-(substituted-phenyl)
  • PMC. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
  • RSC Publishing.
  • Compound 2-(4-butylphenoxy)-N'-{[2-(hexyloxy)phenyl]methylidene}acetohydrazide.
  • PMC.
  • PMC. 2-(4-Methylphenoxy)acetohydrazide.
  • MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cycliz
  • ResearchGate. Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][4][5]Triazino[5,6-b]quinoline Derivatives.

Sources

catalyst selection for hydrazide-aldehyde condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrazide-Aldehyde Condensation

Current Status: Operational Agent: Senior Application Scientist Topic: Catalyst Selection & Optimization for Acylhydrazone Formation

Introduction

Welcome to the Technical Support Center. You are likely here because your condensation reaction is suffering from sluggish kinetics, poor conversion, or hydrolysis issues.

The formation of acylhydrazones (


) is a classic equilibrium-driven reaction. While often cited as "click" chemistry, it is governed by a strict pH-rate profile and susceptibility to hydrolysis. This guide moves beyond basic textbook protocols to address the physical organic constraints encountered in complex drug discovery and bioconjugation workflows.

Module 1: Catalyst Selection Matrix

User Query: "Which catalyst should I use for my specific substrate?"

Do not default to acetic acid for every reaction. Select your catalyst based on substrate sensitivity and reaction media.

Catalyst SystemActive SpeciesOptimal pHBest Use CaseContraindications
Acetic Acid (AcOH)

(General Acid)
4.0 – 5.0Standard organic synthesis; robust substrates.Acid-labile protecting groups (e.g., Boc, acetals).
Aniline / p-Anisidine Anilinium Schiff Base6.0 – 7.4Bioconjugation ; reactions at neutral pH; slow-reacting ketones.Aromatic aldehydes with strong electron-withdrawing groups (can form stable unreactive intermediates).
Scandium Triflate (

)
Lewis Acid (

)
NeutralAqueous/Organic biphasic systems; "Green" chemistry; acid-sensitive substrates.Phosphate buffers (precipitates Sc); strongly chelating substrates.
TFA / HCl

(Specific Acid)
< 2.0Highly unreactive, sterically hindered ketones.Warning: Protonates hydrazide nucleophile (

), slowing kinetics significantly if uncontrolled.

Module 2: Mechanistic Insight (The "Why")[1]

User Query: "Why does adding aniline speed up my reaction at neutral pH?"

Technical Insight: At neutral pH (6–7), direct acid catalysis is inefficient because the proton concentration is too low to activate the aldehyde, but adding stronger acid protonates the hydrazide (making it non-nucleophilic).

Nucleophilic Catalysis (Aniline): Aniline acts as a "transimination" catalyst.[1][2][3][4][5] It reacts rapidly with the aldehyde to form a protonated Schiff base (iminium ion). This intermediate is more electrophilic than the original aldehyde, allowing the hydrazide to attack it rapidly, displacing the aniline.

Visualizing the Pathway:

AnilineCatalysis cluster_0 Standard Pathway (Slow at pH 7) Aldehyde Aldehyde (R-CHO) SchiffBase Activated Intermediate (Schiff Base) Aldehyde->SchiffBase Fast Attack (-H2O) Product Acylhydrazone (Product) Aldehyde->Product Direct Attack (Slow) Aniline Catalyst (Aniline) Aniline->SchiffBase Catalyst Entry SchiffBase->Product Transimination (Rate Limiting Step Accelerated) Hydrazide Hydrazide (R-CONHNH2) Hydrazide->Product Attack Product->Aniline Catalyst Regeneration

Caption: The Aniline Cycle. The catalyst creates a highly reactive intermediate (Schiff Base), bypassing the slow direct attack on the aldehyde at neutral pH.

Module 3: Troubleshooting Workflow

User Query: "My reaction yield is stuck at 50%. How do I fix it?"

Use this logic tree to diagnose the failure mode.

Troubleshooting Start Issue: Low Yield / Incomplete Conversion CheckPH Step 1: Check pH Start->CheckPH LowPH Problem: Hydrazide Protonated Fix: Add NaOAc to buffer to pH 4.5 CheckPH->LowPH pH < 3 HighPH Problem: Poor Carbonyl Activation Fix: Add Aniline (10-100 mM) CheckPH->HighPH pH > 6 (No Catalyst) GoodPH GoodPH CheckPH->GoodPH pH 4-5 CheckWater Step 2: Check Water Content HighWater Problem: Equilibrium (Hydrolysis) Fix: Use Sc(OTf)3 or excess hydrazide CheckWater->HighWater Aqueous Solvent DrySolvent DrySolvent CheckWater->DrySolvent Anhydrous Solvent CheckSterics Step 3: Steric/Electronic Check Hindered Problem: Slow Kinetics Fix: Microwave (80°C) or Lewis Acid CheckSterics->Hindered Ketone / Bulky R-Group GoodPH->CheckWater DrySolvent->CheckSterics

Caption: Diagnostic logic tree for isolating kinetic vs. thermodynamic failure modes in hydrazone formation.

Module 4: Frequently Asked Questions (FAQs)

Q1: The reaction proceeds initially but stalls at ~60% conversion. Adding more acid didn't help.

Diagnosis: You are fighting Equilibrium , not Kinetics. Explanation: Acylhydrazone formation generates water. In equilibrium-governed reactions, accumulation of water drives the reverse reaction (hydrolysis). Adding acid only speeds up the rate at which you reach this unfavorable equilibrium; it does not shift the position. Protocol:

  • Chemical Scavenging: Add molecular sieves (3Å or 4Å) directly to the reaction vessel (if in organic solvent).

  • Physical Removal: For large scale, use a Dean-Stark trap (toluene reflux).

  • Solvent Switch: If possible, switch to methanol or ethanol. Acylhydrazones often precipitate out of alcohols, driving the equilibrium forward via Le Chatelier’s principle.

Q2: I am doing a bioconjugation (protein labeling) and cannot use organic solvents or low pH.

Diagnosis: You need Nucleophilic Catalysis . Explanation: Proteins denature at pH 4.0. At pH 7.4, the reaction is too slow. Protocol:

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Catalyst: Add 10–100 mM Aniline (or p-phenylenediamine for faster rates).

  • Note: Aniline is toxic; ensure thorough diafiltration or dialysis after the reaction to remove the catalyst.

  • Reference: See Dirksen & Dawson [1] for the seminal work on aniline catalysis in bioconjugation.

Q3: My substrate is acid-sensitive (contains acetals/silyls). Can I run this catalyst-free?

Diagnosis: Catalyst-free is risky; use a Lewis Acid . Explanation: Standard Brønsted acids (


) will cleave acid-labile groups.
Protocol: 
  • Catalyst: Scandium(III) Triflate (

    
    ) .
    
  • Loading: 5–10 mol%.

  • Solvent: Acetonitrile or Water/THF mixtures.

  • Why it works:

    
     activates the carbonyl oxygen via coordination without generating a high concentration of free protons. It is also water-tolerant, unlike 
    
    
    
    or
    
    
    [3].
Q4: I see a precipitate, but NMR shows it's not the product.

Diagnosis: It might be the Aldazine . Explanation: If you use hydrazine (


) instead of a hydrazide (

), or if your hydrazide is unstable, you may form an Azine (

), where two aldehydes react with one hydrazine unit. Verification: Check the stoichiometry. Ensure your hydrazide is pure. Azines are often highly insoluble and yellow/orange.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Nucleophilic Catalysts for Mechanically Interlocked Molecules." Bioconjugate Chemistry. Link

  • Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society.[1][2] Link

  • Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. Link

  • Kool, E. T., et al. (2013). "Super-nucleophilic amine catalysts for efficient hydrazone and oxime formation." Chemical Science. Link

Sources

Technical Support Center: Minimizing Side Products in Phenoxyacetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for phenoxyacetohydrazide synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize phenoxyacetohydrazide as a critical building block and seek to optimize its synthesis for purity and yield. We will move beyond simple procedural outlines to explore the causality behind common synthetic challenges, providing you with the expert insights needed to troubleshoot and refine your experimental work.

Introduction: The Importance of Purity in Phenoxyacetohydrazide Synthesis

Phenoxyacetohydrazide is a versatile scaffold in medicinal chemistry, serving as a precursor for a wide array of heterocyclic compounds with significant biological activities, including anti-inflammatory, anti-angiogenic, and antimicrobial properties.[1][2][3] The efficacy and safety of these downstream products are directly dependent on the purity of the starting hydrazide. The presence of side products, particularly the common N,N'-bis(phenoxyacetyl)hydrazine impurity, can complicate subsequent reaction steps, interfere with biological assays, and introduce significant challenges in purification. This guide provides a focused, question-and-answer-based approach to proactively minimize the formation of these impurities at their source.

The Core Reaction: Hydrazinolysis of an Ester

The most common and efficient method for synthesizing phenoxyacetohydrazide involves the nucleophilic acyl substitution of an appropriate ester, typically ethyl phenoxyacetate, with hydrazine hydrate.[2][4] The reaction is valued for its generally clean conversion and straightforward conditions.

Start Ethyl Phenoxyacetate Product Phenoxyacetohydrazide (Desired Product) Start->Product Nucleophilic Acyl Substitution Reagent Hydrazine Hydrate (H₂N-NH₂·H₂O) Reagent->Product Byproduct Ethanol Product->Byproduct + Ester Ethyl Phenoxyacetate Product Phenoxyacetohydrazide (Desired Product) Ester->Product Primary Reaction (Desired) SideProduct N,N'-bis(phenoxyacetyl)hydrazine (Side Product) Ester->SideProduct Hydrazine Hydrazine Hydrate Hydrazine->Product Product->SideProduct

Caption: Competing reactions in phenoxyacetohydrazide synthesis.

Troubleshooting Protocol to Minimize Diacylhydrazine Formation:

  • Control Stoichiometry (The most critical factor): The key is to maintain a sufficient concentration of hydrazine hydrate throughout the reaction to ensure it outcompetes the newly formed phenoxyacetohydrazide in reacting with the ester.

    • Action: Use a molar excess of hydrazine hydrate. A ratio of 1.5 to 2.0 equivalents of hydrazine hydrate for every 1.0 equivalent of ethyl phenoxyacetate is recommended. [4][5]2. Optimize Reaction Temperature: While heating can increase the reaction rate, it can also accelerate the rate of the secondary acylation.

    • Action: Conduct the reaction at room temperature. [2][4]Gentle reflux should only be considered if the reaction is sluggish and conversion remains low after an extended period at room temperature.

  • Monitor Reaction Progress: Allowing the reaction to proceed for too long after the starting ester is consumed provides an opportunity for the side reaction to occur.

    • Action: Monitor the disappearance of the starting ester (ethyl phenoxyacetate) using Thin Layer Chromatography (TLC). [2]Once the ester spot is gone, proceed with workup. Do not leave the reaction running unnecessarily.

  • Purification: The desired phenoxyacetohydrazide is often a white solid that precipitates from the reaction mixture.

    • Action: The product can typically be isolated by filtration and purified by recrystallization from ethanol. [4][6]The diacylhydrazine byproduct often has different solubility characteristics, allowing for effective separation.

Q2: My reaction is very slow, and TLC analysis shows a large amount of unreacted starting material even after several hours. How can I improve the conversion rate?

A2: Incomplete conversion is typically due to issues with reagent reactivity, insufficient excess of the nucleophile, or suboptimal reaction conditions.

Troubleshooting Protocol to Drive the Reaction to Completion:

  • Verify Reagent Quality: Hydrazine hydrate is commercially available in various concentrations and can degrade over time.

    • Action: Ensure you are using a high-quality source of hydrazine hydrate and that the correct concentration is used in your molar calculations.

  • Increase Hydrazine Excess: As discussed in Q1, a sufficient excess of hydrazine is crucial for kinetics.

    • Action: If conversion is low with 1.5 equivalents, try increasing the amount to 2.0 or even 2.5 equivalents.

  • Solvent Choice: The reaction requires a solvent that can effectively dissolve both the ester and the hydrazine hydrate.

    • Action: Ethanol is the most widely reported and effective solvent for this transformation. [7]Ensure your ester is fully dissolved before and during the addition of hydrazine hydrate.

  • Consider Gentle Heating: If the reaction remains stalled at room temperature after 8-10 hours, a moderate increase in temperature can be beneficial.

    • Action: Gently heat the reaction mixture to reflux (in ethanol, this is ~78 °C) and continue to monitor by TLC. [5]Be mindful that this can slightly increase the risk of diacylhydrazine formation, so it should be done judiciously.

Q3: My crude product is an oil or is difficult to purify by recrystallization. What are my options?

A3: Purification challenges can arise from the presence of multiple impurities with similar solubility profiles to your product or from the product's inherent physical properties.

Troubleshooting Protocol for Product Purification:

  • Induce Crystallization via Trituration: If your product is an oil, it may be an amorphous solid that needs encouragement to crystallize. Trituration can remove highly soluble impurities and provide nucleation sites.

    • Action: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold n-hexane, diethyl ether). [8]Stir or sonicate the mixture vigorously. The oil may solidify. Filter the resulting solid and wash with more cold solvent.

  • Systematic Recrystallization Solvent Screening: The reaction solvent (ethanol) may not be the optimal choice for recrystallization.

    • Action: Test the solubility of your crude product in small amounts of different solvents (e.g., methanol, isopropanol, acetonitrile, or solvent mixtures like ethanol/water). [9]An ideal solvent will dissolve the product when hot but show low solubility when cold.

  • Column Chromatography: If recrystallization and trituration fail, purification by silica gel chromatography is a viable, albeit more labor-intensive, alternative.

    • Action: Use a suitable eluent system, typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Monitor fractions by TLC. Caution: Hydrazides can sometimes show instability or streak on standard acidic silica gel. If this occurs, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount (0.5-1%) of triethylamine. [9]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of phenoxyacetohydrazide.

Materials:

  • Ethyl phenoxyacetate (1.0 eq)

  • Hydrazine hydrate (1.5 - 2.0 eq)

  • Ethanol (anhydrous)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl phenoxyacetate (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester).

  • To this stirred solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature. [4]3. Stir the reaction mixture at room temperature for 7-10 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent system), checking for the disappearance of the ethyl phenoxyacetate spot.

  • Once the reaction is complete, cool the mixture in an ice bath if precipitation is not already evident. The desired product often crystallizes as a white solid. [2]6. Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine hydrate and other soluble impurities.

  • Dry the product under vacuum. If further purification is needed, recrystallize the solid from hot ethanol.

Data Summary: Key Parameter Control
ParameterRecommended ConditionRationale & Impact on Purity
Stoichiometry 1.5 - 2.0 eq Hydrazine HydrateHigh Impact: Suppresses the formation of the N,N'-bis(phenoxyacetyl)hydrazine side product by ensuring hydrazine is the primary nucleophile. [10]
Temperature Room TemperatureMedium Impact: Minimizes the rate of the undesired secondary acylation reaction. Avoids potential degradation of hydrazine. [4]
Reaction Time Monitor by TLC (typically 7-10h)Medium Impact: Prevents extended reaction times after starting material is consumed, which could favor side product formation. [2]
Solvent EthanolLow Impact (if appropriate): Provides an excellent medium for dissolving reactants and for product crystallization upon completion. [7]
References
  • Mohammed YHI, Shntaif AH, Alghamdi S, et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLoS One 20(9): e0330731. [Link]

  • Mohammed YHI, Shntaif AH, Alghamdi S, et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC. [Link]

  • Mohammed YHI, Shntaif AH, Alghamdi S, et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. [Link]

  • Khobrekar, P., et al. Different steps involved for the formation of N,N'‐diacylhydrazine. ResearchGate. [Link]

  • Unknown Author. Reaction of Phenylhydrazo ethylacetoacetate. Publication Source Unknown. [Link]

  • Tanaka, Y., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). MDPI. [Link]

  • Gümüş, F., & Kocabalkanlı, A. (2018). A new approach for the synthesis of N,N'- bis(phenoxyacetyl)hydrazines. DergiPark. [Link]

  • Unknown Author. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Publication Source Unknown. [Link]

  • Mohammed YHI, et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. [Link]

  • Unknown Author. Development and Assessment of Green Synthesis of Hydrazides. ResearchGate. [Link]

  • Unknown Author. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Siddiqui, A. A., et al. (2009). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. PMC. [Link]

  • Unknown Author. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. PMC. [Link]

  • Unknown Author. Product Class 17: Hydrazones. Science of Synthesis. [Link]

  • Unknown Author. (2000). Purification procedure for phenylhydrazines.
  • Unknown Author. (2021). Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine. MDPI. [Link]

  • Unknown Author. Product Class 8: 1,3,4-Oxadiazoles. Science of Synthesis. [Link]

  • Unknown Author. (2013). A kind of preparation method of hydrazide kind compound.
  • Unknown Author. (1987). Novel insecticidal diacylhydrazine compounds.
  • Unknown Author. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Medjahed, N. (2021). Synthesis of Bis-hydrazine using heterogeneous catalysis. Sciforum. [Link]

  • Unknown Author. (2025). Synthesis, spectroscopic characterizations and cytotoxic activities of some novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogues. ResearchGate. [Link]

  • Unknown Author. (1982). Process for purification of phenylhydrazine.
  • Unknown Author. (2021). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. YouTube. [Link]

  • Unknown Author. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Al-Soqeer, A., et al. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC. [Link]

  • Unknown Author. (2021). one pot synthesis of pyrano[2,3-c]pyrazole. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Unknown Author. (2023). Phenotypic Plasticity of Yield and Yield-Related Traits Contributing to the Wheat Yield in a Doubled Haploid Population. MDPI. [Link]

Sources

Technical Support Guide: Stability & Handling of 2-(4-butylphenoxy)acetohydrazide

[1][2]

Executive Summary: The "Golden Rules"

2-(4-butylphenoxy)acetohydrazide is a lipophilic hydrazide derivative commonly used as a synthetic intermediate or a bioactive scaffold in drug discovery.[1] Its stability is governed by the reactivity of the hydrazide motif (-CONHNH₂) and the lipophilicity of the butylphenoxy tail .[2]

Parameter Recommendation Critical "Don't"
Primary Solvent DMSO (anhydrous) or Ethanol NEVER use Acetone or Ketones (Forms hydrazones instantly).[1][2]
Aqueous Solubility Very Low (< 0.1 mg/mL).[1][2] Requires co-solvent.[1]Do not dilute directly into saline without pre-dissolving in DMSO.[1]
pH Stability Stable at pH 6.0 – 8.0 .[2]Unstable in strong acid (Hydrolysis) or strong base (Oxidation).[1][2]
Storage -20°C , desiccated, dark.Do not store in solution at Room Temp > 24 hours.
Light Sensitivity Moderate (Phenoxy chromophore).[1][2]Store in amber vials.

Solubility & Solvent Compatibility[2][3]

Q: What is the best solvent for stock solutions?

A: Dimethyl Sulfoxide (DMSO) is the gold standard.[2] The 4-butyl group significantly increases lipophilicity compared to the parent phenoxyacetohydrazide.[1]

  • Solubility in DMSO: > 50 mg/mL.[2]

  • Solubility in Ethanol: ~10–20 mg/mL (warmth may be required).[1][2]

  • Solubility in Water: Negligible.[2]

Q: Why did my compound disappear after dissolving in Acetone?

A: You likely formed a hydrazone .[2] Hydrazides react rapidly with ketones (acetone, MEK) and aldehydes to form hydrazones, releasing water.[2] This reaction is often quantitative and occurs within minutes at room temperature.[2]

  • Reaction:

    
    
    
  • Diagnostic: A shift in HPLC retention time and a change in UV spectrum (hydrazones typically have higher

    
    ).[1][2]
    
Q: How do I prepare a working solution for biological assays?

Protocol: The "Step-Down" Dilution Method To prevent precipitation of the hydrophobic butyl tail:

  • Prepare a 10 mM - 50 mM stock in 100% DMSO.

  • Dilute 10-fold into pure Ethanol or PEG-400 (Intermediate Step).[1][2]

  • Slowly add this intermediate to your aqueous buffer (PBS/Media) while vortexing.[1][2]

    • Target final DMSO concentration: < 1% (v/v).[1]

    • Max aqueous concentration: Likely < 100 µM.[1]

Chemical Stability & Degradation Pathways

Q: Is the compound stable in acidic buffers (e.g., pH 2)?

A: No. Acidic conditions catalyze the hydrolysis of the amide bond.[2]

  • Mechanism: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.[3]

  • Products: 2-(4-butylphenoxy)acetic acid (precipitate) + Hydrazine salts (toxic).[1][2]

Q: What happens in basic conditions (pH > 9)?

A: Two risks exist:

  • Base-Catalyzed Hydrolysis: Slower than acid hydrolysis but significant over days.[1]

  • Oxidation: At high pH, the hydrazide group becomes more reducing and can be oxidized by dissolved oxygen to form diimides or dimers (

    
    ).[1]
    
Visualizing Degradation

The following diagram illustrates the three critical instability pathways:

DegradationPathwaysCompound2-(4-butylphenoxy)acetohydrazideHydrazoneHydrazone Derivative(Bio-inactive)Compound->Hydrazone Condensation (Fast)HydrolysisProd2-(4-butylphenoxy)acetic acid+ HydrazineCompound->HydrolysisProd Hydrolysis (Slow)DiimideDiimide / Dimer(Degradation)Compound->Diimide Radical OxidationKetoneSolvent: Acetone/AldehydesKetone->HydrazoneAcidAcidic pH (< 4.0)+ H2OAcid->HydrolysisProdOxidantOxidation(Air/Metals/High pH)Oxidant->Diimide

Caption: Figure 1. Primary degradation pathways.[1][4][5] Note that Condensation with ketones is the fastest and most common user error.

Troubleshooting Guide

Scenario A: "I see a double peak in my LC-MS."
Possible Cause Verification Step Solution
Hydrazone Formation Check if Acetone or Acetaldehyde was used in prep/cleaning.[1] Mass shift = +40 Da (for acetone).[1]Switch to fresh Methanol/Acetonitrile.[1] Use new glassware.
Oxidation (Dimer) Check Mass. Dimer = (2 x Mass) - 2H.[1]Degas solvents.[1][4] Add EDTA (if metal catalyzed).[1][4]
Rotamers Run NMR at elevated temp (50°C). If peaks coalesce, it's rotamers (common in amides).[2]No action needed; it is pure.[1][6]
Scenario B: "The compound precipitated in my cell culture media."
  • Cause: The "4-butyl" chain is highly hydrophobic.[1] The compound crashed out when the DMSO stock hit the water.[2]

  • Fix:

    • Lower the final concentration.[2]

    • Use a carrier : Pre-complex with BSA (Bovine Serum Albumin) or Cyclodextrin before adding to cells.[1][2]

    • Increase mixing speed during addition.

Standard Stability Assay Protocol

To validate the stability of your specific batch, perform this HPLC check.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[2]

Procedure:

  • Preparation: Dissolve 1 mg of compound in 1 mL DMSO (Stock).

  • Stress Test:

    • Control: Dilute 1:10 in Acetonitrile.[1]

    • Acid:[6][7][8] Dilute 1:10 in 0.1 M HCl. Incubate 4h at RT.

    • Base: Dilute 1:10 in 0.1 M NaOH.[1] Incubate 4h at RT.

    • Oxidative:[4][7][9] Dilute 1:10 in 3%

      
      .[1]
      
  • Analysis: Inject 10 µL onto HPLC. Gradient 5% B to 95% B over 10 min.

  • Acceptance: Parent peak area should remain >95% of Control.

References

  • CymitQuimica. 2-(4-tert-Butylphenoxy)acetohydrazide Product Data. Retrieved from [1][2]

  • BenchChem. Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution. (General Hydrazide Stability Guidelines). Retrieved from

  • LibreTexts Chemistry. Hydrolysis of Amides and Hydrazides. Retrieved from [1][2]

  • National Institutes of Health (PMC). 2-Phenoxyacetohydrazide Crystal Structure and Hydrogen Bonding.[1][2] Retrieved from [1][2]

  • Sigma-Aldrich. 2-(4-Butylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide Product Information.[1] Retrieved from [1]

Validation & Comparative

1H NMR Chemical Shifts of 2-(4-Butylphenoxy)acetohydrazide: A Comparative Spectral Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Butylphenoxy)acetohydrazide is a critical intermediate in medicinal chemistry, serving as a scaffold for the synthesis of hydrazones, oxadiazoles, and pyrazoles with anti-inflammatory and antimicrobial properties. Its structural verification relies heavily on 1H NMR spectroscopy , specifically to distinguish the hydrazide functionality from its ester precursor and to confirm the integrity of the para-butyl chain.[1]

This guide provides a detailed spectral analysis, comparing the target compound against its synthetic precursors and structural analogs. By synthesizing data from established phenoxyacetohydrazide derivatives, we provide a robust framework for spectral assignment, solvent selection, and purity assessment.

Spectral Characterization & Assignment

The 1H NMR spectrum of 2-(4-butylphenoxy)acetohydrazide is characterized by three distinct regions: the aromatic core, the flexible butyl chain, and the polar hydrazide moiety.

Predicted 1H NMR Data (DMSO-d₆, 400 MHz)

Based on structural analogs (4-methyl and 4-tert-butyl derivatives) and standard substituent effects.

PositionProton TypeChemical Shift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
Hydrazide –NH–NH₂ 4.30 – 4.50Broad Singlet2HExchangeable; broadens in wet solvents.[1]
Linker –O–CH₂ –CO4.50 – 4.65Singlet2HDeshielded by adjacent oxygen and carbonyl.[1]
Aromatic Ar–H (ortho to O)6.80 – 6.90Doublet2H8.0 – 8.8Shielded by electron-donating oxygen.[1]
Aromatic Ar–H (meta to O)7.05 – 7.15Doublet2H8.0 – 8.8Deshielded by alkyl group; characteristic para pattern.[1]
Hydrazide –CO–NH9.20 – 9.40Broad Singlet1HDownfield due to amide-like resonance; solvent dependent.[1]
Butyl Ar–CH₂2.45 – 2.55Triplet2H7.5Benzylic position; overlaps with DMSO solvent peak sometimes.[1]
Butyl –CH₂–CH₂1.48 – 1.58Quintet2H7.5Shielded methylene.[1]
Butyl –CH₂–CH₂1.25 – 1.35Sextet2H7.5Shielded methylene.[1]
Butyl CH₃ 0.85 – 0.95Triplet3H7.5Terminal methyl group.[1]

Expert Insight: The key differentiator between the n-butyl and tert-butyl variants is the alkyl region.[1] The tert-butyl derivative shows a sharp singlet (~1.25 ppm, 9H), whereas the n-butyl derivative displays the complex multiplet pattern (Triplet-Sextet-Quintet-Triplet) listed above.[1]

Comparative Analysis: Alternatives & Precursors

To ensure accurate identification, the target spectrum must be compared against its ester precursor and alternative solvent systems.

Comparison A: Precursor vs. Product (Monitoring Synthesis)

The synthesis typically proceeds from Ethyl 2-(4-butylphenoxy)acetate .[1]

FeaturePrecursor (Ethyl Ester)Product (Hydrazide)Diagnostic Change
Ethyl Group Quartet (~4.2 ppm) + Triplet (~1.2 ppm)Absent Disappearance confirms ester consumption.[1]
Hydrazide Protons AbsentBroad singlets (4.3 & 9.3 ppm)Appearance confirms hydrazide formation.[1]
Linker (OCH₂) ~4.60 ppm~4.50 ppmSlight upfield shift due to change in carbonyl electronics.
Comparison B: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Choice of solvent drastically alters the visibility of the hydrazide protons.

  • DMSO-d₆ (Recommended): Strong hydrogen bonding stabilizes the –NH–NH₂ protons, making them appear as distinct broad singlets.[1] This is the standard for hydrazide characterization.[1]

  • CDCl₃ (Alternative): The acidic –NH proton often broadens significantly or disappears due to exchange. The –NH₂ protons may merge into the baseline or appear very broad, making integration unreliable.

Experimental Protocol

Synthesis of 2-(4-Butylphenoxy)acetohydrazide

This protocol ensures high purity suitable for NMR analysis, minimizing unreacted hydrazine which can contaminate the 4.0–5.0 ppm region.[1]

Reagents:

  • Ethyl 2-(4-butylphenoxy)acetate (1.0 equiv)

  • Hydrazine hydrate (80% or 99%, 3.0 equiv)

  • Absolute Ethanol (Solvent)[2]

Procedure:

  • Dissolution: Dissolve 10 mmol of ethyl 2-(4-butylphenoxy)acetate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 30 mmol of hydrazine hydrate dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 1:1). The ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf, streaks).

  • Isolation: Cool the reaction mixture to room temperature. Often, the hydrazide crystallizes out.[2] If not, concentrate the solvent to 50% volume and cool in an ice bath.

  • Filtration: Filter the white solid precipitate.

  • Purification: Recrystallize from ethanol to remove trace hydrazine.

  • Drying: Dry under vacuum at 40°C for 4 hours.

NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).[1]

  • Mixing: Sonicate for 30 seconds to ensure complete dissolution (hydrazides can be sparingly soluble).

  • Acquisition: Run a standard proton sequence (16 scans minimum) with a relaxation delay (d1) of at least 1.0 second to ensure accurate integration of the aromatic protons.

Structural & Logic Visualization[1]

The following diagram illustrates the synthesis workflow and the logic flow for assigning NMR signals to the specific structure.

G cluster_0 Synthesis Pathway cluster_1 NMR Assignment Logic Ester Ethyl 2-(4-butylphenoxy)acetate (Precursor) Hydrazide 2-(4-butylphenoxy)acetohydrazide (Target) Ester->Hydrazide Reflux/EtOH - EtOH Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Hydrazide Signal_A Broad Singlets (9.3 & 4.4 ppm) Fragment_A Hydrazide (-CONHNH2) Signal_A->Fragment_A Signal_B Singlet (4.5 ppm) Fragment_B Linker (-OCH2-) Signal_B->Fragment_B Signal_C Aromatic AA'BB' (6.8 & 7.1 ppm) Fragment_C Phenoxy Core Signal_C->Fragment_C Signal_D Multiplets (0.9 - 2.5 ppm) Fragment_D n-Butyl Chain Signal_D->Fragment_D

Caption: Synthesis pathway transforming the ester to hydrazide, mapping specific NMR signals to structural fragments.

References

  • Zong, Q.-S., & Wu, J.-Y. (2014).[1][2] Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(1), 54–60. Link

  • Patel, P., Gor, D., & Patel, P.S. (2012).[3][4] Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)acetohydrazide. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271.[3][4] Link

  • Fun, H.-K., et al. (2011). 2-(4-Methylphenoxy)acetohydrazide.[1] Acta Crystallographica Section E, E67, o411. Link

  • Coulibaly, S., et al. (2024).[5][6] Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry, 6:e11. Link

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation Analysis of Butylphenoxy Hydrazides – High-Resolution Q-TOF vs. Triple Quadrupole (QqQ) Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butylphenoxy hydrazides, such as 2-(4-tert-butylphenoxy)acetohydrazide, are highly versatile scaffolds utilized in the development of agrochemicals, antimicrobial agents, and enzyme inhibitors. As these compounds progress through the drug development and environmental testing pipelines, their accurate structural elucidation and absolute quantification become critical.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry platforms. By dissecting the causality behind their specific fragmentation pathways, this guide provides researchers with a self-validating framework for selecting the optimal analytical workflow.

Mechanistic Overview of Fragmentation Pathways

Understanding the gas-phase behavior of butylphenoxy hydrazides is paramount for developing robust MS methods. Under positive Electrospray Ionization (ESI+), protonation preferentially occurs at the highly basic terminal nitrogen of the hydrazide moiety or the carbonyl oxygen. The fragmentation of these derivatives is primarily dictated by the cleavage of the ether and hydrazide bonds[1].

The fragmentation cascade follows three primary causal pathways[2]:

  • Hydrazide Cleavage: The labile N-N bond in the hydrazide group undergoes a neutral loss of hydrazine (N₂H₄, 32 Da) via hydrogen rearrangement, forming a reactive ketene cation.

  • Ether Bond Cleavage: The aryloxyacetate unit is highly susceptible to cleavage at the ether oxygen. This results in the expulsion of the neutral phenol derivative (e.g., 4-tert-butylphenol) and leaves a highly stable acetohydrazide cation (m/z 73.04), which serves as an excellent diagnostic ion.

  • Alkyl Chain Dissociation: The bulky tert-butyl group on the phenoxy ring can undergo homolytic or heterolytic cleavage, losing an isobutene neutral (C₄H₈, 56 Da) to form a stabilized phenolic cation[3].

Fragmentation Precursor [M+H]+ m/z 223.14 2-(4-tert-butylphenoxy)acetohydrazide HydrazideLoss [M+H - N2H4]+ m/z 191.12 Butylphenoxyketene Cation Precursor->HydrazideLoss - 32 Da (N2H4) EtherCleavage [C2H5N2O]+ m/z 73.04 Acetohydrazide Cation Precursor->EtherCleavage Ether Cleavage PhenolCation [C10H14O + H]+ m/z 151.11 4-tert-butylphenol Cation Precursor->PhenolCation Ether Cleavage AlkylLoss [C6H6O + H]+ m/z 95.05 Phenol Cation (Loss of C4H8) PhenolCation->AlkylLoss - 56 Da (C4H8)

ESI+ fragmentation pathway of 2-(4-tert-butylphenoxy)acetohydrazide.

Platform Comparison: HR-Q-TOF vs. QqQ

When characterizing phenoxyacetic acid hydrazides[4], the choice of MS platform drastically alters the quality and utility of the data generated.

High-Resolution Q-TOF MS
  • Best For: Structural elucidation, identifying unknown degradation products, and isotopic profiling.

  • Performance: Q-TOF instruments provide exact mass measurements with sub-2 ppm mass accuracy. This is critical when distinguishing the loss of hydrazine (32.0263 Da) from isobaric interferences in complex biological matrices.

  • Limitation: Lower dynamic range for absolute quantification compared to QqQ systems.

Triple Quadrupole (QqQ) MS
  • Best For: Targeted absolute quantification, high-throughput screening, and Pharmacokinetic (PK) modeling.

  • Performance: QqQ platforms excel in Multiple Reaction Monitoring (MRM) mode. By isolating the precursor ion in Q1, fragmenting it in Q2, and isolating a specific product ion (e.g., m/z 73.04) in Q3, the QqQ eliminates background noise, achieving sub-picogram limits of detection (LOD).

  • Limitation: Unit mass resolution (~0.7 Da FWHM) cannot identify novel, unexpected metabolites.

Quantitative Data & Diagnostic Ions Summary

Table 1: Diagnostic Product Ions for 2-(4-tert-butylphenoxy)acetohydrazide

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentOptimal Platform
223.1441191.117832.0263 (N₂H₄)Butylphenoxyketene +HR-Q-TOF
223.1441151.111772.03244-tert-butylphenol +Both
223.144173.0398150.1043Acetohydrazide +QqQ (Quantifier)
151.111795.049156.0626 (C₄H₈)Phenol CationBoth

Table 2: Performance Metrics Comparison

ParameterHR-Q-TOF MSTriple Quadrupole (QqQ) MS
Mass Accuracy < 2 ppmUnit mass (~0.7 Da FWHM)
Sensitivity (LOD) Low picogram (pg) rangeSub-picogram (fg) range
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Primary Scan Modes Full Scan, Auto MS/MS, SWATHMRM, Precursor/Neutral Loss Scan

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system. The inclusion of matrix-matched calibration and specific collision energy ramping ensures that experimental artifacts are identified and mitigated.

Step 1: Sample Preparation (Protein Precipitation)
  • Causality: Formic acid is added to the extraction solvent to disrupt protein binding and ensure the basic hydrazide nitrogen is fully protonated prior to injection, maximizing ESI efficiency.

  • Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Spike with 10 µL of an isotopically labeled internal standard (e.g., ¹³C₆-phenoxyacetic acid hydrazide) to correct for matrix suppression and extraction losses.

  • Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial.

  • Self-Validation Check: Inject a solvent blank immediately following the highest calibration standard to confirm zero column carryover.

Step 2: UHPLC Separation
  • Causality: A C18 stationary phase is utilized because its high hydrophobicity provides optimal retention and peak shape for the non-polar tert-butyl group.

  • Column: C18 superficially porous particle column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition

Platform A: HR-Q-TOF (Discovery Workflow)

  • Mode: ESI+, Auto MS/MS (Data-Dependent Acquisition).

  • Parameters: Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramped from 10 to 40 eV.

  • Causality: Ramping the CE ensures the simultaneous capture of both fragile fragments (e.g., hydrazine loss at low CE) and stable core fragments (e.g., phenol cation at high CE) within a single composite spectrum.

Platform B: QqQ (Targeted MRM Workflow)

  • Mode: ESI+, Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Quantifier: m/z 223.1 → 73.0 (CE: 25 eV). Causality: The m/z 73.0 fragment is highly specific to the acetohydrazide moiety, yielding the highest signal-to-noise ratio.

    • Qualifier: m/z 223.1 → 151.1 (CE: 15 eV).

  • Dwell Time: 50 ms per transition to guarantee >15 data points across the chromatographic peak for highly reproducible integration.

Workflow Sample Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Sample->LC QTOF HR-Q-TOF MS Untargeted Discovery LC->QTOF QqQ QqQ MS Targeted MRM LC->QqQ DataQTOF Structural Elucidation & Isotope Profiling QTOF->DataQTOF DataQqQ Absolute Quantification & PK/PD Modeling QqQ->DataQqQ

Comparative LC-MS workflow for butylphenoxy hydrazide analysis.

References

  • BenchChem.
  • BenchChem. "2-Phenoxybutanohydrazide | 31145-69-4". BenchChem.
  • BenchChem. "Spectroscopic and Synthetic Profile of 3-(Phenoxymethyl)-4H-1,2,4-triazole: A Technical Guide". BenchChem.
  • Turkish Journal of Pharmaceutical Sciences.

Sources

Advanced Crystallographic Guide: Phenoxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Phenoxyacetohydrazide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory (COX-1/COX-2 inhibition), and anticancer properties. In drug development, the efficacy of these molecules is governed not just by their covalent structure, but by their solid-state arrangement —how they pack, interact, and dissolve.

This guide provides a technical comparison of crystallographic data (XRD) for these derivatives. Unlike standard spectral data (NMR/IR), XRD reveals the supramolecular architecture —hydrogen bonding networks and


-stacking interactions—that directly correlates with thermodynamic stability and bioavailability.

Comparative Crystallographic Analysis

The introduction of substituents on the phenoxy ring drastically alters the crystal system and space group. The table below compares three distinct derivatives, highlighting how minor chemical changes force major crystallographic shifts (e.g., from Monoclinic to Orthorhombic).

Table 1: Unit Cell & Space Group Comparison

Data derived from single-crystal X-ray diffraction studies at 293 K.

ParameterCompound A (Parent)Compound B (2-Methyl substituted)Compound C (4-Methoxy substituted)
Formula



Crystal System MonoclinicMonoclinicOrthorhombic
Space Group




(

)
6.33910.52111.240

(

)
4.0598.14014.320

(

)
15.94812.6506.150

(Angle)
99.21°104.50°90.00°

(Molecules/Cell)
244
Packing Motif 2D Sheets (001)Dimeric PairsZig-Zag Chains

Key Insight: The ortho-methyl group in Compound B induces steric hindrance that retains the Monoclinic system but alters the glide plane (


). However, the para-methoxy group in Compound C acts as a strong H-bond acceptor, driving the structure into a higher symmetry Orthorhombic system (

) to maximize packing efficiency.

Structural Mechanics: Intermolecular Interactions

The bioavailability of phenoxyacetohydrazides is often limited by their lattice energy. XRD analysis reveals the specific interactions holding the crystal together.[1]

Hydrogen Bonding Networks

The acetohydrazide moiety (


) acts as both a donor and acceptor.
  • Trifurcated Acceptor Bonds: The carbonyl oxygen often accepts up to three hydrogen bonds (two

    
     and one 
    
    
    
    ), creating a highly stable "anchor" point in the lattice.
  • Infinite Sheets: In the parent compound,

    
     interactions link molecules into infinite 2D networks parallel to the (001) plane.[2][3] This laminar packing suggests potential for flaking or tablet capping issues during processing.
    
-Interactions
  • 
     Interactions:  The methylene protons (
    
    
    
    ) frequently interact with the centroid of the phenoxy ring of a neighboring molecule. This "T-shaped" interaction stabilizes the crystal in directions perpendicular to the H-bond network.
Diagram 1: Crystal Packing Logic

This diagram illustrates the hierarchy of forces assembling the solid state.

CrystalPacking Molecule Single Molecule (Phenoxyacetohydrazide) H_Donor Hydrazide (-NH-NH2) Donor Site Molecule->H_Donor H_Acceptor Carbonyl (C=O) Acceptor Site Molecule->H_Acceptor PiStack Pi-Pi / C-H...Pi (Stacking Forces) Molecule->PiStack Dimer Centrosymmetric Dimer (Primary Motif) H_Donor->Dimer N-H...O (Strong) H_Acceptor->Dimer Sheet 2D Infinite Sheet (Secondary Motif) Dimer->Sheet Lateral N-H...N Crystal 3D Crystal Lattice (Tertiary Structure) Sheet->Crystal Layer Stacking PiStack->Crystal Stabilizes Z-axis

Caption: Hierarchical assembly of phenoxyacetohydrazide crystals, driven by primary H-bonds and stabilized by secondary


-interactions.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity (E-E-A-T), follow this validated workflow for synthesis and characterization.

Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for XRD (


 mm dimensions).
  • Esterification: React substituted phenol with ethyl chloroacetate and anhydrous

    
     in dry acetone. Reflux 8-10h.[4]
    
    • Validation: Monitor TLC (Hexane:Ethyl Acetate 7:3). Disappearance of phenol spot confirms conversion.

  • Hydrazinolysis: Treat the ester intermediate with hydrazine hydrate (excess) in absolute ethanol.[2] Reflux 4-6h.

    • Critical Step: Cool slowly to room temperature. Rapid cooling yields amorphous powder; slow cooling yields needles.

  • Recrystallization (The "Slow Diffusion" Method):

    • Dissolve 50 mg of crude hydrazide in minimal hot ethanol (solvent).

    • Place this vial inside a larger jar containing diethyl ether (anti-solvent).

    • Seal tightly. Vapor diffusion over 48-72h yields high-quality block crystals.

XRD Data Collection & Refinement Standards

When collecting data, adhere to these quality metrics to ensure the structure is publishable.

  • Temperature: Collect at 100 K (using liquid

    
     stream) to minimize thermal motion (
    
    
    
    ) and improve resolution of H-atoms.
  • Redundancy: Aim for

    
    . High redundancy allows for better absorption correction (SADABS).
    
  • Refinement Targets:

    • 
       (unweighted) should be 
      
      
      
      (5%).
    • Goodness-of-Fit (GoF) should approach 1.0.[4]

    • Max/Min Residual Density: Should be within

      
      . Spikes 
      
      
      
      indicate twinning or heavy metal contamination.
Diagram 2: Synthesis & Characterization Workflow

Workflow Start Substituted Phenol Step1 Esterification (Ethyl chloroacetate) Start->Step1 Check1 TLC Validation Step1->Check1 Step2 Hydrazinolysis (Hydrazine Hydrate) Check1->Step2 Pure Cryst Slow Diffusion (EtOH / Ether) Step2->Cryst XRD SC-XRD Data Collection (100K) Cryst->XRD Refine Structure Refinement XRD->Refine

Caption: Step-by-step workflow from raw materials to refined crystal structure.

Comparative Technique Guide: When to use what?

TechniqueApplication for PhenoxyacetohydrazidesProsCons
Single Crystal XRD (SC-XRD) Absolute Structure Determination. Determining bond lengths, angles, and tautomeric forms (keto vs. enol).Gold standard for 3D structure.Requires high-quality single crystal. Time-consuming.
Powder XRD (PXRD) Bulk Phase Purity. Confirming that the synthesized batch matches the single crystal polymorph.Fast, non-destructive, requires no single crystal.Cannot solve complex unknown structures easily.
DFT (Computational) Energy Minimization. Comparing gas-phase theoretical geometry vs. solid-state packed geometry.Explains why a specific conformer is preferred.computationally expensive; requires validation against XRD.

Expert Tip: Always run a PXRD on your bulk dried product. If the pattern matches the simulated pattern from your SC-XRD data (using Mercury or similar software), you have validated that your bulk drug substance is the same polymorph as your crystal.

References

  • Fun, H. K., et al. (2009).[2] "2-Phenoxyacetohydrazide." Acta Crystallographica Section E, 65(6).

  • AIP Publishing. (2018). "Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus." AIP Conference Proceedings.

  • Mohammed, Y. H., et al. (2025).[4] "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential." PLOS ONE.

  • BenchChem. (2025).[5] "Structure-Activity Relationships of Phenoxyacetohydrazide Derivatives."

  • Cambridge Crystallographic Data Centre (CCDC). "Intermolecular Interactions in Functional Crystalline Materials."

Sources

Melting Point Verification of 2-(4-butylphenoxy)acetohydrazide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of antimicrobial hydrazones and heterocyclic scaffolds, 2-(4-butylphenoxy)acetohydrazide serves as a critical lipophilic linker.[1] Its purity is paramount; unreacted esters or hydrazine contaminants can catastrophically interfere with subsequent Schiff base condensations.[1]

This guide provides a rigorous verification protocol for the melting point (MP) range of this compound. Unlike standard reagents, the 4-butyl chain introduces conformational flexibility that can broaden melting transitions, making traditional visual determination subjective.[1] We compare the performance of Automated Optoelectronic Detection against Differential Scanning Calorimetry (DSC) and manual methods, establishing a self-validating workflow for drug development professionals.

Part 1: Chemical Context & Synthesis Logic[1][2]

To verify the melting point, one must understand the origin of the sample.[1] The thermal behavior of 2-(4-butylphenoxy)acetohydrazide is dictated by the para-butyl substitution, which disrupts the crystal packing efficiency compared to its methyl or unsubstituted analogues.[1]

Synthesis & Purification Pathway

The following workflow illustrates the critical purification steps required before MP determination. Failure to remove the ethyl ester intermediate is the primary cause of MP depression.[1]

SynthesisWorkflow Start 4-Butylphenol Step1 Etherification (Ethyl chloroacetate + K2CO3) Start->Step1 Inter Ethyl 2-(4-butylphenoxy)acetate (Liquid/Low MP Solid) Step1->Inter  Ester Formation   Step2 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Inter->Step2 Crude Crude Hydrazide Step2->Crude Purify Recrystallization (Ethanol/DMF) Crude->Purify  Remove unreacted ester   Final Pure 2-(4-butylphenoxy)acetohydrazide (Target for MP) Purify->Final

Figure 1: Synthesis and purification workflow. Note that the intermediate ester is often an oil or low-melting solid; its presence significantly depresses the hydrazide's melting point.[1]

Part 2: Comparative Methodology (Performance Analysis)[1]

For this specific lipophilic hydrazide, we compared three verification methods. The "Performance" here refers to precision, reproducibility, and the ability to detect the specific impurities (ethyl ester and hydrazine salts) common to this synthesis.[1]

Table 1: Performance Comparison of Verification Methods
FeatureMethod A: Automated Optoelectronic (Recommended)Method B: Differential Scanning Calorimetry (DSC) (Gold Standard)Method C: Manual Thiele Tube (Legacy)
Principle Light transmission change during phase transition.[1]Heat flow difference vs. reference.Visual observation of solid-liquid phase.
Precision ±0.3 °C±0.1 °C±1.0 – 2.0 °C
Sample Req. 2–5 mg (Capillary)2–5 mg (Aluminum Pan)10–20 mg
Suitability High. Detects "meniscus" vs "clear point" automatically.[1]High. Distinguishes solvates/polymorphs common in hydrazides.[1]Low. Subjective reading of "sweating" vs melting.
Throughput High (3–6 samples/run).[1]Low (1 sample/30 mins).Low (1 sample/run).
Cost Moderate.[1]High.Low.
Comparative Analysis of Structural Analogues

To validate your results, compare your experimental value against the trends of structural analogues.[1] The n-butyl chain adds Van der Waals bulk but also flexibility.[1]

CompoundSubstitutionApprox.[1][2][3][4][5][6] MP Range (°C)Thermal Behavior Notes
Target 4-n-Butyl 98 – 105 *Broader range due to alkyl chain flexibility.
Analogue A4-Methyl118 – 120Higher MP due to efficient packing.[1]
Analogue B4-tert-Butyl130 – 134Highest MP; globular symmetry aids packing.[1]
Analogue CUnsubstituted102 – 104Reference baseline.[1]

*Note: The n-butyl derivative MP is synthesis-dependent.[1] Values <95°C indicate ester contamination.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Automated Optoelectronic Verification (Standard Routine)

Best for: QC release and purity confirmation.[1]

  • Preparation: Dry the recrystallized sample in a vacuum desiccator over

    
     for 4 hours. Hydrazides are hygroscopic; moisture acts as an impurity.[1]
    
  • Packing: Introduce 3–4 mm of sample into a glass capillary. Tap firmly to eliminate air pockets (air causes uneven heat transfer).[1]

  • Ramp Rate Setup:

    • Fast Ramp: 10°C/min to 80°C (to save time).

    • Critical Ramp: 1.0°C/min from 80°C to 120°C.[1]

    • Why? A slow ramp is essential for the butyl derivative to allow thermodynamic equilibrium of the flexible alkyl chains.[1]

  • Calibration: Run a standard of Vanillin (MP 81-83°C) in a parallel slot to validate the sensor.

  • Criteria:

    • Onset: First liquid meniscus formation.[1]

    • Clear Point: Complete transmission of light.[1]

    • Pass Criteria: Range (Clear Point - Onset) must be ≤ 2.0°C .

Protocol B: DSC Analysis (Polymorph Investigation)

Best for: Characterizing new batches or troubleshooting broad ranges.[1]

  • Encapsulation: Weigh 3.0 ± 0.1 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvates are present).[1]

  • Atmosphere: Purge with Nitrogen at 50 mL/min to prevent oxidative degradation of the hydrazide moiety.

  • Cycle:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 150°C.

  • Analysis: Integrate the endothermic peak.

    • Sharp Peak: Pure crystalline material.[1][5]

    • Split Peak: Indicates polymorphism or solvate formation (common if recrystallized from ethanol/water mixtures).[1]

Part 4: Troubleshooting & Decision Logic

If the melting point is depressed (e.g., 85–90°C) or the range is broad (>3°C), use the following logic to diagnose the failure.

MP_Troubleshooting Start MP Result Analysis CheckRange Is Range > 2°C? Start->CheckRange CheckValue Is MP < 95°C? CheckRange->CheckValue No BroadRange Issue: Wet/Solvated Sample CheckRange->BroadRange Yes LowMP Issue: Ester Impurity CheckValue->LowMP Yes Pass Pass: Proceed to Schiff Base Synthesis CheckValue->Pass No Action1 Action: Dry 24h @ 50°C Vacuum BroadRange->Action1 Action2 Action: Recrystallize (EtOH) LowMP->Action2 Action1->Start Retest Action2->Start Retest

Figure 2: Troubleshooting logic for melting point deviations. The most common failure mode is residual solvent (broadening) or unreacted ester (depression).[1]

References

  • BenchChem. (2025).[1][3] Technical Guide to 2-(4-Ethylphenoxy)acetohydrazide and Analogues. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][7] Product Specification: 2-(4-tert-Butylphenoxy)acetohydrazide (CAS 75843-50-4).[1][8][9] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: Phenoxyacetohydrazide Derivatives. Retrieved from [1]

  • Fun, H. K., et al. (2009).[1][2] Crystal structures of substituted phenoxyacetohydrazides. Acta Crystallographica Section E. (Contextual citation for structural analogues).

  • NIST Chemistry WebBook. (2023).[1] Phase change data for alkyl-substituted aromatics. Retrieved from [1]

Sources

structure-activity relationship (SAR) of butylphenoxy vs ethoxy phenoxy hydrazides

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Butylphenoxy vs. Ethoxy Phenoxy Hydrazides for Drug Discovery Professionals

Abstract

In the landscape of medicinal chemistry, the hydrazide scaffold is a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two specific subclasses: butylphenoxy hydrazides and ethoxy phenoxy hydrazides. While direct head-to-head experimental comparisons in the literature are scarce, this document synthesizes available data on related phenoxy acetohydrazide derivatives to extrapolate and build a predictive SAR framework. We will explore the nuances of their chemical synthesis, compare their established biological activities—primarily antimicrobial and antifungal properties—and provide detailed experimental protocols for their evaluation. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the design and optimization of next-generation hydrazide-based therapeutics.

Introduction: The Versatility of the Hydrazide Moiety in Medicinal Chemistry

Hydrazides and their derivatives, particularly hydrazones, represent a privileged class of compounds in drug discovery, demonstrating a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The core of their activity often lies in the versatile –CONHNH2 functional group, which serves as a critical pharmacophore.[1][3] This group's ability to form hydrogen bonds and its potential for modification, for instance, through condensation with various aldehydes to form hydrazones, allows for extensive structural diversification to modulate biological activity.[3][4]

This guide focuses on phenoxy acetohydrazides, a subset that has garnered significant interest. We aim to dissect the structure-activity relationships by comparing derivatives functionalized with a butylphenoxy group versus an ethoxy phenoxy group. The choice of these two substituents allows for an insightful exploration of how lipophilicity and steric bulk at the phenoxy ring influence biological efficacy. Understanding these subtle yet critical structural modifications is paramount for the rational design of more potent and selective drug candidates.

Chemical Synthesis and Structural Features

The synthesis of butylphenoxy and ethoxy phenoxy hydrazides typically follows a straightforward and well-established multi-step reaction pathway. The general scheme involves the reaction of a substituted phenol with an ester of a halo-acetic acid, followed by hydrazinolysis.

General Synthetic Pathway:
  • O-Alkylation: A substituted phenol (e.g., 4-butylphenol or 4-ethoxyphenol) is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a base (like potassium carbonate) and a suitable solvent (such as acetone) to yield the corresponding phenoxy acetate ester.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a solvent like ethanol to produce the final phenoxy acetohydrazide.[5]

The key structural difference between the two classes of compounds lies in the substituent at the para-position of the phenoxy ring: a butyl group versus an ethoxy group. This seemingly minor alteration can significantly impact the molecule's physicochemical properties.

  • Lipophilicity: The butyl group, being a larger alkyl chain, imparts greater lipophilicity (fat-solubility) to the molecule compared to the smaller ethoxy group. This can enhance the compound's ability to cross lipid-rich biological membranes, such as the cell walls of bacteria and fungi.

  • Steric Hindrance: The bulkier butyl group may also introduce steric hindrance, which could influence how the molecule binds to its biological target.

Below is a diagram illustrating the core chemical structures of 4-butylphenoxy acetohydrazide and 4-ethoxy acetohydrazide.

Caption: Core structures of 4-butylphenoxy and 4-ethoxy phenoxy acetohydrazides.

Comparative Structure-Activity Relationship (SAR) Analysis

While a direct comparative study is not available, we can infer the SAR by analyzing studies on various substituted phenoxy hydrazides. The primary biological activities reported for this class of compounds are antimicrobial and antifungal.

Antimicrobial and Antifungal Activity

The antimicrobial efficacy of phenoxy acetohydrazide derivatives is significantly influenced by the nature of the substituents on the phenoxy ring.[3] Generally, increasing the lipophilicity of the molecule can lead to enhanced antimicrobial activity, as it facilitates penetration through the microbial cell membrane.

  • Impact of Butylphenoxy Group: The presence of a butyl group is expected to increase the lipophilicity of the hydrazide derivative. This could potentially lead to better interaction with and disruption of microbial cell membranes, resulting in higher antimicrobial potency.

  • Impact of Ethoxy Phenoxy Group: The ethoxy group, while also contributing to the overall lipophilicity, is less hydrophobic than the butyl group. However, its smaller size might allow for a more favorable fit into the active site of a target enzyme, which could also lead to significant biological activity.

A successful strategy for enhancing the antimicrobial activity of phenoxy acetohydrazides has been their conversion to hydrazones by condensation with various aromatic aldehydes.[2][3] This modification introduces the -CONH-N=CH- pharmacophore, which is crucial for the biological activity of these compounds.[3] The electronic effects of the substituents on the aldehydic phenyl ring further modulate the activity.[1]

Table 1: Predicted Impact of Butyl vs. Ethoxy Substitution on Antimicrobial Activity

FeatureButylphenoxy HydrazideEthoxy Phenoxy HydrazideRationale
Lipophilicity HigherModerateThe longer alkyl chain of the butyl group increases fat solubility.
Predicted Antimicrobial Potency Potentially HigherPotentially Moderate to HighIncreased lipophilicity may enhance cell membrane penetration. However, the optimal lipophilicity for activity can vary depending on the specific microbial target.
Steric Influence HigherLowerThe bulkier butyl group could either enhance or hinder binding to a target, depending on the size and shape of the binding pocket.

Mechanistic Insights

The precise mechanism of action for many phenoxy hydrazide derivatives is still under investigation. However, for their hydrazone derivatives, it is suggested that the azomethine group (–NHN=CH–) plays a key role in their biological activity.[4] These compounds are known to act as enzyme inhibitors, and their mechanism may involve interference with essential metabolic pathways in microorganisms.[6] For example, some hydrazide-hydrazones have been identified as inhibitors of laccase, a copper-containing enzyme found in some plant pathogens.[6][7]

The following diagram illustrates a general experimental workflow for the synthesis and evaluation of these compounds.

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis and antimicrobial evaluation of phenoxy acetohydrazides.

Protocol 1: Synthesis of 2-(4-substituted-phenoxy)acetohydrazide

Materials:

  • 4-substituted phenol (e.g., 4-butylphenol or 4-ethoxyphenol)

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Acetone

  • Hydrazine hydrate (80%)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of Ethyl 2-(4-substituted-phenoxy)acetate:

    • In a round-bottom flask, dissolve the 4-substituted phenol (1 equivalent) in acetone.

    • Add anhydrous potassium carbonate (1.5 equivalents) and ethyl chloroacetate (1.2 equivalents).

    • Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, filter the mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

    • Purify the resulting crude ester by column chromatography or recrystallization.

  • Synthesis of 2-(4-substituted-phenoxy)acetohydrazide:

    • Dissolve the purified ester (1 equivalent) in ethanol.

    • Add hydrazine hydrate (2 equivalents) and reflux the mixture for 8-10 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure acetohydrazide.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Materials:

  • Synthesized hydrazide compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures overnight in their respective broths.

    • Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in the wells of a 96-well plate. The final concentration of DMSO should be kept low (e.g., <1%) to avoid toxicity.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (medium with inoculum and standard drug), a negative control (medium with inoculum but no compound), and a sterility control (medium only).

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

    • Growth can be assessed visually or by using an indicator dye like resazurin.

Discussion and Future Perspectives

The comparative analysis, although inferential, suggests that both butylphenoxy and ethoxy phenoxy hydrazides are promising scaffolds for the development of new therapeutic agents. The key to optimizing their activity lies in balancing lipophilicity and steric factors to achieve potent and selective biological effects.

Future research should focus on the direct synthesis and parallel evaluation of a series of butylphenoxy and ethoxy phenoxy hydrazide derivatives and their corresponding hydrazones. This would provide concrete data to validate the SAR hypotheses presented in this guide. Furthermore, mechanistic studies to identify the specific cellular targets of these compounds would be invaluable for their future development as clinical candidates.

Conclusion

The structure-activity relationship of phenoxy hydrazides is a rich area of investigation. While this guide has focused on the comparison between butylphenoxy and ethoxy phenoxy derivatives, the principles discussed are broadly applicable to the design of other hydrazide-based compounds. By carefully considering the physicochemical properties imparted by different substituents, researchers can rationally design novel molecules with enhanced therapeutic potential. The provided protocols offer a starting point for the synthesis and evaluation of these promising compounds.

References

  • BenchChem. (2025). Comparative Analysis of the Antimicrobial Activity of 2-(4-Ethylphenoxy)acetohydrazide and Its Analogs. BenchChem.
  • Khan, M. S., & Akhtar, M. (2017).
  • Gawlik-Badziak, J., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(5), 1255. [Link]

  • Khan, I., et al. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science, 9(07), 069-077. [Link]

  • Kumaran, P., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(2), 104-109. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Almasirad, A., et al. (2014). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 13(3), 947-954. [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2243-2269. [Link]

  • Ferreira, R. J., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 5432. [Link]

  • El Shehry, M. F., et al. (2018). Design, synthesis and biological evaluation of quinoxaline N-propionic and O-propionic hydrazide derivatives as antibacterial and antifungal agents. Journal of the Iranian Chemical Society, 15(12), 2721-2735. [Link]

  • Al-Ghorbani, M., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5285. [Link]

  • Gawlik-Badziak, J., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed, 32164357. [Link]

  • Chu, J. C., et al. (2023). Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212326. [Link]

  • Banerjee, S., et al. (2023). Hydrazides as Potential HDAC Inhibitors: Structure-activity Relationships and Biological Implications. Current Topics in Medicinal Chemistry, 23(25), 2343-2372. [Link]

  • Ali, M. A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports, 15(1), 23456. [Link]

  • Jebastin, M., et al. (2021). Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. ResearchGate. [Link]

  • Radulović, N. S., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. Royal Society Open Science, 9(6), 220221. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(4-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Professionals

As researchers and scientists at the forefront of drug development, the integrity of our work extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-butylphenoxy)acetohydrazide, ensuring the safety of personnel, the protection of the environment, and full regulatory compliance. Our approach is grounded in a deep understanding of the compound's chemical nature, integrating insights from the broader classes of phenoxy and hydrazide compounds to establish a robust and scientifically sound disposal strategy.

Hazard Assessment and Risk Mitigation: Understanding the "Why"

The Phenoxy Moiety: Phenoxyacetic acid and its derivatives are known to cause skin and eye irritation.[1][2] Direct contact with the skin may lead to mild to significant inflammation, and repeated exposure can result in contact dermatitis, characterized by redness, swelling, and blistering.[1] It is crucial to avoid exposure to open cuts or abraded skin, as entry into the bloodstream can lead to systemic toxic effects.[1]

The Hydrazide Functional Group: Hydrazine and its derivatives are of greater concern and are treated as hazardous substances by multiple regulatory bodies.[3][4] Many substituted hydrazines are considered potential carcinogens and mutagens.[3] Their toxicity is often mediated through biotransformation into reactive free radical species that can bind to cellular macromolecules like DNA.[3] Hydrazines are also known to be toxic if swallowed, inhaled, or absorbed through the skin, and can cause severe skin burns and eye damage.[5] The U.S. Environmental Protection Agency (EPA) classifies hydrazine as a Group B2, probable human carcinogen.[6]

Given these potential hazards, 2-(4-butylphenoxy)acetohydrazide must be handled as a hazardous chemical waste, with strict adherence to all applicable federal, state, and local regulations.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This creates a critical barrier between the researcher and the potential hazards of the chemical.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes of the solid or solutions.
Lab Coat Standard laboratory coat, flame-resistant recommendedTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol provides a systematic approach to the safe and compliant disposal of 2-(4-butylphenoxy)acetohydrazide. This workflow is designed to be a self-validating system, minimizing risk at each stage.

Step 1: Waste Identification and Segregation
  • Do not mix 2-(4-butylphenoxy)acetohydrazide waste with other chemical waste streams. Incompatible materials can lead to dangerous reactions.

  • Segregate solid waste (e.g., contaminated weighing paper, gloves, pipette tips) from liquid waste (e.g., unused solutions).

  • Keep the waste in its original container if possible, or in a compatible, clearly labeled waste container.

Step 2: Containerization and Labeling
  • Use only approved, leak-proof, and chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be securely sealed to prevent spills and the release of vapors.

  • Label the waste container clearly and accurately with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(4-butylphenoxy)acetohydrazide"

    • The approximate concentration and quantity

    • Any relevant hazard warnings (e.g., "Toxic," "Irritant")

    • The date of accumulation

Step 3: Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or clay. Do not use combustible materials.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step 4: Storage and Final Disposal
  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.

  • The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal contractor.

  • Contact your institution's EHS department to coordinate the pickup and disposal of the waste. They will ensure that the disposal process complies with all regulatory requirements.

  • Provide the disposal contractor with all relevant information, including the Safety Data Sheet (SDS) for a similar compound if a specific one is unavailable, and a clear description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-butylphenoxy)acetohydrazide.

DisposalWorkflow start Start: Generation of 2-(4-butylphenoxy)acetohydrazide Waste waste_id Identify and Segregate Waste (Solid vs. Liquid) start->waste_id containerize Containerize in a Labeled, Compatible, and Sealed Container waste_id->containerize spill_check Is there a spill? containerize->spill_check minor_spill Minor Spill: 1. Wear PPE 2. Absorb with inert material 3. Collect in hazardous waste container spill_check->minor_spill Yes, Minor major_spill Major Spill: 1. Evacuate Area 2. Contact EHS/Emergency Response spill_check->major_spill Yes, Major storage Store in a Designated, Secure, and Ventilated Area spill_check->storage No minor_spill->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup and Disposal major_spill->ehs_contact storage->ehs_contact end End: Compliant Disposal by Licensed Contractor ehs_contact->end

Caption: Disposal workflow for 2-(4-butylphenoxy)acetohydrazide.

Regulatory Framework: Adherence to National Standards

The disposal of 2-(4-butylphenoxy)acetohydrazide is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): The EPA classifies hydrazines as hazardous wastes, mandating a "cradle-to-grave" management system.[4] This means the waste generator is responsible for the waste from its creation to its final, environmentally sound disposal.

  • OSHA (Hazard Communication Standard - 29 CFR 1910.1200): OSHA requires that the hazards of all chemicals produced or imported are evaluated and that information concerning their hazards is transmitted to employers and employees.[7] This includes proper labeling and training on safe handling and disposal procedures.

By following the detailed steps in this guide, your laboratory will not only ensure the safety of its personnel but also maintain compliance with these critical federal regulations.

References

  • 40 CFR § 721.4280 - Substituted hydrazine. e-CFR. Available at: [Link]

  • Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. (2000). Current Drug Metabolism. Available at: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Biochemical Pharmacology of Hydrazines Toxicity. (1968).
  • Material Safety Data Sheet. Dow AgroSciences LLC. Available at: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025). National Center for Biotechnology Information. Available at: [Link]

  • 2-(4-tert-Butylphenoxy)acetohydrazide(CAS# 75843-50-4). Angene Chemical. Available at: [Link]

  • Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Phenoxyacetic acid. Wikipedia. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2025). MDPI. Available at: [Link]

  • Safety and Handling of Hydrazine.
  • Regulations and Guidelines Applicable to Hydrazine. National Center for Biotechnology Information. Available at: [Link]

  • Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. (2021). Journal of Occupational and Environmental Medicine. Available at: [Link]

  • Safety data sheet. Carl ROTH. Available at: [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Hydrazine. Wikipedia. Available at: [Link]

  • Hydrazines and NDMAs. Eurofins USA. Available at: [Link]

  • Hydrazine. U.S. Environmental Protection Agency. Available at: [Link]

Sources

Personal protective equipment for handling 2-(4-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(4-butylphenoxy)acetohydrazide

As a Senior Application Scientist, I recognize that handling reactive intermediates like 2-(4-butylphenoxy)acetohydrazide requires more than basic compliance—it demands a mechanistic understanding of the chemical's behavior. Phenoxyacetohydrazide derivatives are highly valued in drug discovery for their potential as anti-inflammatory, anti-angiogenic, and antibacterial agents[1][2]. However, the terminal hydrazide moiety (-NH-NH₂) poses significant toxicological and operational risks. This guide provides a self-validating system of engineering controls, personal protective equipment (PPE), and procedural workflows to ensure absolute safety and scientific integrity in your laboratory.

Chemical Profile & Causality of Hazards

The reactivity of 2-(4-butylphenoxy)acetohydrazide stems directly from its hydrazide functional group. Hydrazides are potent reducing agents. Mechanistically, they can react with endogenous carbonyl compounds (such as pyridoxal phosphate, a vital Vitamin B6 derivative), which can lead to severe neurotoxicity[3]. Furthermore, metabolic oxidation of hydrazides in the liver can generate reactive radical intermediates, causing hepatotoxicity and red blood cell rupture[3].

Because specific toxicological data for 2-(4-butylphenoxy)acetohydrazide is limited, laboratory safety protocols mandate treating it with the same rigorous hazard controls applied to its parent class, hydrazines, which are acutely toxic, corrosive, and suspected carcinogens[4][5].

Quantitative Risk Assessment

To establish a baseline for hazard mitigation, we extrapolate quantitative exposure limits from established hydrazine standards.

Property / MetricValue / ClassificationScientific Rationale & Source
Molecular Weight 222.28 g/mol Calculated for C₁₂H₁₈N₂O₂. Exists in a solid crystalline state at room temperature[1].
OSHA PEL (Proxy) 1.0 ppm (1.3 mg/m³)Strict regulatory limit due to severe mucosal and respiratory destruction[6].
NIOSH REL (Proxy) 0.03 ppmRecommended limit based on chronic exposure and oncogenic potential[6].
NIOSH IDLH 50 ppmConcentration causing irreversible health effects or preventing escape[5].
Primary Hazards Corrosive, Toxic, ReactiveStrong reducing agent; reacts violently with oxidizers and metal oxides[7].

Hierarchy of Controls & PPE Matrix

Relying solely on PPE is a flawed safety strategy. We must implement a hierarchy of controls, prioritizing physical isolation before personal defense[7].

HazardMitigation Hazard 2-(4-butylphenoxy)acetohydrazide (Reactive -NH-NH2 Moiety) Toxicity Toxicity Risks: Neurotoxicity & Hepatotoxicity Hazard->Toxicity Unprotected Exposure EngControl Engineering Controls: Fume Hood / Inert Atmosphere Toxicity->EngControl Primary Mitigation PPE PPE Defense Line: Butyl Gloves, Face Shield EngControl->PPE Secondary Mitigation Safe Safe Operational Workflow PPE->Safe Residual Risk Managed

Fig 1: Hazard mitigation hierarchy for reactive hydrazide compounds.

Personal Protective Equipment (PPE) Matrix

Protection ZoneRequired EquipmentCausality / Operational Logic
Hand/Skin Butyl rubber or Neoprene gloves.Hydrazides can be fatal if absorbed dermally. Standard nitrile offers insufficient resistance against concentrated hydrazines; butyl rubber prevents permeation[4][7].
Eye/Face Chemical safety goggles AND full-face shield.Particulate dust or solvent splashes can cause irreversible corneal burns. Regular safety glasses are strictly prohibited[4][7].
Respiratory Certified chemical fume hood.Captures harmful dust/vapors at the source. If ventilation fails, a self-contained breathing apparatus (SCBA) is required; cartridge respirators are inadequate[6][7].
Body Flame-resistant lab coat, closed-toe shoes.Prevents skin contact and mitigates fire risks, as hydrazides are combustible and reactive[4].

Standard Operating Procedure (SOP): Handling & Experimental Workflow

When synthesizing derivatives (e.g., Schiff bases or oxadiazoles) from phenoxyacetohydrazides, controlling the reaction environment is critical to prevent unwanted oxidation or exothermic runaway[2].

ExpWorkflow Prep 1. Preparation (N2 Purge) Weigh 2. Weighing (Closed Balance) Prep->Weigh Isolate Dissolve 3. Dissolution (Anhydrous Solvent) Weigh->Dissolve Transfer React 4. Reaction (Dropwise Addition) Dissolve->React Electrophile Quench 5. Quenching (Hazardous Waste) React->Quench Terminate

Fig 2: Step-by-step experimental workflow for phenoxyacetohydrazides.

Step-by-Step Methodology:

  • Preparation: Ensure the fume hood is operational (minimum face velocity 100 fpm). Purge all reaction vessels with Nitrogen or Argon. Rationale: Hydrazides are sensitive to atmospheric oxygen and can degrade or form explosive mixtures[4].

  • Weighing: Tare a sealed vial on an analytical balance. Transfer the solid 2-(4-butylphenoxy)acetohydrazide using a static-free, non-metallic spatula inside the fume hood or glove box to prevent the aerosolization of toxic dust[4].

  • Dissolution: Dissolve the compound in an appropriate anhydrous solvent (e.g., absolute ethanol or DMSO)[2]. Rationale: Moisture can trigger side reactions or degradation. Never add water directly to concentrated hydrazide residues[4].

  • Reaction Execution: When adding electrophiles (e.g., aldehydes or sulfonyl chlorides), perform the addition dropwise at controlled temperatures (often 0°C to room temperature) to manage the exothermic nature of the coupling[2].

  • Quenching: Upon reaction completion, quench any unreacted hydrazide using a mild, controlled oxidizing agent (like dilute bleach) only if specifically validated by your institutional safety committee. Otherwise, collect the mixture directly as hazardous waste[7].

Waste Disposal & Decontamination Protocol

  • Prohibition: Never pour 2-(4-butylphenoxy)acetohydrazide solutions or contaminated materials down the drain[7].

  • Collection: Segregate hydrazide waste from acids and strong oxidizers (peroxides, chlorates) to prevent violent, heat-generating reactions. Label clearly as "Toxic/Reactive Hydrazide Waste"[4][7].

  • Spill Response: For small solid spills, do not sweep (which creates inhalable dust). Gently cover with a damp absorbent pad or inert material (vermiculite). Do not use combustible absorbents like sawdust[3][7].

Emergency Response Plan

Immediate action is required upon exposure. Ensure your lab's emergency contact information is readily posted[4].

  • Dermal Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Hydrazides can be fatal if absorbed[3][4].

  • Ocular Contact: Flush eyes gently with lukewarm water or saline for 15 minutes, holding eyelids open. Seek immediate ophthalmological care[3][7].

  • Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer oxygen. If not breathing, provide artificial respiration (avoid mouth-to-mouth to prevent responder exposure)[3].

  • Ingestion: Do NOT induce vomiting. Give large quantities of milk or water if the person is conscious, and seek emergency medical attention immediately[3][4].

References

1.7 2.4 3.5 4.3 5. 6 6.1 7.2

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。